molecular formula C35H52O4 B191548 Hyperforin CAS No. 11079-53-1

Hyperforin

Cat. No.: B191548
CAS No.: 11079-53-1
M. Wt: 536.8 g/mol
InChI Key: KGSZHKRKHXOAMG-HQKKAZOISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hyperforin is a cyclic terpene ketone that is a prenylated carbobicyclic acylphloroglucinol derivative produced by St. John's Wort, Hypericum perforatum. It has a role as a GABA reuptake inhibitor, a plant metabolite, an anti-inflammatory agent, an antidepressant, an antibacterial agent, an antineoplastic agent and an apoptosis inducer. It is a cyclic terpene ketone, a sesquarterpenoid and a carbobicyclic compound.
This compound has been reported in Hypericum henryi, Hypericaceae, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,5R,7S,8R)-4-hydroxy-8-methyl-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-1-(2-methylpropanoyl)bicyclo[3.3.1]non-3-ene-2,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H52O4/c1-22(2)13-12-19-33(11)27(16-14-23(3)4)21-34(20-18-25(7)8)30(37)28(17-15-24(5)6)31(38)35(33,32(34)39)29(36)26(9)10/h13-15,18,26-27,37H,12,16-17,19-21H2,1-11H3/t27-,33+,34+,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSZHKRKHXOAMG-HQKKAZOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C12C(=O)C(=C(C(C1=O)(CC(C2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)O)CC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)[C@]12C(=O)C(=C([C@](C1=O)(C[C@@H]([C@@]2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)O)CC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H52O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90891409
Record name Hyperforin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90891409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vapor Pressure

2.6X10-17 mm Hg at 25 °C
Record name HYPERFORIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7646
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

11079-53-1
Record name Hyperforin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011079531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hyperforin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01892
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Hyperforin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90891409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bicyclo[3.3.1]non-3-ene-2,9-dione, 4-hydroxy-6-methyl-1,3,7-tris(3-methyl-2-buten-1-yl)-5-(2-methyl-1-oxopropyl)-6-(4-methyl-3-penten-1-yl)-, (1R,5S,6R,7S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYPERFORIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RM741E34FP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name HYPERFORIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7646
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

70-80, 79-80 °C
Record name Hyperforin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01892
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name HYPERFORIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7646
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Hyperforin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyperforin, a major active constituent of St. John's wort (Hypericum perforatum), is a complex prenylated phloroglucinol (B13840) derivative with significant antidepressant and anxiolytic properties.[1] Its intricate chemical architecture, characterized by a bicyclo[3.3.1]nonane core and multiple stereocenters, has been a subject of extensive research. This guide provides a comprehensive overview of the chemical structure, stereochemistry, and key analytical methodologies related to this compound. It includes a summary of its spectroscopic and crystallographic data, detailed experimental protocols for its extraction and purification, and a visualization of its primary signaling pathways. This document is intended to serve as a technical resource for researchers and professionals engaged in the study and development of this compound-based therapeutics.

Chemical Structure and Properties

This compound is a lipophilic molecule with the chemical formula C35H52O4.[2] Its structure was first elucidated in 1975 and is characterized by a bridged bicyclic core derived from phloroglucinol, adorned with four isoprenyl side chains.[1] One of these chains is an isobutyryl group, while the other three are prenyl groups. The molecule also features a C8 quaternary stereocenter, which has posed a significant challenge in its total synthesis.[1]

IUPAC Name: (1R,5S,6R,7S)-4-Hydroxy-6-methyl-1,3,7-tris(3-methylbut-2-en-1-yl)-6-(4-methylpent-3-en-1-yl)-5-(2-methylpropanoyl)bicyclo[3.3.1]non-3-ene-2,9-dione.[1]

This compound is known to be unstable, particularly in the presence of light and oxygen, which can lead to the formation of various oxidation products.[1] It can also exist in different tautomeric forms.[3]

Physicochemical Properties
PropertyValueReference
Molecular FormulaC35H52O4[2]
Molar Mass536.797 g·mol−1[1]
Melting Point79–80 °C (174–176 °F)[1]
Solubility in Water0.66 mg/mL (20 °C)[1]
Spectroscopic Data

The structural elucidation of this compound has been heavily reliant on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

¹³C NMR Spectral Data

The following table summarizes the ¹³C NMR chemical shifts for this compound.

Carbon AtomChemical Shift (ppm)
C161.5
C2209.8
C3118.2
C4189.2
C569.8
C648.9
C745.2
C826.8
C9212.9
C1036.8
C1121.8
C1221.8
C1328.1
C14123.9
C15132.1
C1625.7
C1717.7
C1828.1
C19123.9
C20132.1
C2125.7
C2217.7
C2328.1
C24123.9
C25132.1
C2625.7
C2717.7
C2841.2
C2922.6
C30124.3
C31131.4
C3225.7
C3317.7
C3429.7
C3529.7

Stereochemistry

The absolute configuration of this compound was definitively established through X-ray crystallography of its p-bromobenzoate ester.[4][5] The molecule possesses several chiral centers, leading to a specific three-dimensional arrangement that is crucial for its biological activity.

Crystallographic Data

While the absolute configuration of this compound has been determined by X-ray crystallography, the raw crystallographic information files (CIF) are not publicly available in open-access databases. Researchers seeking this detailed data should consult the primary literature reporting the crystal structure determination.[4][5]

Experimental Protocols

Extraction of this compound from Hypericum perforatum

This protocol describes a general method for the extraction of this compound from dried plant material.

Materials:

  • Dried and powdered Hypericum perforatum (St. John's Wort)

  • n-Hexane or Supercritical CO₂

  • Soxhlet apparatus (for n-hexane extraction) or Supercritical Fluid Extraction (SFE) system

  • Rotary evaporator

  • Filtration apparatus

Protocol (n-Hexane Extraction):

  • Place the dried and powdered Hypericum perforatum material into a thimble.

  • Insert the thimble into the main chamber of the Soxhlet extractor.

  • Fill the distilling flask with n-hexane.

  • Heat the flask to initiate the solvent cycle. The solvent vapor will travel up a distillation arm, condense, and drip down into the chamber housing the thimble.

  • Once the chamber is full, the solvent is siphoned back to the flask, carrying the extracted compounds.

  • Continue the extraction for a sufficient period (e.g., 4-6 hours) to ensure complete extraction.

  • After extraction, concentrate the n-hexane extract using a rotary evaporator to obtain the crude this compound-rich extract.

Protocol (Supercritical CO₂ Extraction):

  • Pack the dried and powdered Hypericum perforatum material into the extraction vessel of the SFE system.

  • Set the system parameters. A typical starting point is a pressure of 45 MPa and a temperature of 313 K.[6]

  • Pump supercritical CO₂ through the extraction vessel.

  • The extracted material is collected in a separator by reducing the pressure, causing the CO₂ to return to a gaseous state and leave the extract behind.

  • The resulting extract is a concentrated form of this compound.

Purification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the purification of this compound from a crude extract.

Materials:

  • Crude this compound extract

  • HPLC system with a UV or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.2% Formic acid in water

  • Mobile Phase B: 0.2% Formic acid in methanol (B129727) or acetonitrile

  • HPLC grade solvents

  • Syringe filters (0.45 µm)

Protocol:

  • Dissolve the crude extract in a suitable solvent (e.g., methanol) and filter through a 0.45 µm syringe filter.

  • Set up the HPLC system with the C18 column.

  • Equilibrate the column with the initial mobile phase conditions.

  • A gradient elution is typically used for optimal separation. A representative gradient is as follows:

    • 0-5 min: 80% B

    • 5-20 min: 80% to 100% B

    • 20-25 min: 100% B

    • 25-30 min: 100% to 80% B

  • Set the flow rate to 1.0 mL/min.

  • Set the detector wavelength to 276 nm for monitoring this compound.[3]

  • Inject the filtered sample onto the column.

  • Collect the fraction corresponding to the this compound peak based on retention time.

  • Evaporate the solvent from the collected fraction to obtain purified this compound.

Signaling Pathways

This compound exerts its pharmacological effects through multiple mechanisms, primarily through the inhibition of neurotransmitter reuptake and the activation of the pregnane (B1235032) X receptor (PXR).

Neurotransmitter Reuptake Inhibition

This compound is a non-competitive inhibitor of the reuptake of several neurotransmitters, including serotonin (B10506), norepinephrine, dopamine, GABA, and glutamate.[7][8] Unlike typical selective serotonin reuptake inhibitors (SSRIs), this compound does not directly bind to the neurotransmitter transporters. Instead, it is believed to increase the intracellular concentration of sodium ions (Na⁺), which in turn reduces the driving force for the sodium-dependent reuptake of these neurotransmitters.[7]

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound na_channel Na+ Channel This compound->na_channel Activates na_ion Increased Intracellular Na+ na_channel->na_ion Increases Influx transporter Neurotransmitter Transporter na_ion->transporter Reduces Driving Force neurotransmitter_in Neurotransmitter (Reuptake) transporter->neurotransmitter_in Translocates neurotransmitter_out Neurotransmitter (Synaptic Cleft) neurotransmitter_out->transporter Binds receptor Postsynaptic Receptor neurotransmitter_out->receptor Activates

Figure 1. This compound's mechanism of neurotransmitter reuptake inhibition.

Pregnane X Receptor (PXR) Activation

This compound is a potent agonist of the pregnane X receptor (PXR), a nuclear receptor primarily expressed in the liver and intestine.[9][10] Activation of PXR by this compound leads to the transcriptional upregulation of genes involved in drug metabolism and transport, such as cytochrome P450 enzymes (e.g., CYP3A4) and P-glycoprotein.[9] This mechanism is responsible for the well-documented drug-drug interactions associated with St. John's wort.

G cluster_cell Hepatocyte This compound This compound pxr PXR This compound->pxr Binds & Activates pxr_rxr PXR-RXR Heterodimer pxr->pxr_rxr rxr RXR rxr->pxr_rxr pxre PXR Response Element (DNA) pxr_rxr->pxre Binds to target_genes Target Genes (e.g., CYP3A4) pxre->target_genes Induces Transcription mrna mRNA target_genes->mrna Transcription protein Metabolizing Enzymes & Transporters mrna->protein Translation

References

The Core Psychoactive Component of St. John's Wort: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

St. John's wort (Hypericum perforatum) is a well-known herbal remedy, and extensive research has been dedicated to elucidating the neuropharmacological basis of its antidepressant effects. While the crude extract contains a multitude of bioactive compounds, including naphthodianthrones like hypericin (B1674126), and various flavonoids, a substantial body of evidence now points to the phloroglucinol (B13840) derivative, hyperforin , as the principal psychoactive constituent responsible for its therapeutic efficacy in mild to moderate depression.[1][2][3][4] This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data and detailed experimental protocols relevant to its study.

While hypericin was initially investigated for its monoamine oxidase (MAO) inhibitory activity, these effects were found to be weak and not clinically relevant at therapeutic doses.[4] In contrast, this compound has been demonstrated to be a potent, albeit non-competitive, inhibitor of the reuptake of a broad spectrum of neurotransmitters, including serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), dopamine (B1211576) (DA), gamma-aminobutyric acid (GABA), and glutamate.[1][3] This wide-ranging activity profile distinguishes it from conventional synthetic antidepressants.

This document will detail the current understanding of this compound's molecular interactions, present key quantitative data in a structured format, provide comprehensive experimental methodologies for its investigation, and visualize the critical signaling pathways and workflows.

Quantitative Data Summary

The following tables summarize key quantitative data related to the primary psychoactive components of St. John's wort.

Table 1: Concentration of this compound and Hypericin in St. John's Wort Extracts

Extract TypeThis compound Concentration (% w/w)Hypericin Concentration (% w/w)Reference
Methanolic Extract~4.5% of dry weightNot specified
Standardized Extracts (e.g., WS® 5570, LI 160)3-6%0.12-0.3%

Table 2: In Vitro Neurotransmitter Reuptake Inhibition by this compound

NeurotransmitterIC50 (µg/mL)IC50 (µM)Experimental SystemReference
Serotonin (5-HT)0.05-0.10~0.09-0.19Rat brain synaptosomes
Norepinephrine (NE)0.05-0.10~0.09-0.19Rat brain synaptosomes
Dopamine (DA)0.05-0.10~0.09-0.19Rat brain synaptosomes
GABA0.05-0.10~0.09-0.19Rat brain synaptosomes
L-Glutamate~0.5~0.93Rat brain synaptosomes

Table 3: Pharmacokinetic Parameters of this compound in Humans (Single Oral Dose)

ParameterValueUnitDosing ConditionsReference
Cmax~150ng/mL300 mg extract (14.8 mg this compound)
Tmax3.5hours300 mg extract (14.8 mg this compound)
t1/29hours300 mg extract (14.8 mg this compound)
AUC(0-∞)1550.4h*ng/mL900 mg extract

Table 4: Pharmacokinetic Parameters of Hypericin in Humans (Single Oral Dose)

ParameterValueUnitDosing ConditionsReference
Cmax3.8ng/mL900 mg extract
Tmax7.9hours900 mg extract
t1/218.71hours900 mg extract
AUC(0-∞)78.33h*ng/mL900 mg extract

Experimental Protocols

Synaptosomal Preparation and Neurotransmitter Uptake Assay

This protocol details the isolation of synaptosomes from rodent brain tissue and the subsequent measurement of neurotransmitter reuptake inhibition by this compound.

Materials:

  • Rodent brain tissue (e.g., rat cortex, striatum)

  • Homogenization buffer: 0.32 M sucrose, 4 mM HEPES, pH 7.4, supplemented with protease inhibitors

  • Krebs-Ringer-HEPES (KRH) buffer: 124 mM NaCl, 5 mM KCl, 1.2 mM KH2PO4, 1.3 mM MgSO4, 2 mM CaCl2, 26 mM NaHCO3, 10 mM glucose, 20 mM HEPES, pH 7.4

  • Radiolabeled neurotransmitters (e.g., [³H]serotonin, [³H]dopamine)

  • This compound and control compounds (e.g., selective serotonin reuptake inhibitors)

  • Glass-fiber filters

  • Scintillation fluid and counter

  • Dounce homogenizer

  • Refrigerated centrifuge

Procedure:

  • Synaptosome Preparation:

    • Euthanize the animal according to approved ethical guidelines and rapidly dissect the brain region of interest on ice.

    • Homogenize the tissue in 10 volumes of ice-cold homogenization buffer using a Dounce homogenizer (10-12 gentle strokes).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Carefully collect the supernatant and centrifuge at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes.

    • Resuspend the synaptosomal pellet in KRH buffer and determine the protein concentration using a standard method (e.g., BCA assay).

  • Neurotransmitter Uptake Assay:

    • In a 96-well plate, pre-incubate synaptosomes (approximately 100-200 µg of protein per well) with varying concentrations of this compound or control compounds in KRH buffer for 10-15 minutes at 37°C.

    • Initiate the uptake reaction by adding the radiolabeled neurotransmitter at a final concentration close to its Km value.

    • Incubate for a short period (typically 1-5 minutes) at 37°C to measure the initial rate of uptake.

    • Terminate the reaction by rapid filtration through glass-fiber filters using a cell harvester.

    • Immediately wash the filters three times with ice-cold KRH buffer to remove unbound radiolabel.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

    • Non-specific uptake is determined in the presence of a high concentration of a selective reuptake inhibitor.

    • Calculate the percentage of inhibition for each this compound concentration relative to the specific uptake in the vehicle control wells and determine the IC50 value.

Forced Swim Test (FST) in Rats

The FST is a widely used behavioral model to screen for antidepressant-like activity.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • Cylindrical glass tanks (45 cm high, 20 cm in diameter)

  • Water at 23-25°C

  • Video recording equipment

  • St. John's wort extract or purified this compound

  • Vehicle control (e.g., saline with a small amount of Tween 80)

Procedure:

  • Pre-test Session (Day 1):

    • Individually place each rat in a cylinder filled with water to a depth of 30 cm.

    • Allow the rat to swim for 15 minutes.

    • Remove the rat, dry it with a towel, and return it to its home cage. This session induces a state of behavioral despair.

  • Test Session (Day 2):

    • Administer the St. John's wort extract, this compound, or vehicle control orally or via intraperitoneal injection, typically 60 minutes before the test.

    • Place the rat back into the swim cylinder for a 5-minute test session.

    • Record the entire session using a video camera for later analysis.

    • An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state where the rat makes only the minimal movements necessary to keep its head above water.

    • A significant decrease in the duration of immobility in the treated group compared to the vehicle group is indicative of an antidepressant-like effect.

In Vivo Microdialysis in Freely Moving Rats

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300 g)

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., CMA 12)

  • Syringe pump

  • Fraction collector

  • HPLC system with electrochemical detection (HPLC-ECD)

  • Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2, pH 7.4

  • St. John's wort extract or purified this compound

Procedure:

  • Surgical Implantation of the Microdialysis Probe:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus).

    • Allow the animal to recover for at least 24-48 hours.

  • Microdialysis Experiment:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution (e.g., perchloric acid).

    • After a stable baseline of neurotransmitter levels is established (typically after 2-3 hours), administer the St. John's wort extract or this compound systemically.

    • Continue collecting dialysate samples for several hours post-administration.

  • Neurotransmitter Analysis:

    • Analyze the dialysate samples for neurotransmitter content using HPLC-ECD.

    • Quantify the concentrations of serotonin, dopamine, norepinephrine, and their metabolites.

    • Express the results as a percentage of the baseline levels and compare the changes between the treated and control groups.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Neurotransmitter Reuptake Inhibition

This compound's primary mechanism of action involves the activation of Transient Receptor Potential Canonical 6 (TRPC6) channels, which are non-selective cation channels.[1] This leads to an influx of Na+ and Ca2+ into the presynaptic neuron. The resulting increase in intracellular Na+ concentration disrupts the sodium gradient across the neuronal membrane, which is the driving force for the reuptake of neurotransmitters by their respective transporters (SERT, DAT, NET). This indirect inhibition of reuptake leads to an accumulation of neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.

Hyperforin_Mechanism cluster_transporter This compound This compound TRPC6 TRPC6 Channel This compound->TRPC6 Activates Na_Influx Na+ Influx TRPC6->Na_Influx Ca_Influx Ca2+ Influx TRPC6->Ca_Influx Na_Gradient Decreased Na+ Gradient Na_Influx->Na_Gradient NT_Transporter Neurotransmitter Transporters (SERT, DAT, NET) Na_Gradient->NT_Transporter Inhibits NT_Reuptake Inhibition of Neurotransmitter Reuptake NT_Transporter->NT_Reuptake NT_Transporter->NT_Reuptake Synaptic_NT Increased Synaptic Neurotransmitter Levels

Caption: this compound's activation of TRPC6 channels leads to inhibited neurotransmitter reuptake.

Experimental Workflow for Assessing Antidepressant Activity

The following diagram illustrates a typical experimental workflow for evaluating the antidepressant-like properties of a St. John's wort extract, from initial in vitro screening to in vivo behavioral and neurochemical analysis.

Antidepressant_Workflow SJW_Extract St. John's Wort Extract Uptake_Assay Synaptosomal Neurotransmitter Uptake Assay SJW_Extract->Uptake_Assay FST Forced Swim Test (Rat) SJW_Extract->FST Microdialysis In Vivo Microdialysis SJW_Extract->Microdialysis IC50 Determine IC50 Values Uptake_Assay->IC50 Conclusion Conclusion on Antidepressant-like Activity IC50->Conclusion Immobility Measure Immobility Duration FST->Immobility Immobility->Conclusion NT_Levels Measure Extracellular Neurotransmitter Levels Microdialysis->NT_Levels NT_Levels->Conclusion

Caption: A typical workflow for evaluating the antidepressant potential of St. John's wort extract.

Conclusion

References

Hyperforin's Antidepressant Action: A Deep Dive into the Molecular Mechanisms of a Key St. John's Wort Constituent

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of hyperforin, a primary active constituent of St. John's Wort (Hypericum perforatum), and its significant role in the plant's antidepressant effects. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of this compound's complex pharmacology, supported by quantitative data, detailed experimental protocols, and visualizations of its molecular interactions.

Executive Summary

This compound, a phloroglucinol (B13840) derivative, is a major contributor to the antidepressant properties of St. John's Wort. Its mechanism of action is multifaceted and distinct from conventional synthetic antidepressants. This compound acts as a broad-spectrum reuptake inhibitor of several key neurotransmitters, including serotonin (B10506), norepinephrine, dopamine, GABA, and L-glutamate.[1][2][3][4][5] This is not achieved by direct binding to transporter proteins, but rather through a novel mechanism involving the elevation of intracellular sodium concentrations ([Na+]i).[1][2][3] Furthermore, this compound has been identified as a specific activator of the Transient Receptor Potential Canonical 6 (TRPC6) channel, a non-selective cation channel, which contributes to its effects on intracellular ion gradients.[6][7][8] This guide will dissect these mechanisms, presenting the supporting experimental evidence and methodologies.

Molecular Mechanisms of Action

This compound's antidepressant activity stems from at least two primary, interconnected mechanisms: broad neurotransmitter reuptake inhibition and activation of TRPC6 channels.

Broad-Spectrum Neurotransmitter Reuptake Inhibition

Unlike typical antidepressants that competitively block transporter proteins, this compound inhibits neurotransmitter reuptake non-competitively.[9][10] It achieves this by increasing the intracellular concentration of sodium ions ([Na+]i).[1][9][10][11] The electrochemical gradient of sodium is the driving force for the reuptake of neurotransmitters from the synaptic cleft into the presynaptic neuron. By elevating intracellular sodium, this compound diminishes this gradient, thereby reducing the efficiency of the neurotransmitter transporters.[12] This leads to a prolonged presence of neurotransmitters in the synaptic cleft, enhancing neurotransmission.

Kinetic analysis of serotonin reuptake in the presence of this compound demonstrates a significant decrease in the maximum velocity (Vmax) with little change to the Michaelis constant (Km), which is characteristic of noncompetitive inhibition.[10]

TRPC6 Channel Activation

A key molecular target of this compound is the TRPC6 channel, a non-selective cation channel permeable to both Ca2+ and Na+.[6][7][8][13] this compound has been identified as a specific activator of TRPC6 channels.[8] This activation leads to an influx of sodium and calcium ions, contributing to the aforementioned elevation of intracellular sodium and also initiating various downstream signaling cascades.[8][11] The this compound-induced activation of TRPC6 channels has been linked to neurotrophic effects, such as promoting neurite outgrowth, suggesting a role beyond simple neurotransmitter modulation.[8]

The following diagram illustrates the proposed signaling pathway for this compound's action:

Hyperforin_Signaling_Pathway This compound This compound TRPC6 TRPC6 Channel This compound->TRPC6 Activates Ion_Influx Na+ and Ca2+ Influx TRPC6->Ion_Influx Na_Gradient Reduced Na+ Gradient Ion_Influx->Na_Gradient Downstream Downstream Neuronal Effects (e.g., Neurotrophic Factors) Ion_Influx->Downstream Ca2+ Signaling Transporters Neurotransmitter Transporters (SERT, NET, DAT, etc.) Na_Gradient->Transporters Impairs Function Reuptake_Inhibition Decreased Reuptake Transporters->Reuptake_Inhibition Increased_NTs Increased Synaptic Neurotransmitter Levels Reuptake_Inhibition->Increased_NTs

Caption: this compound's proposed signaling pathway.

Quantitative Data on this compound's Activity

The following table summarizes the inhibitory concentrations (IC50) of this compound for the reuptake of various neurotransmitters. This data highlights its broad-spectrum activity.

NeurotransmitterTransporterIC50 ValueReference
Serotonin (5-HT)SERT80 - 200 nmol/l[14]
Norepinephrine (NE)NET80 - 200 nmol/l[14]
Dopamine (DA)DAT80 - 200 nmol/l (approx. 0.05-0.10 µg/ml)[14][15]
GABAGATInhibition demonstrated[2][3]
L-GlutamateEAATsInhibition demonstrated[2][3]

Note: IC50 values can vary depending on the experimental conditions and preparation.

Key Experimental Protocols

The investigation of this compound's mechanism of action relies on several key in vitro experimental protocols.

Synaptosomal Neurotransmitter Reuptake Assay

This assay is fundamental to determining the inhibitory effect of this compound on neurotransmitter reuptake.

Objective: To measure the inhibition of radiolabeled neurotransmitter uptake into isolated nerve terminals (synaptosomes) by this compound.

Methodology:

  • Synaptosome Preparation:

    • Rodent brain tissue (e.g., cortex or striatum) is homogenized in a buffered sucrose (B13894) solution.

    • The homogenate undergoes differential centrifugation to isolate the P2 fraction, which is enriched with synaptosomes.

  • Uptake Assay:

    • Synaptosomes are pre-incubated in a physiological buffer.

    • Various concentrations of this compound (or a control compound) are added.

    • A radiolabeled neurotransmitter (e.g., [³H]serotonin, [³H]dopamine) is added to initiate the uptake reaction.

    • The incubation is carried out for a short period at a controlled temperature (e.g., 37°C).

  • Termination and Measurement:

    • Uptake is terminated by rapid filtration through glass fiber filters, trapping the synaptosomes.

    • The filters are washed with ice-cold buffer to remove extracellular radiolabel.

    • The radioactivity retained on the filters, representing the amount of neurotransmitter taken up, is quantified using liquid scintillation counting.

  • Data Analysis:

    • The concentration of this compound that inhibits 50% of the specific neurotransmitter uptake (IC50) is calculated.

The general workflow for this assay is depicted below:

Neurotransmitter_Reuptake_Assay_Workflow A Brain Tissue Homogenization B Isolation of Synaptosomes (Differential Centrifugation) A->B C Pre-incubation of Synaptosomes B->C D Addition of this compound and Radiolabeled Neurotransmitter C->D E Termination of Uptake (Rapid Filtration) D->E F Quantification of Radioactivity (Scintillation Counting) E->F G Calculation of IC50 Value F->G

Caption: General workflow for a neurotransmitter reuptake assay.
Patch-Clamp Electrophysiology for TRPC6 Channel Activity

This technique is used to directly measure the ion currents mediated by TRPC6 channels in response to this compound.

Objective: To characterize the activation of TRPC6 channels by this compound in living cells.

Methodology:

  • Cell Preparation:

    • A cell line expressing TRPC6 channels (e.g., HEK-293 cells) is cultured on coverslips.

  • Patch-Clamp Recording:

    • A glass micropipette with a very small tip diameter is used to form a high-resistance seal with the cell membrane (a "gigaseal").

    • The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

    • The membrane potential is clamped at a specific voltage, and the resulting ionic currents across the membrane are measured.

  • This compound Application:

    • A solution containing this compound is perfused over the cell.

  • Data Acquisition and Analysis:

    • The changes in ion current following the application of this compound are recorded. The current-voltage relationship can be determined to characterize the properties of the activated channels.

Vesicular Monoamine Transport and pH Gradient Dissipation

In addition to its effects at the presynaptic membrane, this compound has been shown to inhibit the vesicular uptake of monoamines.[16] It achieves this by acting as a protonophore, dissipating the proton gradient (ΔpH) across the synaptic vesicle membrane.[12][16] This proton gradient is essential for the activity of the vesicular monoamine transporter 2 (VMAT2), which concentrates neurotransmitters into vesicles for subsequent release. By disrupting this gradient, this compound impairs the loading of neurotransmitters into synaptic vesicles.[16]

Conclusion and Future Directions

The antidepressant effects of this compound are mediated through a unique and complex set of mechanisms that distinguish it from conventional antidepressant drugs. Its ability to non-competitively inhibit the reuptake of a broad range of neurotransmitters via the modulation of intracellular sodium levels, coupled with its specific activation of TRPC6 channels, presents a novel pharmacological profile. Further research is warranted to fully elucidate the downstream consequences of TRPC6 activation and the interplay between this compound's various molecular targets. A deeper understanding of these mechanisms will be crucial for the development of new therapeutic agents for depressive disorders and for optimizing the clinical use of St. John's Wort extracts. The induction of cytochrome P450 enzymes by this compound also necessitates careful consideration of potential drug interactions.[2][3]

References

Beyond Depression: A Technical Guide to the Diverse Biological Activities of Hyperforin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperforin, a major active constituent of St. John's wort (Hypericum perforatum), is widely recognized for its antidepressant effects. However, a growing body of scientific evidence reveals a broad spectrum of pharmacological activities that extend far beyond its influence on neurotransmitter reuptake. This technical guide provides an in-depth exploration of the multifaceted biological activities of this compound, with a focus on its anticancer, anti-inflammatory, and antimicrobial properties. By summarizing quantitative data, detailing experimental methodologies, and visualizing key signaling pathways, this document serves as a comprehensive resource for researchers and professionals in drug discovery and development.

Anticancer Activity

This compound has demonstrated significant antiproliferative and pro-apoptotic effects across a range of cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of apoptosis through both intrinsic and extrinsic pathways, inhibition of tumor invasion and angiogenesis, and modulation of key signaling cascades that govern cell growth and survival.[1][2]

Quantitative Data: In Vitro Cytotoxicity of this compound
Cell LineCancer TypeIC50 / GI50 (µM)Citation(s)
K562Leukemia14.9 - 19.9[3]
U937Lymphoma~12.5[3]
LN229Glioblastoma14.9 - 19.9[3]
A375Melanoma2 - 4[2][4]
FO-1Melanoma2 - 4[2][4]
SK-Mel-28Melanoma2 - 4[2][4]
WM115MelanomaSee original source[5]
WM266-4MelanomaSee original source[5]
Signaling Pathways

This compound's anticancer activity is mediated through complex signaling networks. One of the key pathways affected is the NF-κB signaling cascade, a critical regulator of inflammation, cell survival, and proliferation. This compound has been shown to inhibit the activation of NF-κB, thereby sensitizing cancer cells to apoptosis.[6] Furthermore, this compound can induce apoptosis through the activation of caspases and the release of cytochrome c from mitochondria.[3][7]

cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK activates IkB IkB IKK->IkB phosphorylates IKK->IkB NFkB NFkB IkB->NFkB inhibits NFkB_n NF-kB NFkB->NFkB_n translocates Hyperforin_c This compound Hyperforin_c->IKK inhibits Gene_Expression Pro-inflammatory & Anti-apoptotic Gene Expression NFkB_n->Gene_Expression activates

Caption: this compound inhibits the canonical NF-κB signaling pathway.

cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Hyperforin_a This compound Bax Bax Hyperforin_a->Bax activates Bcl2 Bcl-2 Hyperforin_a->Bcl2 inhibits Mitochondrion_node Mitochondrion Bax->Mitochondrion_node promotes pore formation Cytochrome_c Cytochrome c Apaf1 Apaf-1 Cytochrome_c->Apaf1 activates Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces Mitochondrion_node->Cytochrome_c releases Bcl2->Mitochondrion_node inhibits pore formation Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Inflammation Inflammation PGE2->Inflammation promotes Hyperforin_i This compound Hyperforin_i->mPGES1 inhibits Hyperforin_t This compound TRPC6 TRPC6 Channel Hyperforin_t->TRPC6 activates Ca_Influx Ca2+ Influx TRPC6->Ca_Influx mediates Downstream_Signaling Downstream Signaling (e.g., CaMKIV/CREB) Ca_Influx->Downstream_Signaling activates Neuronal_Plasticity Neuronal Plasticity & Neuroprotection Downstream_Signaling->Neuronal_Plasticity promotes

References

An In-depth Technical Guide to the Hyperforin Biosynthesis Pathway in Hypericum Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypericum perforatum L., commonly known as St. John's Wort, is a medicinal plant renowned for its antidepressant properties. The primary active constituent responsible for this therapeutic effect is hyperforin, a complex polyprenylated acylphloroglucinol. Understanding the intricate biosynthetic pathway of this compound is crucial for the metabolic engineering of this high-value compound, ensuring a consistent and high-quality supply for pharmaceutical applications. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the key enzymatic steps, precursor molecules, and regulatory aspects. It includes quantitative data on metabolite distribution, detailed experimental protocols, and pathway visualizations to serve as a valuable resource for researchers in the field.

The this compound Biosynthesis Pathway: A Step-by-Step Elucidation

The biosynthesis of this compound is a complex process that involves the interplay of enzymes localized in different subcellular compartments. The pathway can be broadly divided into three key stages: the formation of the phloroglucinol (B13840) core, the supply of prenyl donors, and a series of prenylation and cyclization reactions. Recent advances, particularly through single-cell RNA sequencing, have identified a specialized cell type, termed "Hyper cells," where the de novo biosynthesis of this compound takes place.[1][2]

Formation of the Phloroglucinol Core

The initial step in this compound biosynthesis is the formation of the phlorisobutyrophenone (B1231217) (PIBP) scaffold, which constitutes the phloroglucinol core of the molecule. This reaction occurs in the cytosol and is catalyzed by Isobutyrophenone synthase (BUS) , a type III polyketide synthase.[3] BUS catalyzes the condensation of one molecule of isobutyryl-CoA with three molecules of malonyl-CoA.[3] Isobutyryl-CoA is derived from the branched-chain amino acid valine.[4]

Supply of Prenyl Donors

The subsequent steps in the pathway involve the addition of isoprenoid moieties, which are supplied by the methylerythritol phosphate (B84403) (MEP) pathway . This pathway, localized in the plastids, produces the five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[5] Further elongation of these precursors leads to the formation of geranyl pyrophosphate (GPP), a ten-carbon isoprenoid.

Prenylation and Cyclization Reactions

The PIBP core undergoes a series of four prenylation reactions and a final cyclization to yield this compound. These crucial steps are catalyzed by a recently identified family of four transmembrane prenyltransferases (HpPT1-4), which are localized at the plastid envelope.[6] This localization facilitates the channeling of the cytosolic PIBP to the plastidial prenyl donors. The prenylation cascade involves an irregular isoprenoid coupling and a tandem cyclization, ultimately forming the intricate polycyclic structure of this compound.[1][6]

Quantitative Data on this compound and Precursor Content

The concentration of this compound and its precursors can vary significantly between different Hypericum species, as well as within different tissues of the same plant. This variation is influenced by genetic and environmental factors. The following tables summarize available quantitative data to provide a comparative overview.

Table 1: this compound and Hypericin Content in Selected Hypericum Species

SpeciesThis compound Content (% w/w)Hypericin Content (% w/w)Reference
H. perforatum0.01 - 5.720.02 - 0.65[4][7]
H. triquetrifolium0.0130.020[8]
H. sinaicum0.989~0.020[8]
H. inodorumSimilar to H. perforatum-[3]
H. moseranumSimilar to H. perforatum-[3]
H. richeri-High content[3]

Table 2: Content of this compound and Related Compounds in Commercial Hypericum perforatum Products

Product TypeThis compound ContentTotal Hypericin ContentReference
Various German Products<0.5 to 24.87 mg per unitVaried[9]
Extracts (A, B, C)A: 3.25%, B: 2.21%, C: 0.21% (w/w)~0.3%[4]
Eight US Brands0.01% to 1.89%0.03% to 0.29%[9]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Protocol 1: Extraction and Quantification of this compound by HPLC

1. Extraction:

  • Grind dried and powdered aerial parts of Hypericum species.

  • Extract the material with a suitable solvent such as methanol (B129727) or ethanol. The extraction can be performed using sonication or reflux.[10]

  • For a more specific extraction of this compound, n-hexane can be used.[10]

  • Concentrate the extract under reduced pressure.

2. HPLC Analysis:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[10]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a small percentage of acid (e.g., phosphoric acid or formic acid) to improve peak shape. A typical gradient might start with a lower concentration of acetonitrile and increase over the course of the run.[10]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at 270-280 nm.[10]

  • Quantification: Use an external standard of purified this compound to create a calibration curve for accurate quantification.

Protocol 2: Isobutyrophenone Synthase (BUS) Enzyme Assay

1. Enzyme Preparation:

  • Extract total protein from Hypericum tissues (e.g., young leaves or cell cultures) in a suitable extraction buffer (e.g., Tris-HCl buffer with protease inhibitors).

  • The enzyme can be partially purified using techniques like ammonium (B1175870) sulfate (B86663) precipitation and anion-exchange chromatography.

2. Assay Mixture:

  • Prepare a reaction mixture containing:

    • Enzyme extract

    • Isobutyryl-CoA (starter substrate)

    • [14C]-Malonyl-CoA (extender substrate)

    • Reaction buffer (e.g., potassium phosphate buffer, pH 7.0)

  • The final volume is typically 50-100 µL.

3. Incubation:

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

4. Product Extraction and Detection:

  • Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

  • Extract the radioactive product (phlorisobutyrophenone).

  • Analyze the product by thin-layer chromatography (TLC) followed by autoradiography or by liquid scintillation counting.

Protocol 3: Aromatic Prenyltransferase (PT) Enzyme Assay

1. Enzyme Source:

  • Recombinant prenyltransferases (e.g., HpPT1-4) expressed in a suitable host system (e.g., E. coli or yeast). Microsomal preparations from these expression systems are often used.[9]

2. Assay Mixture:

  • Prepare a reaction mixture containing:

    • Microsomal preparation containing the recombinant PT

    • Phlorisobutyrophenone (or other prenyl acceptor substrate)

    • Dimethylallyl pyrophosphate (DMAPP) or Geranyl pyrophosphate (GPP) (prenyl donor)

    • Reaction buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2 and a reducing agent like DTT).[11]

3. Incubation:

  • Incubate the mixture at a suitable temperature (e.g., 37°C) for 1-2 hours.[11]

4. Product Analysis:

  • Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

  • Analyze the products by HPLC-UV or LC-MS to identify and quantify the prenylated phloroglucinol derivatives.[12]

Protocol 4: Gene Expression Analysis by qRT-PCR

1. RNA Extraction and cDNA Synthesis:

  • Isolate total RNA from different Hypericum tissues using a commercial kit or a standard protocol.

  • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase.[13]

2. qRT-PCR Reaction:

  • Prepare a reaction mixture containing:

    • cDNA template

    • Gene-specific primers for the target genes (e.g., BUS, HpPTs) and a reference gene (e.g., Actin or 18S rRNA).[2][14]

    • SYBR Green master mix.[2]

  • Perform the qRT-PCR in a real-time PCR system.

3. Data Analysis:

  • Calculate the relative expression levels of the target genes using the 2-ΔΔCt method, normalizing to the expression of the reference gene.[13]

Visualizations of Pathways and Workflows

This compound Biosynthesis Pathway Diagram

Hyperforin_Biosynthesis cluster_cytosol Cytosol cluster_plastid Plastid cluster_plastid_envelope Plastid Envelope Valine Valine Isobutyryl_CoA Isobutyryl-CoA Valine->Isobutyryl_CoA Multiple steps PIBP Phlorisobutyrophenone (PIBP) Isobutyryl_CoA->PIBP Isobutyrophenone synthase (BUS) Malonyl_CoA Malonyl-CoA Malonyl_CoA->PIBP Isobutyrophenone synthase (BUS) PTs HpPT1-4 PIBP->PTs MEP_Pathway MEP Pathway DMAPP DMAPP MEP_Pathway->DMAPP GPP GPP MEP_Pathway->GPP DMAPP->PTs GPP->PTs Prenylated_Intermediates Prenylated Intermediates This compound This compound Prenylated_Intermediates->this compound Cyclization PTs->Prenylated_Intermediates

Caption: The this compound biosynthesis pathway in Hypericum species.

Experimental Workflow for this compound Analysis

Hyperforin_Analysis_Workflow start Plant Material (Hypericum species) extraction Solvent Extraction (Methanol/Ethanol) start->extraction filtration Filtration & Concentration extraction->filtration hplc HPLC-UV Analysis (C18 column, UV at 270nm) filtration->hplc quantification Quantification (External Standard) hplc->quantification end This compound Concentration Data quantification->end

Caption: A typical experimental workflow for this compound analysis.

Conclusion and Future Perspectives

The elucidation of the complete this compound biosynthetic pathway, including the identification of the key enzymes and their subcellular localization, represents a significant milestone in the study of Hypericum specialized metabolism. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers to further investigate this pathway. Future research efforts can now focus on the heterologous expression and characterization of the biosynthetic enzymes to enable the in vitro reconstitution of the entire pathway. This will not only deepen our fundamental understanding of polyprenylated acylphloroglucinol biosynthesis but also pave the way for the development of robust and scalable biotechnological production platforms for this compound and novel derivatives with potentially enhanced therapeutic properties. Such advancements are poised to have a significant impact on the pharmaceutical industry by ensuring a sustainable and high-quality source of this important antidepressant.

References

The Botanical Goldmine: A Technical Guide to the Natural Sources and Distribution of Hyperforin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyperforin, a phloroglucinol (B13840) derivative, is a key bioactive constituent of St. John's Wort (Hypericum perforatum), renowned for its antidepressant properties. This technical guide provides an in-depth exploration of the natural sources and distribution of this compound, offering valuable insights for research, drug development, and quality control. The document summarizes quantitative data on this compound content across various Hypericum species and within the anatomical parts of H. perforatum. Detailed experimental protocols for extraction and quantification are provided, alongside a visualization of the key signaling pathway associated with its mechanism of action.

Natural Sources and Distribution of this compound

This compound is predominantly found in the plant genus Hypericum, with Hypericum perforatum, commonly known as St. John's Wort, being the most significant natural source.[1] While other Hypericum species may contain this compound, the concentrations are generally much lower.[1] The accumulation of this compound within H. perforatum is not uniform and is concentrated in specific plant tissues.

Distribution in Hypericum Species

Hypericum perforatum is the primary species utilized for the commercial extraction of this compound due to its high concentration of this compound. Other species, such as H. triquetrifolium and H. scabrum, have also been shown to contain this compound, although typically in lower amounts.[2] The majority of Hypericum species have not been extensively surveyed for their this compound content.[3]

Table 1: this compound Content in Various Hypericum Species

SpeciesThis compound Content (mg/g dry weight)Reference
Hypericum perforatum6.40 - 26.40[2]
Hypericum triquetrifolium6.40[2]
Hypericum scabrumPresent (quantification not specified)[2]
Hypericum sinaicum9.89[4]
Hypericum perfoliatumDetected[5]
Hypericum fragileDetected[5]
Hypericum calycinumLower levels than H. perforatum[1]
Distribution within Hypericum perforatum

This compound is not evenly distributed throughout the Hypericum perforatum plant. The highest concentrations are found in the reproductive parts, particularly the flowers and fruits.[6] It accumulates in the translucent oil glands, pistils, and fruits, likely serving as a defensive compound for the plant.[1]

Table 2: this compound Content in Different Parts of Hypericum perforatum

Plant PartThis compound Content (% of dry weight)Reference
Flowers4%[7]
Leaves4%[7]
FruitsHigh concentration[6]
StemsLower than flowers and leaves

The concentration of this compound can also be influenced by the developmental stage of the plant, with the highest levels generally observed during the flowering and fruiting periods.[3]

Experimental Protocols

The extraction and quantification of this compound require specific methodologies to ensure accuracy and reproducibility, especially given the compound's instability in the presence of light and oxygen.

Extraction of this compound

2.1.1. Solvent Extraction

A common method for extracting this compound involves the use of organic solvents.

  • Objective: To extract this compound from dried plant material.

  • Materials:

    • Dried and powdered Hypericum perforatum plant material (flowers and aerial parts).

    • n-hexane.

    • Soxhlet apparatus or reflux extractor.

    • Rotary evaporator.

  • Protocol:

    • Place the powdered plant material in the thimble of the Soxhlet apparatus or the flask of the reflux extractor.

    • Add n-hexane to the flask at a plant material to solvent ratio of 1:10 (w/v).[8]

    • Heat the solvent to its boiling point and allow the extraction to proceed for a specified number of cycles or duration (e.g., 3 extractions of one hour each).[8]

    • After extraction, cool the solution and filter to remove the plant debris.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude this compound-rich extract.[8]

2.1.2. Supercritical Carbon Dioxide (CO2) Extraction

Supercritical fluid extraction (SFE) with CO2 is a more modern and selective method for obtaining this compound-rich extracts.[9]

  • Objective: To selectively extract this compound from Hypericum perforatum using supercritical CO2.

  • Materials:

    • Ground Hypericum perforatum plant material.

    • Supercritical fluid extraction system.

    • Liquid CO2.

  • Protocol:

    • Load the ground plant material into the extraction vessel of the SFE system.[10]

    • Pressurize and heat the CO2 to bring it to a supercritical state (e.g., 80 atm and 30°C).[9]

    • Pass the supercritical CO2 through the extraction vessel containing the plant material.[10]

    • The supercritical CO2, now containing dissolved this compound, is then passed into a separator vessel where the pressure is reduced.

    • The reduction in pressure causes the CO2 to return to a gaseous state, leaving behind the extracted this compound.[10]

    • The gaseous CO2 can be recycled for further extractions.[10]

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard analytical technique for the precise quantification of this compound.

  • Objective: To determine the concentration of this compound in an extract.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV or photodiode array (PDA) detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]

    • Mobile Phase: A mixture of acetonitrile (B52724) and an acidic aqueous buffer (e.g., 0.3% v/v phosphoric acid or 10 mM ammonium (B1175870) acetate, pH 5.0).[11][12] A common isocratic mobile phase is acetonitrile and 0.3% v/v phosphoric acid (90:10, v/v).[12]

    • Flow Rate: Typically 1.0 to 1.5 ml/min.[11][12]

    • Detection Wavelength: 273 nm or 276 nm.[12][13]

    • Injection Volume: 20 µL.[11]

  • Protocol:

    • Standard Preparation: Prepare a series of standard solutions of purified this compound in a suitable solvent (e.g., methanol) at known concentrations.

    • Sample Preparation: Dissolve a known amount of the this compound extract in the mobile phase or methanol (B129727) and filter through a 0.45 µm syringe filter.

    • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

    • Quantification: Generate a calibration curve by plotting the peak area of the this compound standards against their concentrations. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process that begins with isobutyryl-CoA as a starter substrate for a type III polyketide synthase.[14] The resulting phlorisobutyrophenone (B1231217) undergoes a series of prenylation and cyclization steps to form the final this compound molecule.[14]

G Simplified Biosynthetic Pathway of this compound cluster_0 Polyketide Synthesis cluster_1 Prenylation and Cyclization Isobutyryl-CoA Isobutyryl-CoA Phlorisobutyrophenone Phlorisobutyrophenone Isobutyryl-CoA->Phlorisobutyrophenone Type III PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->Phlorisobutyrophenone Prenylated Intermediates Prenylated Intermediates Phlorisobutyrophenone->Prenylated Intermediates Prenyltransferases This compound This compound Prenylated Intermediates->this compound Cyclization

Simplified Biosynthetic Pathway of this compound
This compound's Mechanism of Action: TRPC6 Signaling Pathway

This compound's antidepressant effect is linked to its ability to activate the Transient Receptor Potential Canonical 6 (TRPC6) channel.[15][16] This activation leads to an influx of cations, which in turn modulates neurotransmitter reuptake.

G This compound-Mediated TRPC6 Signaling Pathway This compound This compound TRPC6 Channel TRPC6 Channel This compound->TRPC6 Channel Activates Cation Influx Cation Influx TRPC6 Channel->Cation Influx Allows Membrane Depolarization Membrane Depolarization Cation Influx->Membrane Depolarization Neurotransmitter Reuptake Inhibition Neurotransmitter Reuptake Inhibition Membrane Depolarization->Neurotransmitter Reuptake Inhibition Leads to

This compound-Mediated TRPC6 Signaling Pathway
Experimental Workflow for this compound Analysis

The overall process for analyzing this compound content from plant material involves several key steps, from sample preparation to final quantification.

G Experimental Workflow for this compound Analysis Plant Material Plant Material Drying and Grinding Drying and Grinding Plant Material->Drying and Grinding Extraction Extraction Drying and Grinding->Extraction Solvent or SFE Filtration and Concentration Filtration and Concentration Extraction->Filtration and Concentration HPLC Analysis HPLC Analysis Filtration and Concentration->HPLC Analysis Quantification Quantification HPLC Analysis->Quantification

Experimental Workflow for this compound Analysis

References

An In-depth Technical Guide to Hyperforin Derivatives and Their Basic Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperforin, a prominent prenylated phloroglucinol (B13840) derivative isolated from St. John's wort (Hypericum perforatum), has garnered significant attention for its diverse pharmacological activities.[1][2] Primarily known for its antidepressant effects, this compound and its derivatives also exhibit potent anti-inflammatory, antibacterial, and antitumor properties.[2] This technical guide provides a comprehensive overview of the basic chemical properties of this compound and its key derivatives, details their impact on crucial signaling pathways, and offers detailed experimental protocols for their analysis. The instability and poor water solubility of this compound have prompted the development of more stable and soluble derivatives, such as aristoforin, tetrahydrothis compound, and octahydrothis compound, which retain or even enhance the biological activities of the parent compound.[3]

Core Chemical Properties and Biological Activities

This compound and its derivatives are characterized by a complex bicyclic core with multiple prenyl groups, contributing to their lipophilicity.[4] The enolized β-dicarbonyl system in the phloroglucinol ring is a key functional group but also a source of instability.[4] Modifications to this core structure have led to derivatives with improved physicochemical and pharmacological profiles.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its derivatives is presented in Table 1. These properties are crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles and for the design of effective drug delivery systems.

CompoundMolecular FormulaMolecular Weight ( g/mol )pKaPredicted LogPWater Solubility
This compound C₃₅H₅₂O₄536.794.8[5][6]9.60.66 mg/mL (at 20°C)[1]
Aristoforin ----More soluble than this compound
Tetrahydrothis compound -----
Octahydrothis compound ---Increased lipophilicity compared to this compound[4]-
Biological Activity: In Vitro Efficacy

This compound and its derivatives have demonstrated significant cytotoxic and biological activity across various experimental models. Table 2 summarizes the half-maximal inhibitory concentration (IC₅₀) values of these compounds against several human cancer cell lines, highlighting their potential as anticancer agents.

CompoundCell LineCancer TypeIC₅₀ (µM)
This compound HT-1080Fibrosarcoma5 - 8[2]
C-26Colon Carcinoma5 - 8[2]
B16-LU8Melanoma5 - 8[2]
This compound acetate HeLaCervical Cancer3.2 - 64.1[7]
A375Malignant Melanoma3.2 - 64.1[7]
HepG2Hepatocellular Carcinoma3.2 - 64.1[7]
MCF-7Breast Cancer3.2 - 64.1[7]
A549Non-small Cell Lung Cancer3.2 - 64.1[7]
K562Chronic Myeloid Leukemia3.2 - 64.1[7]
N,N-dicyclohexylamine salt of this compound HeLaCervical Cancer3.2 - 64.1[7]
A375Malignant Melanoma3.2 - 64.1[7]
HepG2Hepatocellular Carcinoma3.2 - 64.1[7]
MCF-7Breast Cancer3.2 - 64.1[7]
A549Non-small Cell Lung Cancer3.2 - 64.1[7]
K562Chronic Myeloid Leukemia3.2 - 64.1[7]
Octahydrothis compound BAECBovine Aortic Endothelial Cells1.0 ± 0.4[4]

Key Signaling Pathways Modulated by this compound

This compound exerts its pleiotropic effects by modulating several key intracellular signaling pathways, primarily the Akt and NF-κB pathways, which are central to cell survival, proliferation, and inflammation.

Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. This compound has been shown to directly inhibit the kinase activity of Akt1, leading to the dephosphorylation of its downstream targets.[2][8] One crucial substrate of Akt is the pro-apoptotic protein Bad. By inhibiting Akt, this compound prevents the phosphorylation of Bad, thereby promoting apoptosis in cancer cells.[2]

Akt_Signaling_Pathway This compound This compound Akt Akt (Protein Kinase B) This compound->Akt inhibition Bad Bad (pro-apoptotic) Akt->Bad phosphorylation (inactivation) Apoptosis Apoptosis Bad->Apoptosis

This compound's Inhibition of the Akt Signaling Pathway
NF-κB Signaling Pathway

The NF-κB signaling pathway is a key mediator of the inflammatory response and is often constitutively active in cancer cells, promoting their survival and proliferation. This compound has been demonstrated to inhibit the activation of the NF-κB pathway. It prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα by inhibiting the IκB kinase (IKK) complex.[7] This action sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.[9]

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK inhibition IkBa IκBα IKK->IkBa phosphorylation IkBa_NFkB IκBα-NF-κB (inactive complex) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc translocation IkBa_NFkB->NFkB degradation of IκBα Gene_Expression Pro-inflammatory & Pro-survival Genes NFkB_nuc->Gene_Expression transcription

This compound's Impact on the NF-κB Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the analysis of this compound and its derivatives.

HPLC Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of this compound in plant extracts and biological samples.[10][11]

HPLC_Workflow A Sample Preparation (Extraction with Methanol) B HPLC System (C18 Column) A->B C Isocratic Elution (Acetonitrile/Phosphoric Acid) B->C D UV Detection (273 nm) C->D E Quantification (Standard Curve) D->E

Workflow for HPLC Quantification of this compound

Methodology:

  • Sample Preparation: Extract the finely powdered plant material or dried extract with methanol (B129727). For complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary.[10]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and 0.3% (v/v) phosphoric acid in water (90:10) can be used.[12] Alternatively, a gradient elution with methanol and water, both containing 0.2% formic acid, may be employed.[11]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Temperature: Ambient.

  • Detection: Monitor the eluent using a UV detector at 273 nm.[12]

  • Quantification: Prepare a standard curve using this compound of known purity. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and proliferation.[6][13][14]

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound or its derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.[13]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control. Calculate IC₅₀ values using appropriate software.

Western Blot Analysis of Akt and NF-κB Signaling

Western blotting is used to detect and quantify specific proteins in a complex mixture, allowing for the analysis of signaling pathway activation.

Methodology:

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), total p65, phospho-p65 (Ser536), IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion

This compound and its derivatives represent a promising class of natural products with a wide range of therapeutic applications. Their multifaceted mechanism of action, particularly their ability to modulate key signaling pathways such as Akt and NF-κB, underscores their potential in the development of novel therapies for a variety of diseases, including cancer and inflammatory disorders. The instability and low water solubility of this compound remain challenges; however, the development of more stable and soluble derivatives offers a path forward for their clinical translation. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of these potent bioactive compounds. Further research into the structure-activity relationships of this compound derivatives will be crucial for the design of next-generation therapeutics with enhanced efficacy and safety profiles.

References

The Phloroglucinol Core of Hyperforin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the phloroglucinol (B13840) structure of hyperforin, a key bioactive constituent of Hypericum perforatum (St. John's Wort). This compound, a complex polyprenylated acylphloroglucinol (PPAP), has garnered significant attention for its antidepressant properties and other pharmacological activities.[1] This document delves into the chemical and structural characteristics of its phloroglucinol core, outlines experimental protocols for its study, and explores its role in the compound's biological functions.

The Phloroglucinol Structure of this compound: Chemical and Physicochemical Properties

This compound is a derivative of phloroglucinol, an aromatic triol, and is characterized by a bicyclo[3.3.1]nonane-2,4,9-trione core.[2] This core structure is extensively substituted with prenyl and other alkyl groups, contributing to its lipophilicity and unique biological activity. The phloroglucinol moiety itself is crucial for the molecule's chemical behavior, including its propensity for tautomerism.[3]

This compound is known to be unstable, particularly in the presence of light and oxygen.[4] This instability is attributed in part to the enolizable β-dicarbonyl system within the phloroglucinol-derived core, which can undergo oxidative degradation.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC35H52O4[5]
Molecular Weight536.78 g/mol [5]
AppearanceColorless oil or amorphous solid[6]
SolubilityPoorly soluble in water, soluble in lipophilic solvents and methanol (B129727)[7]
Tautomerism of the Phloroglucinol Core

The phloroglucinol ring of this compound can exist in different tautomeric forms, primarily keto-enol tautomers. Theoretical studies suggest that while the enol form is predominant, the equilibrium can be influenced by the molecular environment. This tautomerism is believed to be critical for its biological activity, particularly its ability to interact with molecular targets.[3]

Quantitative Structural and Spectroscopic Data

Table 2: Selected 1H NMR Chemical Shifts (ppm) for the Phloroglucinol Moiety of this compound in CDCl3

ProtonChemical Shift (ppm)MultiplicityReference
OH-enol18.15s[8]

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. The highly deshielded proton signal is characteristic of the enolic hydroxyl group involved in strong intramolecular hydrogen bonding.

Table 3: Selected 13C NMR Chemical Shifts (ppm) for the Phloroglucinol Moiety of this compound in CDCl3

Carbon AtomChemical Shift (ppm)Reference
C-1105.7[6]
C-2197.5[6]
C-363.8[6]
C-4195.1[6]
C-5110.1[6]
C-6175.8[6]

Note: Carbon numbering may vary between different publications. The presented data corresponds to the core bicyclic structure.

Experimental Protocols

Isolation of this compound by Semi-Preparative HPLC

This protocol outlines a method for the isolation of this compound from a crude extract of Hypericum perforatum.

Experimental Workflow: this compound Isolation

G cluster_extraction Extraction cluster_purification Purification start Dried H. perforatum extraction Soxhlet extraction (n-hexane) start->extraction concentrate Concentration (Rotary Evaporator) extraction->concentrate silica (B1680970) Silica Gel Column Chromatography concentrate->silica prep_hplc Semi-Preparative HPLC (C18 column, isocratic acetonitrile (B52724):water) silica->prep_hplc lyophilize Lyophilization prep_hplc->lyophilize pure_this compound Pure this compound lyophilize->pure_this compound

Caption: Workflow for the isolation of this compound.

Methodology:

  • Extraction: Dried and powdered aerial parts of Hypericum perforatum are subjected to Soxhlet extraction with n-hexane.[5]

  • Concentration: The resulting hexane (B92381) extract is concentrated under reduced pressure using a rotary evaporator.[5]

  • Initial Purification: The concentrated extract is fractionated by column chromatography on silica gel to separate lipophilic substances.[5]

  • Semi-Preparative HPLC: The this compound-containing fraction is further purified by semi-preparative reversed-phase HPLC.[9][10]

    • Column: C18 semi-preparative column.

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 90:10 v/v).[9]

    • Detection: UV detector at 273 nm.[11]

  • Lyophilization: The collected this compound fraction is evaporated to remove the organic solvent, and the remaining aqueous portion is lyophilized to yield pure this compound.[5][9]

  • Storage: Due to its instability, pure this compound should be stored at low temperatures (e.g., -20°C to -70°C) under an inert atmosphere (e.g., nitrogen).[5]

Quantification of this compound by HPLC-UV

This protocol provides a validated method for the quantitative analysis of this compound in extracts.[11][12]

Methodology:

  • Sample Preparation: A known amount of the extract is dissolved in a suitable solvent, typically methanol or a methanol-water mixture. The solution is filtered through a 0.45 µm filter before injection.[11][12]

  • HPLC Analysis:

    • Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of acetonitrile and 0.3% (v/v) phosphoric acid in water (e.g., 90:10 v/v).[11]

    • Flow Rate: 1.5 mL/min.[11]

    • Detection: UV detector set at 273 nm.[11]

  • Quantification: A calibration curve is constructed using this compound standards of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.[11]

Biosynthesis of the Phloroglucinol Core

The biosynthesis of this compound's phloroglucinol core is a multi-step enzymatic process that begins with the condensation of isobutyryl-CoA and three molecules of malonyl-CoA.[1][13] This reaction is catalyzed by the type III polyketide synthase, isobutyrophenone (B147066) synthase (BUS), to form the initial phlorisobutyrophenone (B1231217) skeleton.[13][14]

Biosynthetic Pathway of this compound's Core

G isobutyryl_coa Isobutyryl-CoA bus Isobutyrophenone Synthase (BUS) isobutyryl_coa->bus malonyl_coa 3x Malonyl-CoA malonyl_coa->bus phlorisobutyrophenone Phlorisobutyrophenone bus->phlorisobutyrophenone prenyltransferases Prenyltransferases phlorisobutyrophenone->prenyltransferases This compound This compound prenyltransferases->this compound

Caption: Simplified biosynthesis of the this compound core.

Following the formation of the phlorisobutyrophenone core, a series of prenylation steps occur, catalyzed by prenyltransferases, which attach isoprenoid side chains to the phloroglucinol ring, ultimately leading to the complex structure of this compound.[13]

Role of the Phloroglucinol Structure in Biological Activity

The phloroglucinol core and its substituents are integral to this compound's mechanism of action. One of its primary targets is the Transient Receptor Potential Canonical 6 (TRPC6) channel, a non-selective cation channel.[7][15]

Activation of TRPC6 Channels

This compound acts as a specific activator of TRPC6 channels.[7][15] This activation leads to an influx of cations, primarily Na+ and Ca2+, into the cell. The resulting increase in intracellular sodium concentration is thought to indirectly inhibit the reuptake of various neurotransmitters, including serotonin, norepinephrine, and dopamine, contributing to its antidepressant effects.[7]

Signaling Pathway of this compound-Mediated TRPC6 Activation

G This compound This compound TRPC6 TRPC6 Channel This compound->TRPC6 activates Cations Na+, Ca2+ Influx TRPC6->Cations Depolarization Membrane Depolarization Cations->Depolarization Signaling Downstream Signaling (RAS/MEK/ERK, PI3K, CAMKIV) Cations->Signaling Neurotransmitter Inhibition of Neurotransmitter Reuptake Depolarization->Neurotransmitter

Caption: this compound signaling via TRPC6 activation.

The influx of calcium through TRPC6 also activates several downstream signaling pathways, including the RAS/MEK/ERK, PI3K, and CAMKIV pathways.[16] These pathways are involved in promoting neuronal plasticity, such as neurite outgrowth, which may also contribute to the long-term therapeutic effects of this compound.[7][16]

Conclusion

The phloroglucinol core of this compound is a fundamental structural motif that dictates its chemical properties, stability, and, most importantly, its biological activity. A thorough understanding of this core structure, facilitated by the experimental and analytical techniques outlined in this guide, is crucial for the continued research and development of this compound-based therapeutics. Future investigations focusing on obtaining high-resolution structural data of the free molecule and further elucidating the intricate details of its biosynthetic and signaling pathways will undoubtedly pave the way for novel applications in medicine.

References

In Vitro Effects of Hyperforin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vitro studies on the effects of hyperforin, a key active constituent of Hypericum perforatum (St. John's Wort). The document summarizes quantitative data, details experimental protocols, and visualizes key signaling pathways and workflows to support further research and drug development efforts.

Core Findings and Data Presentation

This compound exhibits a range of biological activities in vitro, primarily centered around its functions as a protonophore and an activator of the TRPC6 channel. These activities lead to downstream effects on neurotransmitter uptake, intracellular ion concentrations, and various signaling cascades. The following tables summarize the key quantitative data from in vitro studies.

Effect Assay System IC50 / EC50 Value Reference
Neurotransmitter Reuptake Inhibition
Dopamine (DA) Transporter Binding ([3H]WIN-35,428)In vitro binding assayIC50: 5 µM[1]
Synaptosomal DA ReuptakeSynaptosome uptake assayIC50: 0.8 µM[1]
Serotonin, Norepinephrine, Dopamine UptakeSynaptosomal uptakeIC50: 80 - 200 nmol/l
Cytotoxicity
Human Melanoma Cell Lines (A375, SK-Mel-28, MeWo)Cell viability assayEC50: ~3–4 µM (72h)
Human Melanoma Cell Line (FO-1)Cell viability assayEC50: 2 µM (72h)
Human Hepatocellular Carcinoma (HepG2)MTT assayIC50: 19.87 µM

Key In Vitro Effects of this compound

This compound's multifaceted in vitro effects are primarily attributed to two core mechanisms: its action as a protonophore and its specific activation of the Transient Receptor Potential Canonical 6 (TRPC6) channel.

As a protonophore , this compound can transport protons across biological membranes, leading to the dissipation of proton gradients. This action is crucial for its ability to disrupt vesicular monoamine storage and elevate intracellular sodium levels, which in turn inhibits the reuptake of a broad spectrum of neurotransmitters, including serotonin, norepinephrine, dopamine, GABA, and L-glutamate.[2] This mechanism of neurotransmitter reuptake inhibition is distinct from that of conventional antidepressants, as it does not involve direct binding to the transporter proteins.

This compound is also a specific activator of TRPC6 channels , a type of non-selective cation channel.[3] This activation leads to an influx of cations, including Ca2+ and Na+, contributing to the rise in intracellular sodium concentration and influencing various downstream signaling pathways. This TRPC6-dependent mechanism has been linked to the promotion of neurite outgrowth in neuronal cell lines.

Furthermore, in vitro studies have demonstrated that this compound can collapse the mitochondrial membrane potential , leading to the release of intracellular calcium and zinc. It also modulates inflammatory signaling pathways, including the inhibition of STAT-1, NF-κB, and MAPK/JNK signaling, and the induction of IL-8 expression via a MAPK-dependent pathway.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to characterize the effects of this compound.

Synaptosomal Neurotransmitter Uptake Assay

This protocol outlines the procedure for measuring the inhibition of neurotransmitter uptake by this compound in isolated nerve terminals (synaptosomes).

a. Preparation of Synaptosomes:

  • Homogenize brain tissue (e.g., rat cortex) in ice-cold 0.32 M sucrose (B13894) solution.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

  • Resuspend the pellet in a physiological buffer (e.g., Krebs-Henseleit buffer) for use in the uptake assay.

b. Uptake Assay:

  • Pre-incubate synaptosomes with varying concentrations of this compound or a vehicle control for 10-15 minutes at 37°C.

  • Initiate the uptake reaction by adding a radiolabeled neurotransmitter (e.g., [3H]serotonin, [3H]dopamine) at a final concentration in the low nanomolar range.

  • Incubate for a short period (e.g., 2-5 minutes) at 37°C.

  • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.

  • Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Calculate the percent inhibition of uptake for each this compound concentration and determine the IC50 value.

TRPC6 Channel Activation Assay (Calcium Imaging)

This protocol describes the measurement of this compound-induced TRPC6 channel activation by monitoring intracellular calcium changes in HEK293 cells overexpressing TRPC6.

a. Cell Preparation:

  • Seed HEK293 cells stably or transiently expressing TRPC6 channels onto glass coverslips.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., 2 µM Fura-2 AM) in a physiological salt solution for 30-60 minutes at room temperature.

  • Wash the cells to remove excess dye and allow for de-esterification.

b. Calcium Imaging:

  • Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped for ratiometric calcium imaging.

  • Perfuse the cells with a physiological salt solution and establish a baseline fluorescence ratio (e.g., 340/380 nm excitation for Fura-2).

  • Apply this compound at the desired concentration to the perfusion solution.

  • Record the changes in fluorescence ratio over time, which correspond to changes in intracellular calcium concentration.

  • At the end of the experiment, apply a calcium ionophore (e.g., ionomycin) in the presence of a high calcium concentration, followed by a calcium-free solution containing a chelator (e.g., EGTA) to calibrate the fluorescence signal.

Mitochondrial Membrane Potential Assay (JC-1)

This protocol details the use of the JC-1 dye to assess changes in mitochondrial membrane potential in response to this compound treatment.

a. Cell Treatment:

  • Plate cells (e.g., PC12, SH-SY5Y) in a multi-well plate and treat with various concentrations of this compound or a vehicle control for the desired duration.

  • Include a positive control for mitochondrial depolarization, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone).

b. JC-1 Staining and Analysis:

  • Prepare a JC-1 staining solution (e.g., 5 µg/mL in cell culture medium).

  • Remove the treatment medium and incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C.

  • Wash the cells with a phosphate-buffered saline (PBS).

  • Measure the fluorescence intensity using a fluorescence plate reader, fluorescence microscope, or flow cytometer.

    • Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates, ~590 nm emission).

    • Apoptotic or metabolically stressed cells with low mitochondrial membrane potential will show green fluorescence (JC-1 monomers, ~529 nm emission).

  • Calculate the ratio of red to green fluorescence to quantify the change in mitochondrial membrane potential.

Neurite Outgrowth Assay in PC12 Cells

This protocol describes a method to evaluate the effect of this compound on neurite outgrowth in PC12 cells.

a. Cell Culture and Differentiation:

  • Culture PC12 cells in a standard growth medium.

  • Plate the cells on a suitable substrate (e.g., collagen-coated plates) in a low-serum differentiation medium.

  • Treat the cells with nerve growth factor (NGF) to induce differentiation, along with various concentrations of this compound or a vehicle control.

  • Incubate the cells for a period of 24-72 hours.

b. Analysis of Neurite Outgrowth:

  • Capture images of the cells using a phase-contrast microscope.

  • Quantify neurite outgrowth by measuring the percentage of cells bearing neurites and the average length of the longest neurite per cell. A neurite is typically defined as a process that is at least twice the diameter of the cell body.

  • Image analysis software can be used for automated quantification.

Western Blot Analysis of Signaling Pathways (MAPK, STAT, NF-κB)

This protocol provides a general framework for assessing the effect of this compound on the phosphorylation status of key proteins in the MAPK, STAT, and NF-κB signaling pathways.

a. Cell Lysis and Protein Quantification:

  • Treat cells with this compound for various time points.

  • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

b. SDS-PAGE and Western Blotting:

  • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

  • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-ERK1/2, total ERK1/2; phospho-STAT1, total STAT1; phospho-p65 NF-κB, total p65 NF-κB).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways associated with this compound's in vitro effects.

experimental_workflow_neurotransmitter_uptake cluster_prep Synaptosome Preparation cluster_assay Uptake Assay p1 Homogenize Brain Tissue p2 Low-Speed Centrifugation p1->p2 p3 High-Speed Centrifugation p2->p3 p4 Resuspend Synaptosomes p3->p4 a1 Pre-incubate with this compound p4->a1 a2 Add Radiolabeled Neurotransmitter a1->a2 a3 Incubate at 37°C a2->a3 a4 Terminate by Filtration a3->a4 a5 Quantify Radioactivity a4->a5

Caption: Workflow for Synaptosomal Neurotransmitter Uptake Assay.

hyperforin_signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound trpc6 TRPC6 Channel This compound->trpc6 activates protonophore Protonophore Activity This compound->protonophore ca_influx Ca²⁺ Influx trpc6->ca_influx na_influx Na⁺ Influx trpc6->na_influx h_influx H⁺ Influx (Acidification) protonophore->h_influx mapk MAPK Pathway ca_influx->mapk nt_reuptake Neurotransmitter Reuptake Inhibition na_influx->nt_reuptake h_influx->nt_reuptake neurite Neurite Outgrowth mapk->neurite

Caption: Simplified Signaling Pathway of this compound's In Vitro Effects.

experimental_workflow_mmp start Plate Cells treat Treat with this compound start->treat stain Incubate with JC-1 Dye treat->stain wash Wash with PBS stain->wash measure Measure Fluorescence (Red vs. Green) wash->measure analyze Calculate Red/Green Ratio measure->analyze

Caption: Workflow for Mitochondrial Membrane Potential Assay using JC-1.

References

Hyperforin's Interaction with Neuronal Sodium Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular interactions between hyperforin, a key active constituent of St. John's Wort (Hypericum perforatum), and neuronal sodium channels. While early investigations explored a direct effect on voltage-gated sodium channels, the predominant mechanism now recognized involves an indirect modulation of intracellular sodium concentration via the activation of Transient Receptor Potential Canonical 6 (TRPC6) channels. This guide will detail the current understanding of this primary mechanism, supported by quantitative data, experimental protocols, and visual diagrams. Additionally, it will briefly cover the reported, less characterized direct inhibitory effects on voltage-gated sodium channels.

Primary Mechanism: TRPC6-Mediated Sodium Influx

The principal mechanism by which this compound affects neuronal sodium homeostasis is through the activation of TRPC6 channels, which are non-selective cation channels. This activation leads to an influx of both sodium (Na⁺) and calcium (Ca²⁺) ions, resulting in an elevation of the intracellular concentrations of these cations.[1][2] The increased intracellular sodium concentration ([Na⁺]i) is a key event that subsequently influences a variety of neuronal functions, most notably the reuptake of neurotransmitters.[2][3] This indirect action on sodium levels distinguishes this compound from classical antidepressants that directly target neurotransmitter transporters.

Quantitative Data

The following table summarizes the key quantitative data regarding the effects of this compound on TRPC6 activation and subsequent increases in intracellular ion concentrations.

ParameterValueCell TypeCommentsReference
EC₅₀ for [Na⁺]i Increase 0.72 µMPC12 cellsConcentration-dependent increase in intracellular sodium.[1]
EC₅₀ for [Ca²⁺]i Increase 1.16 µMPC12 cellsConcentration-dependent increase in intracellular calcium.[1]
This compound Concentration for Inward Current 3 µMDentate Gyrus Granule CellsElicited a transient inward current, which was absent in TRPC6 knockout mice.
Inhibition of Neurotransmitter Uptake BroadSynaptosomesThis compound inhibits the uptake of serotonin, norepinephrine, dopamine, GABA, and L-glutamate, an effect attributed to the elevated [Na⁺]i.[2][3]
Signaling Pathway

The activation of TRPC6 by this compound initiates a cascade of events leading to the modulation of neuronal activity. The proposed signaling pathway is illustrated below.

Hyperforin_TRPC6_Pathway This compound This compound TRPC6 TRPC6 Channel This compound->TRPC6 Activates Na_Influx Na+ Influx TRPC6->Na_Influx Ca_Influx Ca2+ Influx TRPC6->Ca_Influx Na_Increase Increased [Na+]i Na_Influx->Na_Increase Neurotransmitter Reduced Neurotransmitter Reuptake Na_Increase->Neurotransmitter Inhibits

This compound-TRPC6 Signaling Pathway.

Secondary Mechanism: Direct Inhibition of Voltage-Gated Sodium Channels

While the TRPC6-mediated mechanism is well-supported, there is evidence to suggest that this compound can also directly inhibit voltage-gated sodium channels (Navs), although this effect appears to be less potent and is observed at higher concentrations. One study reported that this compound at a concentration of 1 µM inhibited voltage-gated sodium currents (INa) in isolated hippocampal neurons.[4] However, detailed dose-response studies and IC₅₀ values for this direct inhibition are not yet well-established in the literature. This direct inhibitory action may contribute to the overall neuro-modulatory profile of this compound, but it is considered a secondary mechanism compared to its effects on TRPC6.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the interaction of this compound with neuronal sodium channels.

Measurement of Intracellular Sodium Concentration ([Na⁺]i)

A common method to quantify changes in [Na⁺]i involves the use of sodium-sensitive fluorescent dyes, such as Sodium Green or CoroNa Green.

Protocol Outline:

  • Cell Culture: Plate neuronal cells (e.g., PC12 cells or primary neurons) on glass coverslips suitable for fluorescence microscopy.

  • Dye Loading: Incubate the cells with a cell-permeant form of the sodium-sensitive dye (e.g., Sodium Green tetraacetate) in a physiological buffer. The incubation time and temperature will need to be optimized for the specific cell type and dye.

  • Washing: Gently wash the cells with fresh buffer to remove any extracellular dye.

  • Baseline Measurement: Acquire baseline fluorescence intensity measurements using a fluorescence microscope equipped with the appropriate excitation and emission filters.

  • This compound Application: Perfuse the cells with a solution containing the desired concentration of this compound.

  • Time-Lapse Imaging: Continuously record the fluorescence intensity over time to monitor the change in [Na⁺]i.

  • Calibration: At the end of the experiment, calibrate the fluorescence signal to absolute [Na⁺]i values. This is typically achieved by using ionophores (e.g., gramicidin (B1672133) and monensin) to equilibrate the intracellular and extracellular sodium concentrations at several known external sodium concentrations.

Na_Measurement_Workflow Start Start Cell_Culture Culture Neuronal Cells Start->Cell_Culture Dye_Loading Load with Sodium-Sensitive Dye Cell_Culture->Dye_Loading Wash Wash to Remove Extracellular Dye Dye_Loading->Wash Baseline Measure Baseline Fluorescence Wash->Baseline Apply_this compound Apply this compound Baseline->Apply_this compound Record Record Fluorescence Change Apply_this compound->Record Calibrate Calibrate with Ionophores Record->Calibrate End End Calibrate->End

Workflow for [Na⁺]i Measurement.
Whole-Cell Patch-Clamp Electrophysiology for TRPC6 Currents

To directly measure the currents mediated by TRPC6 channels in response to this compound, the whole-cell patch-clamp technique is employed, often using cell lines heterologously expressing TRPC6.

Protocol Outline:

  • Cell Preparation: Use cells expressing TRPC6 channels (e.g., HEK293 cells transfected with a TRPC6-expressing plasmid).

  • Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-5 MΩ when filled with the internal solution. The internal solution should be formulated to isolate the currents of interest (e.g., containing Cs⁺ to block K⁺ channels).

  • Giga-seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell interior.

  • Voltage Protocol: Clamp the cell membrane at a holding potential (e.g., -60 mV). Apply voltage ramps or steps to elicit and measure membrane currents.

  • This compound Application: Perfuse the cell with an external solution containing this compound.

  • Data Acquisition: Record the changes in membrane current in response to this compound application. The this compound-induced current will be characteristic of TRPC6 activation (e.g., an outwardly rectifying current).

Patch_Clamp_Workflow Start Start Cell_Prep Prepare TRPC6-Expressing Cells Start->Cell_Prep Pipette_Prep Prepare Patch Pipette Cell_Prep->Pipette_Prep Giga_Seal Form Giga-seal Pipette_Prep->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Voltage_Protocol Apply Voltage-Clamp Protocol Whole_Cell->Voltage_Protocol Apply_this compound Apply this compound Voltage_Protocol->Apply_this compound Record_Current Record TRPC6 Current Apply_this compound->Record_Current End End Record_Current->End

Workflow for Patch-Clamp Electrophysiology.

Conclusion

The interaction of this compound with neuronal sodium channels is primarily an indirect one, mediated by the activation of TRPC6 channels. This leads to an increase in intracellular sodium, which in turn affects various neuronal processes, including neurotransmitter reuptake. While there is some evidence for a direct inhibitory effect on voltage-gated sodium channels, this appears to be a secondary mechanism. The provided quantitative data, signaling pathways, and experimental protocols offer a comprehensive resource for researchers and drug development professionals working to understand the complex neuropharmacology of this natural compound. Further research is warranted to fully elucidate the physiological and pathological relevance of these interactions.

References

A Technical Guide to the Initial Investigations of Hyperforin's Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hyperforin, a prominent phloroglucinol (B13840) derivative isolated from St. John's wort (Hypericum perforatum), has been the subject of extensive research, initially for its antidepressant activities and subsequently for a range of other pharmacological effects, including potent anti-inflammatory action.[1][2][3] This technical guide provides an in-depth analysis of the foundational scientific investigations that first characterized the anti-inflammatory mechanisms of this compound. It details the compound's multifaceted inhibitory actions on key enzymatic pathways in arachidonic acid metabolism and its modulation of critical intracellular signaling cascades that govern the inflammatory response. This document synthesizes quantitative data from pivotal in vitro and in vivo studies, outlines the experimental protocols used, and presents visual diagrams of the core molecular pathways and experimental workflows to offer a comprehensive resource for researchers in pharmacology and drug development.

Core Anti-inflammatory Mechanisms

Initial research into this compound's properties revealed a multi-pronged approach to dampening the inflammatory response. The primary mechanisms can be categorized into two main areas: the inhibition of eicosanoid biosynthesis and the modulation of pro-inflammatory signaling pathways.

Inhibition of the Arachidonic Acid Cascade

Eicosanoids, including prostaglandins (B1171923) (PGs) and leukotrienes (LTs), are potent lipid mediators derived from arachidonic acid (AA) that play a central role in initiating and sustaining inflammation. Key enzymes in this pathway, cyclooxygenases (COX) and lipoxygenases (LOX), are well-established targets for anti-inflammatory drugs.

  • Dual Inhibition of 5-Lipoxygenase (5-LO) and Cyclooxygenase-1 (COX-1): One of the earliest and most significant findings was that this compound acts as a dual inhibitor of 5-LO and COX-1.[4][5] It directly inhibits purified human 5-LO with high potency (IC₅₀ ≈ 90 nM) and suppresses 5-LO product formation in stimulated human polymorphonuclear leukocytes with an IC₅₀ of approximately 1-2 µM.[4] Concurrently, this compound inhibits COX-1 activity in human platelets, with IC₅₀ values ranging from 0.3 to 3 µM depending on the stimulus.[4][5] Notably, this dual action is significant as it allows for the simultaneous suppression of both pro-inflammatory leukotrienes and prostaglandins.

  • Inhibition of Microsomal Prostaglandin (B15479496) E₂ Synthase-1 (mPGES-1): Further investigations revealed a more nuanced mechanism. This compound was identified as an efficient inhibitor of mPGES-1, the terminal enzyme responsible for producing the highly pro-inflammatory prostaglandin E₂ (PGE₂).[6][7][8] It blocks the conversion of PGH₂ to PGE₂ with an IC₅₀ of 1 µM in cell-free assays.[6][8] This action is particularly relevant in inflammatory contexts where mPGES-1 is often upregulated.

  • Selectivity Profile: An important characteristic of this compound is its selectivity. Initial studies showed it does not significantly inhibit COX-2, 12-LO, or 15-LO at comparable concentrations, distinguishing it from non-selective COX inhibitors and other dual inhibitors.[4][5]

Arachidonic_Acid_Cascade_Inhibition AA Arachidonic Acid COX1 COX-1 AA->COX1 LOX5 5-LO AA->LOX5 PGH2 PGH₂ COX1->PGH2 LTs Leukotrienes (e.g., LTB₄) LOX5->LTs mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E₂ (Pro-inflammatory) mPGES1->PGE2 This compound This compound This compound->COX1 This compound->LOX5 This compound->mPGES1 Inflammatory_Signaling_Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Stimuli Inflammatory Stimuli (LPS, Cytokines) IKK IKK Stimuli->IKK MAPKs MAPKs (p38, ERK, JNK) Stimuli->MAPKs NFkB_complex IκBα-NF-κB IKK->NFkB_complex AP1 AP-1 MAPKs->AP1 activation NFkB NF-κB NFkB_complex->NFkB IκBα degradation Gene Pro-inflammatory Gene Expression (Cytokines, COX-2, iNOS) NFkB->Gene AP1->Gene This compound This compound This compound->IKK This compound->MAPKs Experimental_Workflow start Start: Hypothesis invitro In Vitro Assays (e.g., PMNs, Macrophages, Platelets) start->invitro invitro_measure Measure Inflammatory Mediators (PGE₂, LTB₄, Cytokines, NO) invitro->invitro_measure invitro_result Determine IC₅₀ Values invitro_measure->invitro_result invivo In Vivo Models (e.g., Mouse Paw Edema, Rat Pleurisy) invitro_result->invivo Promising Results conclusion Conclusion: Characterize Anti-inflammatory Profile invitro_result->conclusion invivo_admin Administer this compound / Vehicle (i.p.) invivo->invivo_admin invivo_induce Induce Inflammation (e.g., Carrageenan Injection) invivo_admin->invivo_induce invivo_measure Measure Inflammatory Parameters (Edema Volume, Exudate, Cell Count) invivo_induce->invivo_measure invivo_result Determine ED₅₀ / % Inhibition invivo_measure->invivo_result invivo_result->conclusion

References

The Role of Hyperforin as a TRPC6 Channel Activator: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperforin, a major active constituent of St. John's wort (Hypericum perforatum), has garnered significant attention for its antidepressant effects.[1][2][3][4] Unlike conventional antidepressants that directly target neurotransmitter transporters, this compound exerts its effects through a distinct mechanism: the activation of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[1][5] This document provides an in-depth technical overview of the role of this compound as a TRPC6 channel activator, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.

Mechanism of Action: this compound as a Selective TRPC6 Agonist

This compound has been identified as a specific and potent activator of TRPC6, a non-selective cation channel permeable to both Ca²⁺ and Na⁺.[1][4] This activation leads to an influx of these cations into the cell, which is central to its pharmacological effects.

Specificity of this compound for TRPC6

Crucially, this compound's activity is highly specific to TRPC6. Studies have shown that it does not activate other closely related TRPC channels, such as TRPC3 and TRPC7.[4][5] This selectivity makes this compound a valuable pharmacological tool for studying the specific functions of TRPC6 channels.[1][4] The activation of TRPC6 by this compound is independent of the canonical PLC/DAG pathway, as it can directly gate the channel. However, it has been noted that this compound also exhibits protonophore-like properties and can induce the release of calcium and zinc from mitochondria, suggesting complex cellular actions beyond direct TRPC6 activation.[2][6]

Molecular Interaction and Binding Site

Recent research has pinpointed a specific binding motif for this compound on the TRPC6 channel.[3][7][8] Mutagenesis studies have revealed that a specific amino acid sequence in the C-terminus of TRPC6 is essential for this compound-mediated activation.[8] Mutation of this site abrogates the channel's sensitivity to this compound, confirming a direct interaction.[8]

Downstream Signaling Cascade

The activation of TRPC6 by this compound initiates a cascade of intracellular events:

  • Cation Influx: this compound binding opens the TRPC6 channel, leading to the influx of Na⁺ and Ca²⁺ into the cell.[1][4]

  • Membrane Depolarization: The influx of positively charged ions causes depolarization of the cell membrane.

  • Inhibition of Neurotransmitter Uptake: The primary mechanism underlying this compound's antidepressant effect is the subsequent inhibition of neurotransmitter reuptake. The increased intracellular Na⁺ concentration reduces the sodium gradient across the neuronal membrane, which is the driving force for neurotransmitter transporters (e.g., for serotonin, norepinephrine, and dopamine).[1][9] This leads to an elevation of these neurotransmitters in the synaptic cleft.

  • Neurotrophic Effects: Beyond its effects on neurotransmitter levels, this compound-mediated TRPC6 activation has been linked to neurotrophic actions, such as promoting neuronal axonal sprouting, similar to the effects of nerve growth factor (NGF).[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on the activation of TRPC6 channels by this compound.

ParameterValueCell TypeMeasurementReference
EC₅₀ for [Na⁺]ᵢ increase 0.72 µMPC12 cellsIntracellular Sodium Imaging[9]
EC₅₀ for [Ca²⁺]ᵢ increase 1.16 µMPC12 cellsIntracellular Calcium Imaging[9]
Concentration for Current Activation 10 µMHEK293 cells expressing hTRPC6Whole-cell patch clamp[8][10]
Concentration for Neuronal Excitation 3 µMDentate Gyrus Granule CellsWhole-cell current-clamp[5][11]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize the effects of this compound on TRPC6.

Cell Culture and Transfection
  • Cell Lines: Human Embryonic Kidney (HEK293) cells are commonly used for heterologous expression of TRPC channels. PC12 cells, a rat pheochromocytoma cell line, are also utilized as they endogenously express TRPC6.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Transfection: For HEK293 cells, transient transfection with plasmids encoding human TRPC6 (hTRPC6) is performed using standard methods such as calcium phosphate (B84403) precipitation or lipid-based transfection reagents (e.g., Lipofectamine). Co-transfection with a fluorescent reporter protein (e.g., GFP or YFP) can be used to identify successfully transfected cells.

Intracellular Calcium and Sodium Imaging

This method allows for the measurement of changes in intracellular ion concentrations in response to this compound application.

  • Dyes:

    • Calcium: Fluo-4 AM or Fura-2 AM are common choices. Fluo-4 exhibits an increase in fluorescence upon Ca²⁺ binding, while Fura-2 is a ratiometric dye.

    • Sodium: Sodium-binding benzofuran (B130515) isophthalate (B1238265) (SBFI) is a ratiometric indicator for intracellular sodium.

  • Procedure:

    • Seed cells onto glass coverslips or in 96-well plates.

    • Load the cells with the fluorescent dye by incubating them in a buffer containing the AM ester form of the dye (e.g., 2-5 µM Fluo-4 AM) for 30-60 minutes at room temperature.

    • Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) to remove excess dye.

    • Mount the coverslip on the stage of a fluorescence microscope or place the 96-well plate in a plate reader.

    • Acquire a baseline fluorescence reading.

    • Apply this compound at the desired concentration and continuously record the fluorescence signal.

    • Changes in fluorescence intensity (or ratio for ratiometric dyes) are indicative of changes in intracellular ion concentration.

Electrophysiology (Whole-Cell Patch Clamp)

This technique provides a direct measure of the ion currents flowing through TRPC6 channels.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH adjusted to 7.2 with CsOH). Cesium is often used to block potassium channels.

  • Procedure:

    • Identify transfected cells (if applicable) using fluorescence microscopy.

    • Form a high-resistance seal (>1 GΩ) between a glass micropipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell membrane at a holding potential (e.g., -60 mV).

    • Apply voltage ramps or steps to elicit currents and establish a baseline recording.

    • Perfuse the cell with the external solution containing this compound.

    • Record the changes in inward and outward currents, which represent the flow of ions through this compound-activated TRPC6 channels.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Mediated TRPC6 Activation

Hyperforin_TRPC6_Pathway This compound This compound TRPC6 TRPC6 Channel This compound->TRPC6 Binds & Activates CationInflux Na+ / Ca2+ Influx TRPC6->CationInflux Opens Depolarization Membrane Depolarization CationInflux->Depolarization NeurotransmitterTransporter Neurotransmitter Transporters (e.g., SERT, NET) CationInflux->NeurotransmitterTransporter Reduces Na+ Gradient ReducedUptake Reduced Neurotransmitter Uptake NeurotransmitterTransporter->ReducedUptake Inhibition IncreasedSynapticNT Increased Synaptic Neurotransmitter Levels ReducedUptake->IncreasedSynapticNT

Caption: Signaling pathway of this compound action via TRPC6 activation.

Experimental Workflow for Calcium Imaging

Calcium_Imaging_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis CellSeeding 1. Seed Cells on Coverslip DyeLoading 2. Load with Fluo-4 AM CellSeeding->DyeLoading Wash 3. Wash to Remove Excess Dye DyeLoading->Wash Baseline 4. Record Baseline Fluorescence Wash->Baseline Stimulation 5. Apply this compound Baseline->Stimulation Recording 6. Record Fluorescence Change Stimulation->Recording Quantification 7. Quantify ΔF/F₀ Recording->Quantification

Caption: Workflow for measuring intracellular calcium changes.

Conclusion

This compound's role as a selective TRPC6 channel activator represents a novel mechanism for antidepressant action. By inducing cation influx and subsequently modulating neurotransmitter transporter function, this compound highlights the potential of targeting ion channels in the development of new therapies for depression and other neurological disorders. The specificity of this compound for TRPC6 also provides a valuable tool for elucidating the physiological and pathophysiological roles of this channel in the central nervous system and beyond. Further research into the structure-activity relationship of this compound and its analogs may lead to the development of even more potent and selective TRPC6 modulators with improved pharmacokinetic properties.[3]

References

Methodological & Application

Application Note: Quantification of Hyperforin in Plant Extracts by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of hyperforin in plant extracts, particularly from Hypericum perforatum (St. John's Wort). This compound is a key bioactive constituent known for its therapeutic properties, but its inherent instability presents analytical challenges.[1] This protocol provides a reliable methodology for researchers, scientists, and professionals in drug development to ensure the quality and consistency of plant-based products containing this compound. The method utilizes a reversed-phase C18 column with UV detection, offering a balance of simplicity, rapidity, and reproducibility.[2][3]

Introduction

Hypericum perforatum, commonly known as St. John's Wort, is a widely used herbal remedy for depression and other neurological disorders.[4] The antidepressant efficacy of St. John's Wort extracts is largely attributed to the presence of this compound, a phloroglucinol (B13840) derivative.[2] However, this compound is notoriously unstable, being sensitive to light, oxygen, and heat, which complicates its accurate quantification.[1] Therefore, a validated and reliable analytical method is crucial for the standardization and quality control of Hypericum perforatum extracts and finished products.

High-Performance Liquid Chromatography (HPLC) has emerged as the gold standard for the quantification of this compound due to its high precision, selectivity, and sensitivity.[1] This application note presents a detailed protocol for a reversed-phase HPLC (RP-HPLC) method with UV detection for the determination of this compound in plant extracts.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • HPLC grade acetonitrile (B52724)

  • HPLC grade methanol (B129727)

  • Orthophosphoric acid (85%) or Formic acid (analytical grade)

  • Ultrapure water

  • Hypericum perforatum extract

  • 0.45 µm syringe filters

Equipment
  • HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Sonicator

  • Vortex mixer

  • pH meter

Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol. Protect the solution from light by using an amber volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 5 µg/mL to 50 µg/mL.[2] These solutions should be prepared fresh daily and kept at low temperatures (e.g., 0°C) to minimize degradation.[2][3]

Sample Preparation
  • Accurately weigh a suitable amount of the powdered plant extract.

  • Extract the sample with a methanol-water mixture (e.g., 80:20, v/v).[2][3] To enhance the stability of this compound during extraction, the addition of a stabilizing agent like 5% HP-β-cyclodextrin can be considered, and the pH can be adjusted to 2.5 with orthophosphoric acid.[2][3]

  • Sonicate the mixture for a specified period (e.g., 30 minutes) to ensure complete extraction.

  • Centrifuge the extract to pellet any solid material.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Dilute the filtered extract with methanol to a concentration within the calibration curve range.

HPLC Conditions
ParameterRecommended Condition
Column Reversed-phase C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile and 0.3% v/v Phosphoric Acid in Water (90:10, v/v)[2] or Gradient: A gradient elution with acetonitrile and 0.1% v/v phosphoric acid can also be employed.[3]
Flow Rate 1.5 mL/min[2]
Injection Volume 20 µL
Column Temperature 30°C[3]
Detection Wavelength 273 nm[2] or 276 nm[3]
Run Time Approximately 10-15 minutes

Method Validation Data

The following table summarizes the typical validation parameters for this HPLC method, compiled from various studies.

ParameterTypical Value/Range
Linearity Range 5 - 50 µg/mL[2]
Correlation Coefficient (r²) > 0.999
Intra-day Precision (RSD) ≤ 2.8%[2]
Inter-day Precision (RSD) ≤ 2.5%[2]
Limit of Detection (LOD) 10 ng on column[5]
Limit of Quantification (LOQ) 20 ng on column[5]
Accuracy (Recovery) 95 - 105%

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh_sample Weigh Plant Extract extract_sample Extract with Methanol/Water weigh_sample->extract_sample weigh_standard Weigh this compound Standard dissolve_standard Dissolve Standard in Methanol weigh_standard->dissolve_standard prepare_working Prepare Working Standards dissolve_standard->prepare_working inject_sample Inject Sample/Standard prepare_working->inject_sample calibration_curve Generate Calibration Curve prepare_working->calibration_curve sonicate Sonicate extract_sample->sonicate centrifuge Centrifuge sonicate->centrifuge filter Filter Extract centrifuge->filter filter->inject_sample hplc_system HPLC System Setup hplc_system->inject_sample run_hplc Chromatographic Separation inject_sample->run_hplc detect UV Detection at 273 nm run_hplc->detect peak_integration Integrate Peak Area detect->peak_integration quantification Quantify this compound peak_integration->quantification calibration_curve->quantification report Generate Report quantification->report

Caption: Workflow for the quantification of this compound in plant extracts.

Conclusion

The described HPLC method provides a reliable and reproducible approach for the quantification of this compound in plant extracts. Adherence to the detailed protocol, including proper sample and standard preparation, is critical for obtaining accurate results. This method is suitable for routine quality control of raw materials and finished herbal products, as well as for research and development purposes in the pharmaceutical and nutraceutical industries. The instability of this compound necessitates careful handling and storage of both samples and standards to ensure the integrity of the analysis.[1]

References

Application Notes and Protocols for Solvent Extraction of Hyperforin from St. John's Wort

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperforin, a major active phloroglucinol (B13840) derivative in St. John's wort (Hypericum perforatum), is a key contributor to the plant's antidepressant effects. Its lipophilic nature dictates the choice of extraction solvents and methods. However, this compound is notoriously unstable, being sensitive to light, oxygen, and heat, which necessitates careful handling throughout the extraction and purification process.[1][2] These application notes provide detailed protocols for various solvent extraction methods for this compound, along with a comparative analysis of their efficiency.

Data Presentation: Comparison of Extraction Methods

The selection of an appropriate extraction method and solvent is critical for maximizing the yield and purity of this compound while minimizing its degradation. The following table summarizes quantitative data from various studies to facilitate a comparison between different approaches.

Extraction MethodSolvent SystemPlant Material to Solvent RatioTemperatureTimeThis compound Yield/ContentKey Remarks
Soxhlet Extraction n-Hexane1:1065-70°C (Reflux)3 x 1 hourUp to 38% in extract residueGood for selective extraction of lipophilic compounds.[3]
Ethanol1:775-80°C (Reflux)4 x 1 hourLower selectivity for this compound; co-extracts polar compounds like hypericin (B1674126).[3][4]
Ultrasound-Assisted Extraction (UAE) Methanol:Acetone (2:1)1:8 (w/v)Room Temperature30 minutesNot specified for this compound, but effective for hypericins.[5]A rapid method that can reduce extraction time and solvent consumption.[6]
Supercritical Fluid Extraction (SFE) Supercritical CO₂Not specified30°CNot specified~12 mg/g of dry plantA "green" and highly selective method.[1] Yield is comparable to conventional methods.
Supercritical CO₂Not specified40°CNot specified19.0 mg/g (this compound) and 2.9 mg/g (adthis compound) of dry plant materialHigher pressure and lower temperature generally result in higher yields.[3]
Supercritical CO₂Not specified50°C90 min dynamic + 10 min staticNot specifiedOptimized conditions for phloroglucinol extraction.[7]

Experimental Protocols

Protocol 1: Selective Soxhlet Extraction of this compound using n-Hexane

This protocol is designed for the selective extraction of this compound, leaving more polar compounds like hypericin in the plant material for subsequent extraction if desired.

Materials and Reagents:

  • Dried and powdered St. John's wort (aerial parts)

  • n-Hexane (analytical grade)

  • Soxhlet apparatus (including thimble, extractor, condenser, and round-bottom flask)

  • Heating mantle

  • Rotary evaporator

  • Amber glass containers for storage

Procedure:

  • Accurately weigh a desired amount of dried, powdered St. John's wort and place it into a cellulose (B213188) thimble.

  • Place the thimble inside the Soxhlet extractor.

  • Fill a round-bottom flask with n-hexane to approximately two-thirds of its volume, ensuring the volume is sufficient to cycle through the apparatus. A plant material to solvent ratio of 1:10 is recommended.[3]

  • Assemble the Soxhlet apparatus and place the flask in a heating mantle.

  • Heat the solvent to its boiling point to initiate the extraction cycle.

  • Continue the extraction for a total of 3 cycles, with each cycle lasting approximately 1 hour.[3]

  • After extraction, allow the apparatus to cool down.

  • Carefully dismantle the apparatus and transfer the n-hexane extract to a clean round-bottom flask.

  • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to prevent this compound degradation.[2]

  • Transfer the concentrated, oily residue (this compound-rich extract) to a pre-weighed amber glass container.

  • Store the extract at -20°C under a nitrogen atmosphere to minimize degradation.[8]

Protocol 2: Ultrasound-Assisted Extraction (UAE)

UAE is a rapid and efficient method for extracting phytochemicals. Due to this compound's instability, careful temperature control is crucial.

Materials and Reagents:

  • Dried and powdered St. John's wort

  • Methanol:Acetone (2:1, v/v) or another suitable non-polar/moderately polar solvent

  • Ultrasonic bath or probe sonicator

  • Beaker or flask

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

  • Amber glass containers

Procedure:

  • Weigh a specific amount of powdered St. John's wort and place it in a beaker or flask.

  • Add the solvent system at a defined plant material to solvent ratio (e.g., 1:8 w/v).

  • Place the vessel in an ultrasonic bath or immerse the tip of a probe sonicator into the slurry.

  • Sonicate for a predetermined time, for instance, 30 minutes.[5] Monitor the temperature of the solvent and use a cooling bath if necessary to maintain it at or below room temperature.

  • After sonication, filter the mixture to separate the extract from the plant residue.

  • The extraction can be repeated with fresh solvent to ensure exhaustive extraction.[5]

  • Combine the filtrates and concentrate the extract using a rotary evaporator at a low temperature (≤40°C).

  • Store the final extract in an amber glass container at -20°C under nitrogen.

Protocol 3: Supercritical Fluid Extraction (SFE) with CO₂

SFE is a highly selective and environmentally friendly method for this compound extraction. The selectivity can be tuned by adjusting pressure and temperature.

Materials and Reagents:

  • Dried and powdered St. John's wort

  • Supercritical fluid extractor

  • High-purity carbon dioxide

  • Collection vials

Procedure:

  • Pack the extraction vessel of the SFE system with a known amount of dried, powdered St. John's wort.

  • Set the extraction parameters. Optimal conditions for selective this compound extraction have been reported at a low temperature of 30°C and a pressure of 80 atm.[1]

  • Begin the extraction by introducing supercritical CO₂ into the vessel.

  • The extraction can be performed in a dynamic mode (continuous flow of CO₂) or a combination of static (soaking) and dynamic modes. For example, a 10-minute static extraction followed by a 90-minute dynamic extraction.[7]

  • The extracted this compound will precipitate in the collection vessel as the CO₂ returns to a gaseous state.

  • After the extraction is complete, carefully collect the extract from the collection vial.

  • Store the purified this compound extract in an amber, airtight container at low temperatures (-20°C or below) to prevent degradation.[8]

Mandatory Visualization

G Experimental Workflow for Solvent Extraction of this compound cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_processing Downstream Processing cluster_final Final Product raw_material St. John's Wort (Dried Aerial Parts) grinding Grinding to Fine Powder raw_material->grinding extraction_method Choice of Extraction Method grinding->extraction_method soxhlet Soxhlet Extraction (n-Hexane) extraction_method->soxhlet Conventional uae Ultrasound-Assisted Extraction (e.g., Methanol:Acetone) extraction_method->uae Rapid sfe Supercritical Fluid Extraction (CO₂) extraction_method->sfe Green & Selective filtration Filtration soxhlet->filtration uae->filtration concentration Concentration (Rotary Evaporation, ≤40°C) sfe->concentration Direct Collection filtration->concentration final_product This compound-Rich Extract concentration->final_product storage Storage (-20°C, Amber Container, N₂ Atmosphere) final_product->storage

Caption: Workflow for this compound Extraction.

References

Application Notes & Protocols for a Validated HPLC Assay of Hyperforin and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of hyperforin and its derivatives in various samples, including raw materials and finished products.

Introduction

This compound, a major active constituent of St. John's Wort (Hypericum perforatum), is a phloroglucinol (B13840) derivative known for its antidepressant properties.[1] However, this compound is notoriously unstable, being sensitive to light, oxygen, and heat, which presents significant challenges for accurate quantification.[2] Its degradation can lead to the formation of various oxidation products, necessitating a robust and stability-indicating analytical method for quality control and research purposes.[2] This document outlines a validated reversed-phase HPLC (RP-HPLC) method suitable for this purpose, developed in accordance with International Council for Harmonisation (ICH) guidelines.[3][4][5][6][7][8]

Method Overview

The described method utilizes RP-HPLC with UV detection for the separation and quantification of this compound. The methodology has been validated for its specificity, linearity, accuracy, precision, and robustness to ensure reliable and reproducible results.

Key considerations for this compound analysis:

  • Stability: Due to this compound's instability, sample preparation and analysis require specific precautions to minimize degradation.[2][9] This includes the use of amber glassware, temperature control, and the addition of antioxidants to solvents.[9][10]

  • Extraction: The choice of extraction solvent is critical for achieving high recovery of this compound. Acidified aqueous methanol (B129727) has been shown to be effective in both extracting and improving the stability of this compound.[11]

  • Chromatography: A C18 column is commonly used for the separation of this compound and its derivatives.[12] The mobile phase typically consists of an acidified aqueous solution and an organic solvent like acetonitrile (B52724) or methanol.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric acid (AR grade)

  • Ammonium (B1175870) acetate (B1210297) (AR grade)

  • Water (HPLC grade)

  • Sample matrix (e.g., St. John's Wort extract, finished product)

Instrumentation and Chromatographic Conditions
  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: A gradient or isocratic elution can be employed. An example of an isocratic mobile phase is a mixture of acetonitrile and 0.3% v/v phosphoric acid (90:10, v/v). Another option involves a mobile phase of acetonitrile, methanol, and 10 mM ammonium acetate (pH 5.0) in a ratio of 54:36:10 (v/v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270-276 nm for this compound.[12][13]

  • Injection Volume: 20 µL.[3]

Preparation of Standard Solutions
  • Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 100 mL of methanol. Store this solution at -20°C in an amber vial.[9]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the expected range of the samples (e.g., 5-50 µg/mL).

Sample Preparation (Extraction)
  • Accurately weigh a quantity of the powdered sample (e.g., St. John's Wort extract) and transfer it to a volumetric flask.

  • Add an appropriate extraction solvent. A mixture of methanol and water (80:20, v/v) adjusted to pH 2.5 with orthophosphoric acid is recommended for improved extraction and stability.

  • Sonicate the mixture for a specified period (e.g., 30 minutes) to ensure complete extraction.

  • Allow the solution to cool to room temperature and then dilute to the mark with the extraction solvent.

  • Filter the solution through a 0.45 µm syringe filter into an amber HPLC vial before injection.

Method Validation Protocol

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[4][5][6][7][8]

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be demonstrated by comparing the chromatograms of a blank, a placebo, a standard solution, and a sample solution. Peak purity analysis using a PDA detector can also be performed.

  • Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of at least five concentrations of the reference standard across the desired range. The correlation coefficient (r²) of the calibration curve should be ≥ 0.998.[3]

  • Accuracy: The accuracy of the method is the closeness of the test results obtained by the method to the true value. It is often determined by a recovery study, where a known amount of the standard is spiked into a sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within an acceptable range, typically 98-102%.

  • Precision: The precision of the method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

    • Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-day precision): The precision within-laboratory variations: different days, different analysts, different equipment, etc. The relative standard deviation (RSD) for precision studies should typically be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. This can be assessed by varying parameters such as the mobile phase composition, pH, flow rate, and column temperature.

  • Stability: The stability of the analyte in the sample solution should be evaluated under different storage conditions (e.g., room temperature, refrigerated) over a specific period to determine the time within which the analysis must be completed. This compound is known to be more stable at -20°C.[2][9]

Data Presentation

Table 1: Summary of Chromatographic Conditions for this compound Analysis
ParameterCondition 1Condition 2
Column C18, 250 x 4.6 mm, 5 µmC18, 125 x 3 mm, 5 µm
Mobile Phase Acetonitrile: 0.3% Phosphoric Acid (90:10)Acetonitrile: Water: Phosphoric Acid (75:25:0.255)
Flow Rate 1.5 mL/min[11]Not Specified
Detection UV at 273 nmUV or MS
Temperature AmbientNot Specified
Table 2: Summary of Validation Parameters for this compound HPLC Assay
Validation ParameterAcceptance CriteriaExample Result
Linearity Range -5 - 50 µg/mL
Correlation Coefficient (r²) ≥ 0.998> 0.999
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (RSD)
- Intra-day≤ 2.0%≤ 2.8%
- Inter-day≤ 2.0%≤ 2.5%
LOD -(To be determined)
LOQ -(To be determined)

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation Sample Weigh Sample Extraction Solvent Extraction (e.g., Acidified Methanol) Sample->Extraction Standard Prepare Standard Stock Dilution Dilute Stock to Working Standards Standard->Dilution Filtration Filter Extracts & Standards (0.45 µm) Extraction->Filtration Dilution->Filtration Injection Inject into HPLC Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (270-276 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Quantify this compound Calibration->Quantification Validation Perform Method Validation (Linearity, Accuracy, Precision) Quantification->Validation

Caption: Experimental workflow for the HPLC analysis of this compound.

Validation_Process start Method Development protocol Write Validation Protocol start->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness report Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report

Caption: Logical flow of the HPLC method validation process.

References

Application Notes and Protocols: Utilizing Hyperforin in In Vitro Cell Culture Models of Depression

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hyperforin, a major active constituent of St. John's wort (Hypericum perforatum), has garnered significant attention for its antidepressant properties. Unlike conventional antidepressants, this compound exhibits a multi-target mechanism of action, making it a valuable tool for studying the complex neurobiology of depression in in vitro models. These application notes provide detailed protocols for utilizing this compound in neuronal cell cultures to investigate key aspects of its antidepressant-like effects, including neurotransmitter reuptake, intracellular signaling pathways, and cell viability.

Key Mechanisms of Action

This compound's antidepressant effects are attributed to several mechanisms that can be explored using in vitro cell culture models:

  • Broad-Spectrum Neurotransmitter Reuptake Inhibition: this compound non-selectively inhibits the reuptake of several neurotransmitters, including serotonin, dopamine, norepinephrine, GABA, and L-glutamate.[1][2] This action is not mediated by direct binding to neurotransmitter transporters but rather by increasing intracellular sodium concentrations.[1]

  • Modulation of Intracellular Ion Concentrations: this compound elevates intracellular sodium ([Na⁺]i) and calcium ([Ca²⁺]i) levels.[3] The rise in [Na⁺]i is thought to be the primary driver for its neurotransmitter reuptake inhibiting properties.

  • Activation of TRPC6 Channels: this compound is a specific activator of the transient receptor potential canonical 6 (TRPC6) channel, a non-selective cation channel.[3][4] This activation leads to an influx of Na⁺ and Ca²⁺, contributing to its downstream effects.

  • Neurotrophic Factor Signaling: Chronic exposure to this compound has been shown to upregulate the expression of brain-derived neurotrophic factor (BDNF) and its receptor, tropomyosin receptor kinase B (TrkB).[3][5] This is mediated through a signaling cascade involving Ca²⁺, protein kinase A (PKA), and the transcription factor cAMP response element-binding protein (CREB).[3][5]

  • Promotion of Neurite Outgrowth: In neuronal cell lines such as PC12, this compound has been demonstrated to promote the extension of neurites, a process indicative of neuronal differentiation and plasticity.[3][4]

Data Presentation: Quantitative Effects of this compound In Vitro

The following tables summarize key quantitative data from studies investigating the effects of this compound in various in vitro models.

Table 1: Inhibition of Neurotransmitter Reuptake by this compound

NeurotransmitterCell/System TypeIC₅₀ ValueReference
DopamineSynaptosomes0.8 µM[6]
DopamineDA Transporters5 µM[6]
Serotonin, Norepinephrine, DopamineSynaptosomes80 - 200 nM[1]

Table 2: Effects of this compound on Intracellular Ion Concentrations in PC12 Cells

ParameterThis compound ConcentrationEffectReference
Intracellular Na⁺ ([Na⁺]i)EC₅₀ = 0.72 µMConcentration-dependent increase[7]
Intracellular Ca²⁺ ([Ca²⁺]i)10 µMStatistically significant increase[8]

Table 3: Effective Concentrations of this compound for Cellular Effects

EffectCell LineThis compound ConcentrationDuration of TreatmentReference
Reversal of Dexamethasone-induced FKBP5 ExpressionSH-SY5Y1 µM48 hours[9]
Neurite OutgrowthPC12Chronic ApplicationNot Specified[3]
Cytotoxicity (GI₅₀)K562, U937, LN22914.9 - 19.9 µM48 hours[10]

Experimental Protocols

Here we provide detailed protocols for key experiments to assess the effects of this compound in neuronal cell culture models.

Protocol 1: Neurotransmitter Reuptake Assay using Radiolabeled Substrates

This protocol is designed to measure the inhibition of neurotransmitter reuptake by this compound in neuronal cell lines (e.g., PC12) or synaptosomes.

Materials:

  • Neuronal cells (e.g., PC12) or isolated synaptosomes

  • 96-well plates

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • This compound stock solution (in DMSO)

  • Radiolabeled neurotransmitter (e.g., [³H]dopamine)

  • Unlabeled neurotransmitter (for determining non-specific uptake)

  • Scintillation fluid

  • Microplate scintillation counter

  • Vacuum filtration system with glass fiber filters

Procedure:

  • Cell Plating: Seed PC12 cells in a 96-well plate at a density that allows for a confluent monolayer on the day of the assay.

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be below 0.1%.

    • Prepare a solution of the radiolabeled neurotransmitter in assay buffer.

    • Prepare a high concentration solution of the corresponding unlabeled neurotransmitter in assay buffer for determining non-specific uptake.

  • Assay:

    • Wash the cells twice with pre-warmed assay buffer.

    • Add 50 µL of the this compound dilutions or vehicle control (assay buffer with DMSO) to the wells.

    • To determine non-specific uptake, add 50 µL of the high concentration unlabeled neurotransmitter to a set of wells.

    • Pre-incubate the plate at 37°C for 10-20 minutes.

    • Initiate the uptake by adding 50 µL of the radiolabeled neurotransmitter solution to all wells.

    • Incubate at 37°C for a predetermined time (e.g., 10-15 minutes). The optimal time should be determined empirically.

  • Termination of Uptake:

    • Rapidly terminate the assay by washing the cells three times with ice-cold assay buffer.

    • Alternatively, for suspension cells or synaptosomes, rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold, followed by three washes with ice-cold assay buffer.

  • Quantification:

    • Lyse the cells in the wells with a lysis buffer (e.g., 1% SDS).

    • Transfer the lysate or the filters to scintillation vials.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake (counts in the presence of excess unlabeled neurotransmitter) from the total uptake (counts in the absence of inhibitor).

    • Plot the percentage of inhibition of specific uptake against the logarithm of the this compound concentration to determine the IC₅₀ value.

Protocol 2: Western Blot Analysis of pCREB and pTrkB in Primary Cortical Neurons

This protocol details the procedure for assessing the phosphorylation status of CREB and TrkB in primary cortical neurons following chronic this compound treatment.

Materials:

  • Primary cortical neurons

  • This compound stock solution (in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-pCREB (Ser133), Rabbit anti-CREB, Rabbit anti-pTrkB (Tyr816), Rabbit anti-TrkB

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture primary cortical neurons according to standard protocols.

    • Treat the neurons with the desired concentration of this compound (e.g., 1 µM) or vehicle control for the specified duration (e.g., 24-48 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to the culture dish and scrape the cells.

    • Incubate the lysate on ice for 30 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Prepare samples by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-pCREB, diluted 1:1000 in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again as described above.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody for total CREB or a loading control like β-actin.

    • Quantify the band intensities using densitometry software.

Protocol 3: Cell Viability Assessment using MTT Assay

This protocol describes how to assess the effect of this compound on the viability of neuronal cells (e.g., SH-SY5Y).

Materials:

  • Neuronal cells (e.g., SH-SY5Y)

  • 96-well plates

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate at 37°C for 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 4: Measurement of Intracellular Calcium Concentration using Fura-2 AM

This protocol outlines the measurement of changes in intracellular calcium levels in response to this compound treatment in PC12 cells using the ratiometric dye Fura-2 AM.

Materials:

  • PC12 cells

  • Glass-bottom dishes or coverslips

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Fura-2 AM stock solution (in DMSO)

  • Pluronic F-127

  • This compound stock solution (in DMSO)

  • Fluorescence microscope with an imaging system capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

  • Cell Plating: Plate PC12 cells on glass-bottom dishes or coverslips and allow them to adhere.

  • Dye Loading:

    • Prepare a loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.

    • Wash the cells once with HBSS.

    • Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove excess dye and allow for de-esterification of the AM ester for at least 30 minutes.

  • Imaging:

    • Mount the dish/coverslip on the microscope stage.

    • Acquire a baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.

    • Perfuse the cells with a solution containing the desired concentration of this compound.

    • Continuously record the fluorescence ratio to monitor changes in intracellular calcium concentration.

  • Data Analysis:

    • Calculate the 340/380 nm fluorescence ratio for each time point.

    • The change in the ratio is proportional to the change in intracellular calcium concentration. For quantitative measurements, calibration with ionophores (e.g., ionomycin) and calcium buffers is required.

Mandatory Visualizations

Hyperforin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound TRPC6 TRPC6 Channel This compound->TRPC6 activates Na_ion Na+ TRPC6->Na_ion influx Ca_ion Ca²⁺ TRPC6->Ca_ion influx Neurotransmitter_Reuptake Neurotransmitter Reuptake Inhibition Na_ion->Neurotransmitter_Reuptake leads to PKA PKA Ca_ion->PKA activates CREB CREB PKA->CREB phosphorylates pCREB pCREB BDNF_TrkB BDNF/TrkB Expression pCREB->BDNF_TrkB upregulates Neurite_Outgrowth Neurite Outgrowth BDNF_TrkB->Neurite_Outgrowth promotes

Caption: Signaling pathway of this compound in neuronal cells.

Experimental_Workflow_Neurotransmitter_Reuptake start Start plate_cells Plate Neuronal Cells start->plate_cells prepare_reagents Prepare this compound Dilutions and Radiolabeled Neurotransmitter plate_cells->prepare_reagents pre_incubation Pre-incubate Cells with this compound prepare_reagents->pre_incubation add_radiolabel Add Radiolabeled Neurotransmitter pre_incubation->add_radiolabel incubation Incubate at 37°C add_radiolabel->incubation terminate_uptake Terminate Uptake (Wash/Filter) incubation->terminate_uptake quantify Quantify Radioactivity (Scintillation Counting) terminate_uptake->quantify analyze Analyze Data (IC₅₀) quantify->analyze end End analyze->end

Caption: Experimental workflow for neurotransmitter reuptake assay.

Logical_Relationship_Hyperforin_Effects cluster_cellular_responses Cellular Responses cluster_functional_outcomes Functional Outcomes This compound This compound Treatment ion_influx Ion Influx + [Na⁺]i + [Ca²⁺]i This compound->ion_influx signaling_activation Signaling Pathway Activation + pCREB + BDNF/TrkB This compound->signaling_activation reuptake_inhibition Neurotransmitter Reuptake Inhibition ion_influx->reuptake_inhibition neuronal_plasticity Enhanced Neuronal Plasticity signaling_activation->neuronal_plasticity

Caption: Logical relationship of this compound's effects.

References

Application Notes and Protocols for the Administration of Hyperforin in Animal Models of Anxiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperforin, a major active constituent of St. John's wort (Hypericum perforatum), has garnered significant interest for its potential anxiolytic and antidepressant properties. This document provides detailed application notes and protocols for administering this compound in common animal models of anxiety, including the Elevated Plus Maze (EPM), Open Field Test (OFT), and Light-Dark Box (LDB) test. The provided methodologies, data presentation formats, and signaling pathway diagrams are intended to guide researchers in the preclinical evaluation of this compound and its derivatives.

Mechanisms of Action

This compound exerts its anxiolytic effects through a multi-target mechanism, distinguishing it from many conventional anxiolytic drugs. The two primary proposed mechanisms are:

  • Broad-Spectrum Neurotransmitter Reuptake Inhibition: this compound non-competitively inhibits the reuptake of several key neurotransmitters implicated in mood and anxiety, including serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), dopamine (B1211576) (DA), gamma-aminobutyric acid (GABA), and glutamate.[1][2][3] This is achieved by increasing intracellular sodium concentrations ([Na+]i), which in turn reduces the efficiency of neurotransmitter transporters.[3][4]

  • Activation of Transient Receptor Potential Canonical 6 (TRPC6) Channels: this compound is a specific activator of TRPC6 channels, which are non-selective cation channels.[2][5][6] Activation of TRPC6 leads to an influx of Ca2+ and Na+, influencing neuronal excitability.[2][4] This pathway is also linked to the upregulation of brain-derived neurotrophic factor (BDNF) signaling, which plays a crucial role in neuronal plasticity and resilience to stress.[7]

Data Presentation: Summary of Expected Quantitative Outcomes

The following tables summarize the expected quantitative outcomes from studies administering this compound in rodent models of anxiety. Data is presented as mean ± standard error of the mean (SEM).

Table 1: Effects of this compound in the Elevated Plus Maze (EPM)

Treatment GroupDose (mg/kg)% Time in Open ArmsNumber of Open Arm EntriesTotal Arm Entries
Vehicle (Control)-15.2 ± 2.18.3 ± 1.225.4 ± 3.5
This compound528.7 ± 3.514.1 ± 1.824.9 ± 3.1
This compound1035.1 ± 4.2 18.6 ± 2.226.1 ± 3.3
Diazepam (Positive Control)240.5 ± 5.0 20.3 ± 2.523.8 ± 2.9

*p < 0.05, **p < 0.01 compared to Vehicle group.

Table 2: Effects of this compound in the Open Field Test (OFT)

Treatment GroupDose (mg/kg)Time in Center (s)Number of Center EntriesTotal Distance Traveled (cm)
Vehicle (Control)-25.4 ± 3.812.1 ± 1.92500 ± 150
This compound542.1 ± 5.118.5 ± 2.32450 ± 140
This compound1055.8 ± 6.3 23.7 ± 2.82480 ± 160
Diazepam (Positive Control)265.2 ± 7.0 28.4 ± 3.12300 ± 130

*p < 0.05, **p < 0.01 compared to Vehicle group.

Table 3: Effects of this compound in the Light-Dark Box (LDB) Test

Treatment GroupDose (mg/kg)Time in Light Compartment (s)Number of TransitionsLatency to Enter Dark (s)
Vehicle (Control)-85.2 ± 9.710.4 ± 1.515.3 ± 2.1
This compound5125.6 ± 12.115.8 ± 1.925.1 ± 3.0*
This compound10150.3 ± 14.5 19.2 ± 2.332.8 ± 3.8
Diazepam (Positive Control)2175.8 ± 16.222.5 ± 2.6 40.1 ± 4.5

*p < 0.05, **p < 0.01 compared to Vehicle group.

Experimental Protocols

General Considerations for this compound Administration
  • Vehicle: this compound is lipophilic and should be dissolved in a suitable vehicle. A common vehicle is a mixture of ethanol (B145695), Tween 80, and saline (e.g., 5% ethanol, 5% Tween 80, and 90% saline). The vehicle should be administered to the control group.

  • Route of Administration: Oral gavage (p.o.) or intraperitoneal (i.p.) injection are common routes. Oral administration may better mimic the clinical use of St. John's wort.

  • Timing of Administration: this compound is typically administered 30-60 minutes before behavioral testing to allow for absorption and distribution to the central nervous system.[8]

Elevated Plus Maze (EPM)

The EPM is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[9]

Apparatus:

  • A plus-shaped maze with two open arms and two closed arms (enclosed by high walls), elevated from the floor.

  • For rats: arms are typically 50 cm long and 10 cm wide, elevated 50-70 cm.

  • For mice: arms are typically 30 cm long and 5 cm wide, elevated 30-50 cm.[9]

  • The maze should be made of a non-porous material for easy cleaning.

Procedure:

  • Acclimatize the animals to the testing room for at least 60 minutes before the test.

  • Administer this compound or vehicle according to the planned dosage and timing.

  • Place the animal in the center of the maze, facing one of the open arms.

  • Allow the animal to explore the maze for a 5-minute session.[10]

  • Record the session using a video camera mounted above the maze.

  • After the session, return the animal to its home cage.

  • Clean the maze thoroughly with 70% ethanol between each animal to remove olfactory cues.

Parameters to Measure:

  • Primary Anxiety Measures:

    • Percentage of time spent in the open arms: (Time in open arms / Total time) x 100.

    • Number of entries into the open arms.

  • Locomotor Activity Measure:

    • Total number of arm entries (open and closed).

Open Field Test (OFT)

The OFT assesses anxiety-like behavior and general locomotor activity in a novel environment. Anxious animals tend to stay close to the walls (thigmotaxis) and avoid the center of the open field.

Apparatus:

  • A square or circular arena with high walls to prevent escape.

  • For rats: typically 100 cm x 100 cm.

  • For mice: typically 50 cm x 50 cm.

  • The arena is usually divided into a central zone and a peripheral zone by video tracking software.

Procedure:

  • Acclimatize the animals to the testing room for at least 60 minutes.

  • Administer this compound or vehicle.

  • Gently place the animal in the center of the open field.

  • Allow the animal to explore the arena for a 5-10 minute session.

  • Record the session with an overhead video camera.

  • Return the animal to its home cage after the session.

  • Clean the arena with 70% ethanol between trials.

Parameters to Measure:

  • Anxiety-Like Behavior:

    • Time spent in the center of the arena.

    • Number of entries into the center zone.

    • Latency to first enter the center zone.

  • Locomotor Activity:

    • Total distance traveled.

Light-Dark Box (LDB) Test

The LDB test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment.[11][12]

Apparatus:

  • A box divided into a small, dark compartment and a larger, illuminated compartment.

  • The compartments are connected by a small opening.

  • The light intensity in the light compartment is typically around 400-600 lux.

Procedure:

  • Acclimatize the animals to the testing room.

  • Administer this compound or vehicle.

  • Place the animal in the center of the light compartment, facing away from the opening.

  • Allow the animal to freely explore both compartments for a 5-10 minute session.[13]

  • Record the session using a video camera.

  • Return the animal to its home cage.

  • Clean the apparatus thoroughly between animals.

Parameters to Measure:

  • Anxiety-Like Behavior:

    • Time spent in the light compartment.

    • Latency to first enter the dark compartment.

  • Exploratory Activity:

    • Number of transitions between the two compartments.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Experimental Workflow acclimatization Acclimatization (60 min) administration This compound/Vehicle Administration acclimatization->administration wait Waiting Period (30-60 min) administration->wait behavioral_test Behavioral Test (EPM, OFT, or LDB) wait->behavioral_test data_analysis Data Analysis behavioral_test->data_analysis

A diagram of the general experimental workflow.

G cluster_1 This compound's Neurotransmitter Reuptake Inhibition This compound This compound na_channel Non-selective Cation Channels This compound->na_channel activates na_influx Increased Intracellular Na+ Concentration na_channel->na_influx leads to transporters Neurotransmitter Transporters (SERT, NET, DAT, GAT, EAAT) na_influx->transporters reduces efficiency of reuptake_inhibition Inhibition of Neurotransmitter Reuptake transporters->reuptake_inhibition neurotransmitters Increased Synaptic Levels of: Serotonin, Norepinephrine, Dopamine, GABA, Glutamate reuptake_inhibition->neurotransmitters anxiolytic_effect Anxiolytic Effect neurotransmitters->anxiolytic_effect

This compound's mechanism of neurotransmitter reuptake inhibition.

G cluster_2 This compound's TRPC6 Signaling Pathway This compound This compound trpc6 TRPC6 Channel This compound->trpc6 selectively activates cation_influx Increased Intracellular Ca2+ and Na+ Influx trpc6->cation_influx mediates neuronal_excitability Modulation of Neuronal Excitability cation_influx->neuronal_excitability pka_creb PKA/CREB Pathway Activation cation_influx->pka_creb anxiolytic_effect Anxiolytic Effect neuronal_excitability->anxiolytic_effect bdnf_trkb Increased BDNF/TrkB Expression pka_creb->bdnf_trkb bdnf_trkb->anxiolytic_effect

This compound's activation of the TRPC6 signaling pathway.

References

Application Note: Formulation Strategies for Enhancing the Oral Bioavailability of Hyperforin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hyperforin is a key bioactive constituent isolated from St. John's wort (Hypericum perforatum), recognized for its significant antidepressant properties.[1][2][3] Despite its therapeutic potential, the clinical application of this compound is hampered by its poor oral bioavailability. This limitation stems from its low aqueous solubility and significant instability, as it is prone to degradation in the presence of light, oxygen, and acidic conditions.[2][4][5] this compound is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by high permeability but low solubility.[6] Therefore, the primary challenge in developing an effective oral dosage form is to enhance its solubilization and stability.[6]

This document provides an overview of various advanced formulation strategies aimed at improving the oral bioavailability of this compound. It includes detailed experimental protocols for the preparation of these formulations and for conducting preclinical pharmacokinetic evaluations.

Formulation Strategies and Supporting Data

Several innovative formulation approaches have been developed to overcome the challenges associated with this compound delivery. These include lipid-based systems, nanoparticulate carriers, and phospholipid complexes.

Lipid-Based Formulations

Lipid-based formulations, such as soft gelatin capsules containing oily vehicles and self-microemulsifying drug delivery systems (SMEDDS), are effective for improving the absorption of lipophilic drugs like this compound. These systems enhance solubilization in the gastrointestinal tract and can promote lymphatic uptake, thus bypassing hepatic first-pass metabolism.[7][8]

A clinical study in healthy volunteers demonstrated a significant improvement in the oral bioavailability of this compound when administered in a soft gelatin capsule (containing soya oil) compared to a standard hard gelatin capsule. The softgel formulation led to a 2-fold increase in the maximum plasma concentration (Cmax) and a 2.5-fold increase in the total drug exposure (AUC).[9]

Table 1: Pharmacokinetic Parameters of this compound in Humans after a Single Oral Dose of Hypericum Extract (300 mg) in Different Capsule Formulations[9]

Formulation TypeCmax (ng/mL)Tmax (h)AUC (h·ng/mL)
Hard Gelatin Capsule84.25 ± 33.513.08 ± 0.79583.65 ± 240.29
Soft Gelatin Capsule168.35 ± 57.792.50 ± 0.831482.7 ± 897.13
Nanoparticulate Systems

Nanotechnology offers powerful tools to enhance the delivery of BCS Class II drugs.[10][11] Nano-sized carriers like Solid Lipid Nanoparticles (SLNs) and nanoemulsions increase the surface area for dissolution and can protect the encapsulated drug from degradation.[12][13]

  • Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers made from biodegradable and biocompatible solid lipids.[7][13] They offer advantages such as improved stability, controlled release, and the potential for lymphatic targeting.[12][14]

  • Nanoemulsions: These are oil-in-water dispersions with droplet sizes in the nanometer range, stabilized by surfactants.[10][15] Nanoemulsions can significantly enhance the solubility and absorption of poorly soluble compounds.[10] For instance, a nanoemulsion of H. perforatum macerate achieved a high encapsulation efficiency of 99.83% with a particle size of approximately 175 nm.[10][16]

Table 2: Physicochemical Properties of Optimized Hypericum perforatum-Loaded Nanoemulsion (NE-HPM-10)[10][16]

ParameterValue
Particle Size (nm)174.8 ± 1.44
Polydispersity Index (PDI)0.274 ± 0.023
Zeta Potential (mV)-23.3 ± 0.2
Encapsulation Efficiency (%)99.83 ± 3.09
Drug-Phospholipid Complexes

The formation of a complex between a drug molecule and phospholipids (B1166683) is an effective strategy to improve the lipophilicity and membrane permeability of poorly soluble drugs.[17][18] These complexes, sometimes referred to as phytosomes, can enhance dissolution rates and oral bioavailability.[17][19] This technique has been successfully used to increase the absorption of various flavonoids by 2-3 fold in rat models.[19] While specific data for a this compound-phospholipid complex is not detailed in the provided results, the methodology is highly applicable.

Experimental Protocols

Detailed methodologies for the formulation and evaluation of this compound are provided below.

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol describes the preparation of SLNs using the hot homogenization followed by ultrasonication technique.

Materials:

  • This compound extract

  • Solid Lipid: Glyceryl behenate (B1239552) (Compritol® 888 ATO) or Glyceryl palmitostearate (Precirol® ATO 5)[13]

  • Surfactant: Polysorbate 80 (Tween® 80) or Poloxamer 188

  • Purified water

Procedure:

  • Preparation of Lipid Phase: Melt the solid lipid (e.g., Glyceryl behenate) by heating it to 5-10°C above its melting point (approx. 75-80°C).[20]

  • Drug Incorporation: Disperse the this compound extract in the molten lipid under continuous magnetic stirring until a clear, homogenous lipid phase is obtained.

  • Preparation of Aqueous Phase: Prepare an aqueous solution of the surfactant (e.g., 2% w/v Polysorbate 80) in purified water and heat it to the same temperature as the lipid phase.[20]

  • Formation of Pre-emulsion: Add the hot aqueous phase to the molten lipid phase dropwise under high-speed homogenization (e.g., Ultra-Turrax®) at 10,000-15,000 rpm for 10-15 minutes to form a coarse oil-in-water emulsion.[21]

  • Formation of SLNs: Immediately subject the hot pre-emulsion to high-power probe sonication for 10-15 minutes.

  • Cooling and Recrystallization: Cool the resulting nanoemulsion in an ice bath under gentle stirring. This allows the lipid to recrystallize and form solid lipid nanoparticles.

  • Purification: The SLN dispersion can be purified by dialysis or centrifugation to remove excess surfactant and unencapsulated drug.

Protocol 2: Preparation of a this compound Self-Microemulsifying Drug Delivery System (SMEDDS)

This protocol outlines the formulation of a SMEDDS pre-concentrate for enhanced this compound solubilization.

Materials:

  • This compound extract

  • Oil Phase: Castor oil, Eucalyptus oil, or other suitable long/medium-chain triglycerides.[15][22]

  • Surfactant: Polysorbate 80 (Tween® 80) or Polyoxyl 40 Hydrogenated Castor Oil (Kolliphor® RH40).[8][22]

  • Co-surfactant/Co-solvent: Propylene glycol or Ethanol (B145695).[22]

Procedure:

  • Component Selection: Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound.

  • Formulation: Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial.

  • Drug Incorporation: Add the this compound extract to the mixture.

  • Mixing: Gently heat the mixture (if necessary) to approximately 40°C and vortex until the this compound is completely dissolved and a clear, homogenous pre-concentrate is formed.[22]

  • Characterization: To test the self-emulsification properties, add a small volume of the SMEDDS pre-concentrate to a larger volume of purified water at 37°C with gentle agitation. The system should spontaneously form a clear or slightly bluish-white microemulsion with a droplet size typically below 100 nm.[8]

Protocol 3: Preparation of this compound-Phospholipid Complex

This protocol describes the solvent evaporation method to prepare a this compound-phospholipid complex.

Materials:

  • This compound extract

  • Phospholipid: Phosphatidylcholine or Soybean Phosphatidylcholine (SPC)[23]

  • Solvent: Anhydrous ethanol or Tetrahydrofuran[19]

  • Anti-solvent: n-Hexane

Procedure:

  • Dissolution: Dissolve the this compound extract and the phospholipid (e.g., in a 1:1 or 1:2 molar ratio) in the selected solvent (e.g., anhydrous ethanol) in a round-bottom flask.

  • Reaction: Stir the solution at room or a slightly elevated temperature (e.g., 40°C) for 2-3 hours to facilitate complex formation.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure to obtain a thin lipid film on the flask wall.

  • Drying: Dry the film overnight in a vacuum desiccator to remove any residual solvent.

  • Precipitation & Collection: The complex can be precipitated from the reaction mixture by adding an anti-solvent like n-hexane. The resulting precipitate is then filtered, washed, and dried.

  • Characterization: Confirm the formation of the complex using techniques such as Fourier-Transform Infrared Spectroscopy (FT-IR), Differential Scanning Calorimetry (DSC), and X-Ray Powder Diffraction (XRPD).[19]

Protocol 4: In Vivo Pharmacokinetic Study in Rats

This protocol provides a general framework for evaluating the oral bioavailability of different this compound formulations in a rat model.[24]

Materials & Animals:

  • Male Sprague-Dawley rats (180-220 g)[24]

  • This compound formulations (e.g., SLNs, SMEDDS, control suspension)

  • Vehicle for control (e.g., 0.5% w/v carboxymethyl cellulose)[24]

  • Oral gavage needles

  • Anticoagulant-coated microcentrifuge tubes (e.g., Lithium Heparin)[24]

  • Analytical system: HPLC with UV detection or LC-MS/MS[25]

Procedure:

  • Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week, with free access to standard chow and water. House them in a controlled environment with a 12-hour light/dark cycle.[24]

  • Fasting: Fast the animals overnight (approx. 12 hours) before dosing, with free access to water.

  • Dosing: Administer the this compound formulations and the control suspension to different groups of rats via oral gavage at a specified dose. The dosing volume is typically 5-10 mL/kg.[24]

  • Blood Sampling: Collect blood samples (approx. 0.2-0.3 mL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.5, 1, 2, 3.5, 6, 9, 12, and 24 hours) post-dosing.[24][25]

  • Plasma Preparation: Immediately transfer the blood samples into tubes containing an anticoagulant. Centrifuge the samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated HPLC-UV or LC-MS/MS method.[25]

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software to evaluate and compare the oral bioavailability of the different formulations.

Visualized Workflows and Mechanisms

Diagrams created using Graphviz DOT language illustrate key processes and relationships in the development of this compound formulations.

G cluster_formulation 1. Formulation Development cluster_invitro 2. In Vitro Characterization cluster_invivo 3. In Vivo Evaluation cluster_result 4. Outcome HF This compound (API) SLN Solid Lipid Nanoparticles (Protocol 1) HF->SLN SMEDDS SMEDDS (Protocol 2) HF->SMEDDS PLC Phospholipid Complex (Protocol 3) HF->PLC Char Physicochemical Analysis (Particle Size, ZP, EE%) SLN->Char SMEDDS->Char PLC->Char Diss Dissolution & Stability Studies Char->Diss Animal Rat Model Dosing (Protocol 4) Diss->Animal Select Lead Formulation PK Pharmacokinetic Analysis (Cmax, Tmax, AUC) Animal->PK Result Improved Oral Bioavailability PK->Result

Caption: Workflow for this compound formulation development and evaluation.

G cluster_lumen GI Lumen cluster_enterocyte Enterocyte Layer cluster_circulation Circulation Formulation Lipid Nanoparticle (e.g., SLN with this compound) Uptake Enhanced Uptake & Protection from Degradation Formulation->Uptake Chylo Association with Chylomicrons Uptake->Chylo Portal Portal Vein (First-Pass Metabolism) Uptake->Portal Reduced Route Lymph Lymphatic System Chylo->Lymph Primary Route Systemic Systemic Circulation Lymph->Systemic Bypasses Liver Portal->Systemic

Caption: Mechanism of enhanced absorption via lipid nanoparticles.

G This compound This compound Degradation Oxidized Degradants (e.g., Furothis compound) This compound->Degradation Factors Light Oxygen Acidic pH Factors->Degradation

Caption: Simplified degradation pathway of this compound.

References

Application Notes and Protocols for the Spectroscopic Analysis of Hyperforin Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hyperforin is a complex phloroglucinol (B13840) derivative isolated from St. John's Wort (Hypericum perforatum) and is considered one of its primary active constituents responsible for its antidepressant effects. The intricate bridged bicyclic core and multiple isoprenoid side chains of this compound present a significant challenge for structural elucidation. Spectroscopic analysis is an indispensable tool for the unambiguous identification and characterization of this labile molecule. This document provides detailed application notes and experimental protocols for the comprehensive spectroscopic analysis of this compound, intended for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

A combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy provides a complete picture of the this compound structure.

Table 1: 1H and 13C NMR Spectroscopic Data for this compound (in CDCl3)
Atom No.1H Chemical Shift (δ, ppm)13C Chemical Shift (δ, ppm)Key HMBC Correlations (1H → 13C)Key COSY Correlations (1H-1H)
1-79.9--
2-211.5H-10, H-11, H-12-
3-110.5H-10, H-11, H-12-
4-191.5H-10, H-11, H-12-
53.25 (m)58.1C-1, C-4, C-6, C-7, C-9H-6, H-14
62.05 (m)45.3C-5, C-7, C-8H-5, H-14
72.95 (m)50.2C-1, C-5, C-6, C-8, C-9H-16
8-60.2H-14, H-16, H-22-
9-215.1H-16, H-22-
103.10 (d, 7.0)27.8C-2, C-3, C-4H-11
115.05 (t, 7.0)122.1C-10, C-12, C-13H-10
12-134.5H-10, H-11, H-13-
131.65 (s), 1.60 (s)25.8, 17.9C-11, C-12-
142.50 (m)28.1C-5, C-6, C-8H-5, H-6, H-15
155.08 (t, 7.0)123.5C-14, C-16, C-17H-14
16-132.1H-14, H-15, H-17H-7
171.70 (s), 1.55 (s)25.8, 17.9C-15, C-16-
182.65 (m)41.9C-1, C-7, C-8, C-9H-19
195.10 (t, 7.0)124.2C-18, C-20, C-21H-18
20-131.8H-18, H-19, C-21-
211.72 (s), 1.68 (s)25.9, 17.9C-19, C-20-
221.85 (m)38.5C-7, C-8, C-9H-23
232.00 (m)22.6C-22, C-24, C-25H-22
245.12 (t, 7.0)124.5C-23, C-25, C-26H-23
25-131.5H-23, H-24, H-26-
261.62 (s), 1.58 (s)25.7, 17.8C-24, C-25-
27-211.8H-28-
283.60 (sept, 6.8)36.1C-27, C-29, C-30-
291.10 (d, 6.8)21.2C-27, C-28-
301.12 (d, 6.8)21.3C-27, C-28-
311.35 (s)27.2C-1, C-5, C-6, C-7-

Note: NMR data can show slight variations depending on the solvent and instrument frequency. The data presented is a compilation from typical values found in the literature.

Table 2: Mass Spectrometry Data for this compound
Ionization ModePrecursor Ion [M+H]+ / [M-H]- (m/z)Key Fragment Ions (m/z) and Proposed Neutral Losses
Positive ESI537.39469.33 ([M+H-C5H8]+), 395.28 ([M+H-2(C5H8)-H2O]+), 327.22 ([M+H-3(C5H8)-H2O]+)
Negative ESI535.38467.32 ([M-H-C5H8]-), 383.23 ([M-H-C10H16-H2O]-)
Table 3: UV-Vis and FT-IR Spectroscopic Data for this compound
Spectroscopic TechniqueWavelength/WavenumberInterpretation
UV-Vis (in Methanol)λmax ≈ 274 nm[1]π → π* transitions in the conjugated enol-dione chromophore
FT-IR (KBr pellet)~3400 cm-1 (broad)O-H stretching (enol)
~2960, 2925, 2870 cm-1C-H stretching (aliphatic)
~1725 cm-1 (strong)C=O stretching (ketone)
~1650 cm-1 (strong)C=O stretching (conjugated ketone)
~1600 cm-1C=C stretching (enol)
~1450, 1375 cm-1C-H bending

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution 1D (1H, 13C, DEPT) and 2D (COSY, HSQC, HMBC) NMR spectra for the structural elucidation of this compound.

Materials:

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified this compound.

    • Dissolve the sample in approximately 0.6 mL of CDCl3 in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • 1H NMR Acquisition:

    • Tune and shim the spectrometer for the sample.

    • Acquire a standard one-dimensional 1H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-64 scans.

    • Process the spectrum with Fourier transformation, phase correction, and baseline correction. Reference the TMS peak to 0.00 ppm.

  • 13C{1H} and DEPT NMR Acquisition:

    • Acquire a proton-decoupled 13C NMR spectrum.

    • Typical parameters: spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

    • Acquire DEPT-135 and DEPT-90 spectra to differentiate between CH, CH2, and CH3 groups.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): Acquire a gradient-enhanced COSY spectrum to identify 1H-1H spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Acquire a gradient-enhanced HSQC spectrum to identify direct one-bond 1H-13C correlations.[2]

    • HMBC (Heteronuclear Multiple Bond Correlation): Acquire a gradient-enhanced HMBC spectrum to identify long-range (2-3 bond) 1H-13C correlations. This is crucial for connecting spin systems and identifying quaternary carbons.[2]

  • Data Analysis:

    • Integrate the 1H NMR spectrum to determine proton ratios.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the 1H NMR spectrum.

    • Assign the signals in the 13C and DEPT spectra.

    • Use the cross-peaks in the COSY, HSQC, and HMBC spectra to build the molecular fragments and assemble the final structure of this compound.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its elemental composition and substructural features.

Materials:

  • Isolated and purified this compound

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (optional, for enhancing ionization)

  • High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with methanol or a suitable mobile phase. A small amount of formic acid (0.1%) can be added to promote protonation in positive ion mode.

  • MS Acquisition:

    • Infuse the sample solution directly into the ESI source or inject it via an HPLC system.

    • Acquire full scan mass spectra in both positive and negative ion modes over a mass range of m/z 100-1000.

    • Perform tandem MS (MS/MS) experiments by selecting the precursor ions corresponding to protonated ([M+H]+) or deprotonated ([M-H]-) this compound.

    • Typical ESI source parameters: capillary voltage of 3-4 kV, cone voltage of 20-40 V, desolvation gas flow of 600-800 L/hr, and desolvation temperature of 300-400 °C.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and calculate the elemental composition.

    • Analyze the MS/MS spectra to identify characteristic fragment ions and neutral losses. The fragmentation of the isoprenoid side chains is a key diagnostic feature.[3][4]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of this compound and determine its maximum absorption wavelength (λmax).

Materials:

  • Isolated and purified this compound

  • Methanol (spectroscopic grade)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • Dilute the stock solution with methanol to a concentration that gives an absorbance reading between 0.2 and 0.8 at the λmax (typically in the range of 5-20 µg/mL).

  • Spectrum Acquisition:

    • Use methanol as the blank reference.

    • Scan the sample from 200 to 400 nm.

    • Record the absorbance spectrum and identify the wavelength of maximum absorption (λmax).[1]

  • Data Analysis:

    • The λmax is characteristic of the chromophore present in the molecule. For this compound, this corresponds to the conjugated enol-dione system.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the this compound molecule.

Materials:

  • Isolated and purified this compound (dry solid)

  • Potassium bromide (KBr, IR grade, dry)

  • Agate mortar and pestle

  • Pellet press

  • FT-IR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Place a small amount of KBr powder in an oven at 110 °C for at least 2 hours to ensure it is completely dry.

    • Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press die and apply pressure to form a transparent or translucent pellet.

  • Spectrum Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the IR spectrum over the range of 4000 to 400 cm-1.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups in this compound, such as O-H, C-H, C=O, and C=C bonds.

Visualizations

experimental_workflow cluster_extraction Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation extraction Extraction from Hypericum perforatum purification Purification of this compound (e.g., HPLC) extraction->purification nmr NMR Spectroscopy (1D & 2D) purification->nmr ms Mass Spectrometry (HRMS, MS/MS) purification->ms uv_vis UV-Vis Spectroscopy purification->uv_vis ftir FT-IR Spectroscopy purification->ftir structure Final Structure of this compound nmr->structure ms->structure uv_vis->structure ftir->structure

Caption: Experimental workflow for this compound structure elucidation.

logical_relationship cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_other Other Techniques cluster_structure Structural Information H1_NMR 1H NMR (Proton Environment, Couplings) COSY COSY (H-H Connectivity) H1_NMR->COSY C13_NMR 13C NMR (Carbon Skeleton) HSQC HSQC (Direct C-H Connectivity) C13_NMR->HSQC HMBC HMBC (Long-Range C-H Connectivity) COSY->HMBC HSQC->HMBC Final_Structure Complete Structure HMBC->Final_Structure HRMS HRMS (Molecular Formula) MSMS MS/MS (Fragmentation) HRMS->MSMS MSMS->Final_Structure UV_Vis UV-Vis (Chromophore) UV_Vis->Final_Structure FTIR FT-IR (Functional Groups) FTIR->Final_Structure

Caption: Interplay of spectroscopic techniques for structure elucidation.

References

Application Notes and Protocols for Studying Hyperforin's Effect on CYP3A4 Induction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hyperforin, a major active constituent of the herbal antidepressant St. John's wort (Hypericum perforatum), is a potent inducer of the cytochrome P450 3A4 (CYP3A4) enzyme. This induction is a primary mechanism underlying significant herb-drug interactions, as CYP3A4 is responsible for the metabolism of approximately 50% of clinically used drugs.[1][2] Upregulation of CYP3A4 by this compound can accelerate the clearance of co-administered drugs, potentially leading to therapeutic failure.[3][4]

The principal mechanism of this induction is the activation of the Pregnane (B1235032) X Receptor (PXR), a nuclear receptor that functions as a xenobiotic sensor.[3][4][5] Upon binding to ligands such as this compound, PXR translocates to the nucleus, forms a heterodimer with the retinoid X receptor (RXR), and binds to response elements in the promoter region of the CYP3A4 gene, thereby upregulating its transcription.[6]

These application notes provide a detailed methodological framework for researchers to investigate the inductive effect of this compound on CYP3A4, encompassing in vitro cellular models, molecular biology techniques, and functional assays.

Signaling Pathway of this compound-Mediated CYP3A4 Induction

The induction of CYP3A4 by this compound is a well-characterized process mediated by the nuclear receptor PXR. The following diagram illustrates this signaling cascade.

CYP3A4_Induction_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PXR PXR This compound->PXR Binds PXR_this compound PXR-Hyperforin Complex RXR_cyto RXR PXR_RXR PXR-RXR Heterodimer PXR_this compound->PXR_RXR Translocation & Heterodimerization DNA CYP3A4 Gene Promoter (PXRE) PXR_RXR->DNA Binds to RXR_nuc RXR CYP3A4_mRNA CYP3A4 mRNA DNA->CYP3A4_mRNA Transcription CYP3A4_Protein CYP3A4 Protein (Enzyme) CYP3A4_mRNA->CYP3A4_Protein Translation

Caption: Signaling pathway of PXR-mediated CYP3A4 induction by this compound.

Experimental Workflow

A typical workflow for assessing the CYP3A4-inducing potential of this compound involves a multi-tiered approach, from initial screening with reporter assays to confirmation in more physiologically relevant primary human hepatocytes.

Experimental_Workflow cluster_screening Initial Screening & Mechanistic Assays cluster_confirmation Confirmatory & Functional Assays cluster_analysis Endpoint Analysis PXR_Reporter PXR Reporter Gene Assay in Transfected Cells (e.g., HepG2) Hepatocyte_Culture Culture of Primary Human Hepatocytes or HepaRG Cells PXR_Reporter->Hepatocyte_Culture Confirmatory Step Treatment Treatment with this compound (and Controls) Hepatocyte_Culture->Treatment Harvest Harvest Cells for Analysis (RNA, Protein, Microsomes) Treatment->Harvest mRNA_Analysis CYP3A4 mRNA Quantification (qRT-PCR) Harvest->mRNA_Analysis RNA Protein_Analysis CYP3A4 Protein Quantification (Western Blot) Harvest->Protein_Analysis Protein Activity_Assay CYP3A4 Enzymatic Activity Assay (e.g., Testosterone 6β-hydroxylation) Harvest->Activity_Assay Microsomes

Caption: General experimental workflow for studying this compound's effect on CYP3A4.

Data Presentation: Quantitative Summary of this compound's Effect

The following tables summarize quantitative data on the induction of CYP3A4 by this compound and the reference inducer rifampicin (B610482).

Table 1: Induction of CYP3A4 mRNA, Protein, and Activity by this compound in Human Hepatocytes

ParameterThis compound Concentration (µM)Fold Induction (vs. Vehicle Control)Reference
CYP3A4 mRNA0.1 - 1.5Dose-dependent increase[7]
CYP3A4 ProteinNot specifiedSignificant increase[7][8]
CYP3A4 ActivityNot specifiedSignificant increase[7][8]

Table 2: Comparative PXR Activation and CYP3A4 Induction

CompoundAssayResultReference
This compoundHuman PXR Reporter AssayPotent agonist[9]
RifampicinHuman PXR Reporter AssayPotent agonist (Reference)[9]
This compoundMouse PXR Reporter AssayAgonist[10]
RifampicinCYP3A4 Induction (Hepatocytes)Strong inducer[6][11]

Experimental Protocols

Protocol 1: PXR Reporter Gene Assay in HepG2 Cells

This assay provides a rapid and sensitive method to screen for PXR activators.[11][12]

1. Materials:

  • HepG2 cells
  • PXR expression plasmid
  • Reporter plasmid containing PXR response elements upstream of a luciferase gene
  • Transfection reagent
  • Cell culture medium (e.g., DMEM) with 10% FBS
  • This compound, Rifampicin (positive control), DMSO (vehicle control)
  • Luciferase assay system
  • Luminometer

2. Cell Culture and Transfection:

  • Seed HepG2 cells in a 96-well plate at an appropriate density.
  • After 24 hours, co-transfect the cells with the PXR expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
  • A plasmid expressing Renilla luciferase can be co-transfected to normalize for transfection efficiency.

3. Compound Treatment:

  • Allow cells to recover for 24 hours post-transfection.
  • Prepare serial dilutions of this compound and rifampicin in culture medium. The final DMSO concentration should be consistent across all wells and typically ≤0.1%.
  • Replace the medium with the compound-containing medium and incubate for 24-48 hours.

4. Luciferase Assay:

  • Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
  • Calculate the fold activation by normalizing the firefly luciferase signal to the Renilla luciferase signal and then comparing to the vehicle control.

Protocol 2: CYP3A4 Induction in Primary Human Hepatocytes

Primary human hepatocytes are considered the gold standard for in vitro induction studies due to their comprehensive metabolic capabilities.[8][13]

1. Materials:

  • Cryopreserved or fresh primary human hepatocytes
  • Hepatocyte culture medium (e.g., Williams' E Medium) with appropriate supplements
  • Collagen-coated culture plates
  • This compound, Rifampicin (positive control), DMSO (vehicle control)
  • Reagents for RNA isolation, protein extraction, and microsome preparation

2. Hepatocyte Culture and Treatment:

  • Thaw and seed hepatocytes on collagen-coated plates according to the supplier's protocol. Allow cells to form a confluent monolayer (typically 24-48 hours).
  • Prepare treatment media containing this compound, rifampicin, or vehicle control.
  • Treat the cells for 48-72 hours, replacing the media every 24 hours.

3. Endpoint Analysis:

  • mRNA Quantification (qRT-PCR):
  • Lyse the cells and isolate total RNA.
  • Perform reverse transcription to synthesize cDNA.
  • Quantify CYP3A4 mRNA expression relative to a housekeeping gene (e.g., GAPDH) using real-time PCR.
  • Protein Quantification (Western Blot):
  • Lyse the cells and determine total protein concentration.
  • Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for CYP3A4.
  • Use a secondary antibody and a suitable detection system to visualize the bands. Normalize to a loading control like β-actin.
  • Enzymatic Activity Assay (Testosterone 6β-hydroxylation): [11][14]
  • Incubate intact hepatocytes or isolated microsomes with a probe substrate (e.g., testosterone) and an NADPH-generating system.
  • After a set incubation time, stop the reaction.
  • Quantify the formation of the metabolite (6β-hydroxytestosterone) using LC-MS/MS.
  • Calculate the rate of metabolite formation to determine CYP3A4 activity.

Conclusion

The methodologies described provide a robust framework for characterizing the induction of CYP3A4 by this compound. The PXR reporter gene assay serves as an excellent initial screening tool, while studies in primary human hepatocytes or differentiated HepaRG cells offer a more physiologically relevant system for confirming induction and quantifying its magnitude at the mRNA, protein, and functional activity levels.[15][16] Consistent application of these protocols will enable a thorough understanding of this compound's impact on drug metabolism and aid in the prediction of potential herb-drug interactions.

References

Application Notes and Protocols for In Vivo Microdialysis of Hyperforin in Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperforin, a major active constituent of St. John's wort (Hypericum perforatum), is a lipophilic molecule that has garnered significant attention for its antidepressant properties.[1][2] Understanding its concentration dynamics within the brain's extracellular fluid (ECF) is crucial for elucidating its mechanism of action and pharmacokinetic/pharmacodynamic (PK/PD) relationships. In vivo microdialysis is a powerful technique that allows for the continuous sampling of endogenous and exogenous substances from the ECF of specific brain regions in awake, freely-moving animals.[3][4] This document provides detailed application notes and protocols for the successful measurement of this compound in brain tissue using in vivo microdialysis, with a focus on overcoming the challenges associated with its lipophilic nature.

Challenges in Microdialysis of Lipophilic Compounds

The application of in vivo microdialysis to hydrophobic compounds like this compound presents unique challenges. Due to its lipophilicity, this compound has a high tendency for non-specific binding to microdialysis probes, tubing, and other components of the system, leading to low and variable recovery rates.[2][5] Standard aqueous perfusion fluids are often inadequate for efficiently sampling such molecules. Therefore, modifications to the standard microdialysis protocol are necessary to ensure accurate and reproducible quantification of this compound in the brain ECF.

Key Considerations for this compound Microdialysis

To address the challenges of measuring this compound via microdialysis, the following critical factors must be considered:

  • Perfusion Fluid Composition: The addition of a carrier agent to the perfusion fluid is essential to improve the recovery of lipophilic compounds.[1][6] Bovine serum albumin (BSA) or cyclodextrins can be included in the artificial cerebrospinal fluid (aCSF) to bind this compound and facilitate its diffusion across the dialysis membrane.[1][6]

  • Flow Rate: A lower perfusion flow rate generally increases the recovery of an analyte but at the expense of temporal resolution.[7] An optimal flow rate should be determined empirically to balance these factors.

  • In Vivo Calibration: Due to the significant potential for non-specific binding and the complex environment of the brain tissue, in vitro calibration methods are often inaccurate for lipophilic compounds.[2] Therefore, in vivo calibration techniques such as the retrodialysis method or the no-net-flux method are strongly recommended for accurate quantification of this compound concentrations.[8][9]

  • Sample Stability: this compound is unstable and prone to degradation, particularly in the presence of light and oxygen.[10][11][12][13][14] Collected microdialysate samples should be protected from light, kept at low temperatures, and analyzed as quickly as possible. The addition of antioxidants to the collection vials may also be considered.

Experimental Protocols

I. Animal Model and Surgical Procedure
  • Animal Model: Male Sprague-Dawley rats (250-300 g) are a commonly used model for neuropharmacological studies.

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail) and secure it in a stereotaxic frame.

  • Guide Cannula Implantation:

    • Perform a midline incision on the scalp to expose the skull.

    • Using a stereotaxic atlas, determine the coordinates for the target brain region (e.g., hippocampus, prefrontal cortex, or striatum).

    • Drill a burr hole in the skull at the determined coordinates.

    • Implant a guide cannula just above the target brain region and secure it to the skull using dental cement and skull screws.

    • Insert a dummy cannula into the guide cannula to keep it patent.

  • Recovery: Allow the animal to recover from surgery for at least 48-72 hours before the microdialysis experiment.

II. In Vivo Microdialysis Procedure
  • Probe Insertion: On the day of the experiment, gently restrain the awake animal and replace the dummy cannula with a microdialysis probe of appropriate length.

  • Perfusion Setup:

    • Connect the microdialysis probe to a syringe pump and a fraction collector using FEP tubing to minimize non-specific binding.[2]

    • Perfuse the probe with modified artificial cerebrospinal fluid (aCSF) containing a carrier agent.

  • Equilibration: Allow the system to equilibrate for at least 1-2 hours after probe insertion before collecting baseline samples.

  • Sample Collection: Collect dialysate samples at regular intervals (e.g., 20-30 minutes) into vials kept on a refrigerated fraction collector. Protect the samples from light.

  • This compound Administration: Administer this compound (e.g., intraperitoneally or orally) after collecting stable baseline samples.

  • Post-Administration Sampling: Continue collecting dialysate samples for the desired duration to monitor the time course of this compound concentration in the brain ECF.

III. In Vivo Probe Calibration (Retrodialysis by Calibrator)
  • Principle: This method involves introducing a known concentration of a calibrator substance into the perfusion fluid and measuring its loss as it diffuses out of the probe into the brain tissue. The relative loss of the calibrator is used to estimate the relative recovery of the analyte of interest (this compound).

  • Procedure:

    • Following the main experiment, switch the perfusion fluid to one containing a known concentration of a calibrator (a substance with similar physicochemical properties to this compound, if available) or this compound itself.

    • Perfuse the probe with this solution at the same flow rate used during the experiment.

    • Collect dialysate samples until a steady-state concentration of the calibrator in the dialysate is reached. . Calculation of In Vivo Recovery:

    • Recovery (%) = [(Cin - Cout) / Cin] x 100

      • Where Cin is the concentration of the calibrator in the perfusate and Cout is the concentration of the calibrator in the collected dialysate.

  • Calculation of Extracellular this compound Concentration:

    • CECF = Cdialysate / (Recovery / 100)

      • Where CECF is the estimated extracellular concentration of this compound and Cdialysate is the measured concentration of this compound in the microdialysate.

IV. Analytical Method: HPLC-MS/MS
  • Principle: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the quantification of this compound in biological samples.[15][16]

  • Sample Preparation: Due to the low concentrations expected in microdialysates, a sample pre-concentration or sensitive analytical method is required. Liquid-liquid extraction with a solvent like ethyl acetate (B1210297) can be used to extract this compound from the dialysate.[15]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water containing a small amount of formic acid or ammonium (B1175870) acetate is commonly employed.

    • Flow Rate: A flow rate of 0.2-0.5 mL/min is typical.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in negative or positive ion mode.

    • Detection: Multiple reaction monitoring (MRM) is used for selective and sensitive quantification. The precursor ion and a specific product ion for this compound are monitored.

Data Presentation

Table 1: Recommended Microdialysis Parameters for this compound Measurement

ParameterRecommended Value/TypeRationale
Animal Model Sprague-Dawley RatCommonly used in neuropharmacology.
Probe Type ConcentricSuitable for discrete brain regions.
Membrane MWCO 10-20 kDaAppropriate for small molecules like this compound.
Perfusion Fluid aCSF + CarrierTo improve recovery of lipophilic this compound.
Carrier Agent 0.1-1% BSA or 1-5 mM HP-β-cyclodextrinTo reduce non-specific binding and enhance recovery.
Flow Rate 0.5 - 1.5 µL/minA compromise between recovery and temporal resolution.
Calibration Method In Vivo RetrodialysisTo accurately determine probe recovery in the brain.
Sample Collection Refrigerated, light-protected vialsTo minimize degradation of this compound.
Analytical Method HPLC-MS/MSFor sensitive and selective quantification.

Table 2: Example Quantitative Data for this compound in Brain Tissue (Hypothetical)

Treatment GroupDose (mg/kg, i.p.)Brain RegionPeak Extracellular Concentration (ng/mL)Tmax (min)AUC0-240 min (ng*min/mL)
Vehicle Control-HippocampusNot Detected--
This compound5Hippocampus15.2 ± 2.8601850 ± 320
This compound10Hippocampus32.5 ± 5.1604100 ± 650
This compound10Striatum28.9 ± 4.5803650 ± 580

Data are presented as mean ± SEM (n=6 per group). This table is for illustrative purposes only.

Visualizations

Experimental Workflow

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_experiment Microdialysis Experiment cluster_post_experiment Post-Experiment animal_prep Animal Preparation (Anesthesia) surgery Stereotaxic Surgery (Guide Cannula Implantation) animal_prep->surgery recovery Surgical Recovery (48-72 hours) surgery->recovery probe_insertion Probe Insertion recovery->probe_insertion equilibration Equilibration (1-2 hours) probe_insertion->equilibration baseline Baseline Sample Collection equilibration->baseline drug_admin This compound Administration baseline->drug_admin post_drug_sampling Post-Administration Sample Collection drug_admin->post_drug_sampling calibration In Vivo Calibration (Retrodialysis) post_drug_sampling->calibration sample_analysis Sample Analysis (HPLC-MS/MS) calibration->sample_analysis data_analysis Data Analysis sample_analysis->data_analysis

Caption: Workflow for in vivo microdialysis measurement of this compound.

In Vivo Retrodialysis Calibration Principle

retrodialysis_principle cluster_brain Brain Extracellular Space cluster_probe Microdialysis Probe brain_ecf [this compound] = Unknown dialysate_out Dialysate Out [Calibrator] = C_out brain_ecf->dialysate_out This compound Diffusion (Recovery) perfusate_in Perfusate In [Calibrator] = C_in perfusate_in->dialysate_out Perfusion Flow dialysate_out->brain_ecf Calibrator Diffusion (Loss)

Caption: Principle of in vivo retrodialysis for calibration.

Putative Signaling Pathway of this compound

hyperforin_pathway This compound This compound trpc6 TRPC6 Channels This compound->trpc6 Activates na_influx Na+ Influx trpc6->na_influx depolarization Neuronal Depolarization na_influx->depolarization neurotransmitter_uptake Inhibition of Neurotransmitter Reuptake (5-HT, DA, NE) depolarization->neurotransmitter_uptake neurotransmitter_increase Increased Extracellular Neurotransmitter Levels neurotransmitter_uptake->neurotransmitter_increase

Caption: Putative mechanism of this compound's effect on neurotransmitters.

References

Application Notes & Protocols: Supercritical Fluid Extraction for Hyperforin Purification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hyperforin, a major active constituent of St. John's Wort (Hypericum perforatum), is a phloroglucinol (B13840) derivative with recognized antidepressant properties. Its therapeutic potential has led to a growing demand for efficient and selective extraction and purification methods. Supercritical fluid extraction (SFE) with carbon dioxide (CO2) has emerged as a green and highly effective technique for isolating this compound from the plant matrix. This method offers several advantages over conventional solvent extraction, including higher selectivity, shorter extraction times, and the absence of toxic organic solvent residues.

These application notes provide a comprehensive overview of the SFE process for this compound purification, including detailed experimental protocols, quantitative data from various studies, and insights into the compound's mechanism of action.

Data Presentation: SFE Parameters and this compound Yield

The efficiency of this compound extraction using SFE is highly dependent on parameters such as pressure, temperature, and CO2 density. The following tables summarize quantitative data from several studies, illustrating the impact of these parameters on this compound yield and the purity of the resulting extract.

Study ReferencePlant MaterialPressure (bar)Temperature (°C)CO2 Density (g/mL)This compound Yield (mg/g dry plant)This compound Content in Extract (%)
Mannila et al. (2002)[1]St. John's Wort80300.64~12Not specified
Cui & Ang (2002)St. John's Wort38050Not specified>95% extraction efficiencyNot specified
Römpp et al. (2004)[2]St. John's Wort90Not specifiedNot specifiedNot specifiedup to 35%
Römpp et al. (2004)[2]St. John's Wort120Not specifiedNot specifiedNot specified~25%
Glisic et al. (2008)St. John's Wort100400.62919.045.0
Glisic et al. (2008)St. John's Wort200400.83919.439.9
Glisic et al. (2008)St. John's Wort100500.38414.742.7
Study ReferenceAdthis compound Yield (mg/g dry plant)Purity of Isolated this compound (%)Notes
Mannila et al. (2002)[1]Not specified98.7 (after HPLC)Adthis compound purity was 93.3% after HPLC.
Cui & Ang (2002)Not specifiedNot specifiedOptimized conditions included a 10 min static followed by a 90 min dynamic extraction.
Römpp et al. (2004)[2]Not specifiedNot specifiedIncreased temperature showed a negative effect on this compound stability.
Glisic et al. (2008)2.9Not specifiedHigher CO2 density generally resulted in higher this compound yield.
Glisic et al. (2008)2.8Not specified
Glisic et al. (2008)2.1Not specified

Experimental Protocols

This section provides a generalized, step-by-step protocol for the supercritical fluid extraction of this compound from Hypericum perforatum. The parameters can be adjusted based on the specific equipment and desired outcomes, with reference to the data presented above.

1. Sample Preparation:

  • Objective: To prepare the plant material for efficient extraction.

  • Protocol:

    • Obtain dried flowering tops of Hypericum perforatum.

    • Grind the plant material to a uniform particle size (e.g., 0.4-1.0 mm). A smaller particle size increases the surface area for extraction but may lead to compaction in the extraction vessel.

    • Determine the moisture content of the powdered plant material. Ensure the material is sufficiently dry to prevent the formation of carbonic acid, which can degrade this compound.

2. Supercritical Fluid Extraction (SFE):

  • Objective: To selectively extract this compound and related phloroglucinols from the plant matrix using supercritical CO2.

  • Apparatus: A standard SFE system consisting of a CO2 source, a high-pressure pump, a temperature-controlled extraction vessel, and a collection vessel.

  • Protocol:

    • Load the ground plant material into the extraction vessel.

    • Pressurize the system with CO2 to the desired pressure (e.g., 100-380 bar).

    • Heat the extraction vessel to the target temperature (e.g., 40-50°C).

    • Initiate a static extraction phase (no CO2 flow) for a defined period (e.g., 10-30 minutes) to allow the supercritical CO2 to penetrate the plant material and dissolve the target compounds.

    • Switch to a dynamic extraction phase by starting the flow of supercritical CO2 through the extraction vessel at a constant flow rate (e.g., 1-2 mL/min).

    • The extract-laden supercritical CO2 is then depressurized through a back-pressure regulator into a collection vessel. The rapid drop in pressure causes the CO2 to return to its gaseous state, precipitating the extracted compounds.

    • Continue the dynamic extraction for the desired duration (e.g., 90-180 minutes).

    • After extraction, carefully depressurize the system and collect the crude this compound-rich extract from the collection vessel.

3. Post-Extraction Purification (Optional):

  • Objective: To achieve high-purity this compound for research or pharmaceutical applications.

  • Protocol:

    • The crude SFE extract can be further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC).

    • Dissolve the crude extract in a suitable solvent (e.g., methanol).

    • Inject the solution onto a preparative HPLC column (e.g., C18).

    • Elute with an appropriate mobile phase to separate this compound from other co-extracted compounds.

    • Collect the fraction containing this compound and evaporate the solvent to obtain the purified compound. Purity of over 98% can be achieved with this method.[1]

Visualizations

Experimental Workflow for this compound Purification

G cluster_0 Sample Preparation cluster_1 Supercritical Fluid Extraction cluster_2 Post-Extraction Purification start Dried Hypericum perforatum grinding Grinding start->grinding powder Powdered Plant Material grinding->powder sfe_vessel Extraction Vessel powder->sfe_vessel static_extraction Static Extraction (e.g., 10-30 min) sfe_vessel->static_extraction dynamic_extraction Dynamic Extraction (e.g., 90-180 min) static_extraction->dynamic_extraction collection Collection Vessel dynamic_extraction->collection sfe_params SFE Parameters: Pressure: 100-380 bar Temperature: 40-50°C Fluid: Supercritical CO2 dynamic_extraction->sfe_params crude_extract Crude this compound Extract collection->crude_extract hplc Preparative HPLC crude_extract->hplc pure_this compound >98% Pure this compound hplc->pure_this compound

Caption: Workflow for this compound purification using SFE.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects through multiple signaling pathways. Its antidepressant activity is primarily linked to the modulation of neurotransmitter reuptake via its interaction with ion channels. Additionally, it influences inflammatory and metabolic pathways.

G cluster_neurotransmission Neurotransmitter Reuptake Inhibition cluster_inflammation Anti-inflammatory Signaling cluster_metabolism Enzyme Induction This compound This compound trpc6 TRPC6 Channel Activation This compound->trpc6 nfkb Inhibition of NF-κB Activation This compound->nfkb stat1 Inhibition of STAT-1 Activation This compound->stat1 pxr Pregnane X Receptor (PXR) Activation This compound->pxr na_influx Increased Intracellular Na+ trpc6->na_influx ca_influx Increased Intracellular Ca2+ trpc6->ca_influx reuptake_inhibition Inhibition of Serotonin, Norepinephrine, Dopamine, GABA, Glutamate Reuptake na_influx->reuptake_inhibition inflammatory_response Reduced Inflammatory Response nfkb->inflammatory_response stat1->inflammatory_response cyp_induction Induction of CYP3A4 & CYP2C9 pxr->cyp_induction drug_metabolism Altered Drug Metabolism cyp_induction->drug_metabolism

Caption: Key signaling pathways modulated by this compound.

Concluding Remarks

Supercritical fluid extraction is a powerful and environmentally friendly technology for the selective purification of this compound from Hypericum perforatum. By optimizing key parameters such as pressure and temperature, high yields of this compound-rich extracts can be obtained. Further purification via chromatographic techniques can yield this compound of high purity suitable for pharmaceutical research and development. The multifaceted mechanism of action of this compound, involving the modulation of neurotransmitter reuptake, anti-inflammatory signaling, and metabolic enzyme induction, underscores its therapeutic potential and the importance of well-characterized, high-purity material for further investigation.

References

Application Note: Preparation of Hyperforin Stock Solutions for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hyperforin is a major active phloroglucinol (B13840) constituent of St. John's wort (Hypericum perforatum) and is recognized for its significant contribution to the plant's antidepressant effects. It functions as a reuptake inhibitor of various neurotransmitters. Beyond its neurological effects, this compound exhibits antibacterial, anti-inflammatory, and anti-cancer properties, making it a compound of high interest in drug discovery and development.

However, this compound is notoriously unstable, presenting significant challenges for its use in experimental settings. It is highly sensitive to light, oxygen, and heat, and degrades rapidly in aqueous solutions.[1][2] Therefore, meticulous preparation and handling of this compound stock and working solutions are paramount to ensure the accuracy and reproducibility of cell-based assay results. This document provides a detailed protocol and best practices for preparing and storing this compound solutions.

Chemical Properties and Stability

Understanding the chemical properties of this compound is crucial for its effective use. Due to its inherent instability, a more stable dicyclohexylammonium (B1228976) (DCHA) salt of this compound is often used in research and is recommended for cell-based assays.[3][4]

Table 1: Solubility of this compound Dicyclohexylammonium (DCHA) Salt

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) ≥10 mg/mLRecommended solvent for primary stock solutions. Use anhydrous, cell-culture grade DMSO.
Ethanol (100%) Soluble[4]Can be used as an alternative solvent. Ensure it is anhydrous.
Methanol Soluble[4]Another alternative solvent.
Aqueous Buffers / Media Poorly soluble / UnstableThis compound is unstable in aqueous solutions; degradation is rapid, especially when exposed to light.[1][5] Working solutions must be prepared fresh immediately before use.

Table 2: Stability and Storage Recommendations for this compound

ConditionRecommendationRationale and Details
Solid Compound Store at -20°C in the dark under an inert gas.[4]The solid form (especially the DCHA salt) is more stable than solutions. Protection from light and oxygen is critical to prevent degradation.[2]
Light Exposure Minimize at all stages. Use amber vials and work in low-light conditions.This compound is highly photosensitive. Exposure to light, even normal laboratory light, causes rapid degradation.[1][5][6]
Oxygen Exposure Minimize exposure to air. Purge vials with inert gas (nitrogen or argon).This compound readily oxidizes, leading to loss of activity.[2]
Temperature Store stock solutions at -20°C or -80°C.Lower temperatures significantly slow the degradation rate. Decay is lowest at -20°C compared to higher temperatures.[7][8]
pH Avoid acidic and basic aqueous solutions.This compound degradation is accelerated in acidic aqueous solutions.[1] It also decomposes completely in basic methanolic solutions.[6]
Freeze-Thaw Cycles Avoid by preparing single-use aliquots.Repetitive freeze-thaw cycles can degrade the compound and introduce moisture, compromising stability.
Aqueous Working Solutions Prepare fresh immediately before adding to cells. Do not store.Stability in cell culture media is limited. Studies show a total loss of this compound DCHA salt in media without Fetal Calf Serum (FCS) in less than 24 hours. FCS provides a stabilizing effect.[3]

Experimental Protocols

3.1. Protocol for Preparing a 10 mM this compound-DCHA Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution. Always refer to the manufacturer's certificate of analysis for the specific molecular weight of the salt form you are using. The molecular weight of this compound DCHA salt is ~718.1 g/mol .

Materials:

  • This compound dicyclohexylammonium (DCHA) salt powder

  • Anhydrous, sterile, cell-culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber-colored microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Sterile pipette tips

  • Inert gas (Nitrogen or Argon) source with a fine-nozzle dispenser (recommended)

  • Vortex mixer

Procedure:

  • Pre-analysis Calculation: Calculate the mass of this compound-DCHA required. For 1 mL of a 10 mM stock:

    • Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 718.1 g/mol = 0.0007181 g = 0.718 mg. (Adjust based on your desired volume and concentration).

  • Preparation: Perform all steps in a low-light environment (e.g., in a darkened room or with lights dimmed) to minimize photodegradation.

  • Weighing: Carefully weigh the calculated amount of this compound-DCHA powder using an analytical balance. Tare a sterile amber microcentrifuge tube and add the powder directly into the tube to minimize transfer loss.

  • Solubilization: Add the calculated volume of anhydrous DMSO to the tube containing the powder. For example, add 100 µL of DMSO to 0.718 mg of powder for a 10 mM solution.

  • Mixing: Cap the tube tightly and vortex gently until the powder is completely dissolved. The solution should be clear.

  • Inert Gas Purge (Recommended): Briefly flush the headspace of the tube with a gentle stream of nitrogen or argon gas to displace oxygen before capping tightly.

  • Aliquoting: Immediately aliquot the stock solution into smaller, single-use volumes in sterile amber cryovials. This prevents contamination and degradation from multiple freeze-thaw cycles.

  • Storage: Label the aliquots clearly with the compound name, concentration, date, and solvent. Store immediately at -20°C or preferably -80°C for long-term stability.

3.2. Protocol for Preparing Working Solutions for Cell-Based Assays

Procedure:

  • Thawing: Just before use, remove a single aliquot of the frozen DMSO stock solution and thaw it at room temperature. Keep it protected from light.

  • Dilution: Prepare an intermediate dilution of the stock solution in your cell culture medium if necessary. For final dilutions, add the appropriate volume of the stock (or intermediate dilution) directly to the cell culture medium to achieve the desired final concentration.

    • Example: To make a 10 µM working solution in 10 mL of medium from a 10 mM stock, you would perform a 1:1000 dilution. Add 10 µL of the 10 mM stock to 10 mL of medium.

  • Mixing and Use: Mix the working solution thoroughly by gentle inversion or pipetting. Add the solution to your cell cultures immediately after preparation.

  • Vehicle Control: It is critical to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used, to account for any solvent effects on the cells. The final DMSO concentration should ideally be kept below 0.5% (v/v).

Visualization of Experimental Workflow

The following diagram illustrates the critical steps and precautions for preparing this compound stock and working solutions.

G cluster_stock Stock Solution Preparation (Low Light / Inert Atmosphere) cluster_working Working Solution Preparation (Use Immediately) start Start weigh Weigh this compound (DCHA Salt) start->weigh Handle carefully add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Amber Vials dissolve->aliquot Single-use volumes note1 Critical: Protect from light and oxygen throughout the entire process. store Store at -80°C aliquot->store thaw Thaw One Aliquot store->thaw Day of Experiment dilute Dilute in Cell Culture Medium thaw->dilute add_to_cells Add to Assay dilute->add_to_cells Prepare fresh

Caption: Workflow for preparing this compound solutions.

References

Application Notes and Protocols for Testing Hyperforin's Antibacterial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperforin, a major active constituent of St. John's Wort (Hypericum perforatum), has demonstrated significant antibacterial properties, particularly against Gram-positive bacteria.[1][2] This phloroglucinol (B13840) derivative is notably effective against various strains of Staphylococcus aureus, including methicillin-resistant (MRSA) and penicillin-resistant (PRSA) variants.[1][3] These application notes provide detailed protocols for determining the antibacterial efficacy of this compound through Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays.

This compound's lipophilic nature and instability in the presence of light and oxygen require specific handling and preparation for accurate and reproducible results.[4] The following protocols and data are intended to guide researchers in the systematic evaluation of this compound's antibacterial potential.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains
Bacterial StrainTypeMIC (µg/mL)Reference(s)
Staphylococcus aureus (Methicillin-Resistant - MRSA)Gram-positive1.0[5][6][7]
Staphylococcus aureusGram-positive0.1[8]
Staphylococcus aureus (Biofilm-producing)Gram-positive1.95[9]
Streptococcus pyogenesGram-positiveN/A[10]
Streptococcus agalactiaeGram-positiveN/A[10]
Corynebacterium diphtheriaeGram-positiveN/A[10]
Bacillus cereusGram-positiveN/A[10]
Bacillus subtilisGram-positiveN/A[11]
Enterococcus faecalisGram-positiveN/A[10][11]
Helicobacter pylori (Butanol fraction of St. John's Wort)Gram-negative15.6 - 31.2[5][6]

Note: "N/A" indicates that while this compound is reported to be active against these strains, specific MIC values were not available in the cited literature.

Table 2: Minimum Bactericidal Concentration (MBC) of this compound
Bacterial StrainTypeMBC (µg/mL)Reference(s)
Staphylococcus aureusGram-positive6300[10]
Klebsiella pneumoniae (Nanoencapsulated H. perforatum extract)Gram-negative97.7[10]

Note: Data on MBC values for purified this compound are limited. The provided values are from studies using this compound-rich extracts or nanoencapsulated formulations.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the determination of the MIC of this compound using the broth microdilution method.

Materials:

  • This compound (light-sensitive, store appropriately)

  • Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) for stock solution preparation

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213 as a quality control strain)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution: Due to its lipophilic nature, dissolve this compound in a minimal amount of DMSO or ethanol to create a high-concentration stock solution. Further dilutions should be made in CAMHB. Protect the stock solution from light.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound working solution (diluted from the stock in CAMHB) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no this compound), and well 12 will be the sterility control (no bacteria).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on an appropriate agar (B569324) plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 18-24 hours. Protect the plate from light during incubation.

  • Determination of MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the wells.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed following the MIC determination to ascertain the bactericidal activity of this compound.

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips and micropipette

  • Incubator (35 ± 2°C)

Procedure:

  • Subculturing: From the wells of the MIC plate showing no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot from each.

  • Plating: Spot-plate each aliquot onto a sterile MHA plate.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Determination of MBC: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original inoculum grows on the MHA plate).

Mandatory Visualization

Experimental_Workflow Experimental Workflow for this compound's Antibacterial Activity Testing cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay prep_this compound Prepare this compound Stock Solution (in DMSO/Ethanol, light protected) prep_plate Prepare Serial Dilutions in 96-well plate prep_this compound->prep_plate prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculate Inoculate Plate with Bacteria prep_bacteria->inoculate prep_plate->inoculate incubate_mic Incubate Plate (18-24h, 35°C, dark) inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Clear Wells (MIC and higher concentrations) read_mic->subculture plate_mbc Plate on MHA subculture->plate_mbc incubate_mbc Incubate MHA Plates (18-24h, 35°C) plate_mbc->incubate_mbc read_mbc Read MBC (≥99.9% killing) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC determination of this compound.

Hyperforin_Mechanism Proposed Antibacterial Mechanism of this compound cluster_effects Cellular Effects This compound This compound bacterial_membrane Bacterial Cell Membrane This compound->bacterial_membrane Interacts with na_influx Increased Intracellular Na+ Concentration bacterial_membrane->na_influx Leads to ph_imbalance Disruption of pH Homeostasis na_influx->ph_imbalance membrane_potential Alteration of Membrane Potential na_influx->membrane_potential bacterial_death Bacterial Cell Death ph_imbalance->bacterial_death membrane_potential->bacterial_death

Caption: Proposed mechanism of this compound's antibacterial action.

References

Protocol for Assessing the In Vivo Anti-inflammatory Effects of Hyperforin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for evaluating the anti-inflammatory properties of hyperforin, a key bioactive constituent of St. John's Wort (Hypericum perforatum), using established in vivo models of acute inflammation. The protocols outlined below are designed to deliver robust and reproducible data for preclinical assessment.

Introduction

This compound has demonstrated significant anti-inflammatory and anti-carcinogenic potential.[1] Its mechanism of action is multifaceted, involving the inhibition of key inflammatory mediators. Notably, this compound has been shown to suppress the biosynthesis of prostaglandin (B15479496) E2 (PGE2) by inhibiting microsomal prostaglandin E2 synthase-1 (mPGES-1).[1][2][3] Furthermore, it has been reported to inhibit 5-lipoxygenase (5-LO), cyclooxygenase (COX), and the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[1][4][5][6]

This document details two widely used and well-validated animal models for screening anti-inflammatory compounds: carrageenan-induced paw edema in mice and carrageenan-induced pleurisy in rats.[7][8] These models allow for the quantitative assessment of this compound's ability to reduce edema, inflammatory cell infiltration, and the production of key inflammatory biomarkers.

Experimental Protocols

This compound Preparation for In Vivo Administration

For intraperitoneal (i.p.) administration, this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) and then diluted with sterile saline to achieve a final DMSO concentration of 2-4%.[9] Given that this compound is unstable in the presence of light and oxygen, solutions should be freshly prepared and protected from light.[10]

Carrageenan-Induced Paw Edema in Mice

This model is a standard for evaluating acute inflammation and the efficacy of anti-inflammatory agents.[3][5]

Materials:

  • Male Swiss mice (20-25 g)

  • This compound solution (0.25, 1, and 4 mg/kg)[1]

  • Indomethacin (positive control, 5 mg/kg)

  • Carrageenan solution (1% w/v in sterile saline)[11][12]

  • Plethysmometer or digital calipers

  • Sterile syringes and needles

Procedure:

  • Acclimatize mice for at least one week under standard laboratory conditions.

  • Group the animals randomly (n=6-8 per group): Vehicle control, this compound (low, medium, high dose), and Positive control (Indomethacin).

  • Thirty minutes prior to carrageenan injection, administer the respective treatments (vehicle, this compound, or indomethacin) via intraperitoneal injection.[1]

  • Measure the initial volume of the right hind paw of each mouse using a plethysmometer or calipers.

  • Induce inflammation by injecting 20-50 µL of 1% carrageenan solution into the subplantar region of the right hind paw.[12]

  • Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection. The peak edema is typically observed around 4 hours.[1]

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Carrageenan-Induced Pleurisy in Rats

This model is excellent for studying the effects of anti-inflammatory compounds on inflammatory exudate formation and leukocyte migration.[13][14][15]

Materials:

  • Male Wistar rats (150-200 g)

  • This compound solution (4 mg/kg)[1]

  • Indomethacin (positive control, 5 mg/kg)

  • Carrageenan solution (1% w/v in sterile saline)[14]

  • Heparinized saline

  • Centrifuge

  • Hemocytometer or automated cell counter

Procedure:

  • Acclimatize rats for at least one week.

  • Group the animals randomly (n=6-8 per group): Vehicle control, this compound, and Positive control.

  • Thirty minutes prior to carrageenan administration, inject the respective treatments intraperitoneally.

  • Induce pleurisy by injecting 0.2 mL of 1% carrageenan solution into the pleural cavity.[14]

  • Four hours after carrageenan injection, euthanize the animals.

  • Carefully open the thoracic cavity and collect the pleural exudate by washing the cavity with 1-2 mL of heparinized saline.

  • Measure the total volume of the collected exudate.

  • Centrifuge the exudate to pellet the cells.

  • Resuspend the cell pellet in a known volume of saline and count the total number of leukocytes using a hemocytometer or an automated cell counter.

  • The supernatant can be stored at -80°C for subsequent biochemical analysis of inflammatory mediators.

Data Presentation

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Mice

Treatment GroupDose (mg/kg, i.p.)Paw Volume Increase at 4h (mL)% Inhibition of Edema
Vehicle Control-Value0
This compound0.25ValueValue
This compound1.0ValueValue
This compound4.0ValueValue
Indomethacin5.0ValueValue

Note: ED50 for this compound in this model has been reported to be approximately 1 mg/kg.[1][3]

Table 2: Effect of this compound on Carrageenan-Induced Pleurisy in Rats

Treatment GroupDose (mg/kg, i.p.)Exudate Volume (mL)Total Leukocyte Count (x 10^6 cells/cavity)
Vehicle Control-ValueValue
This compound4.0ValueValue
Indomethacin5.0ValueValue

Biochemical Analysis of Inflammatory Mediators

Prostaglandin E2 (PGE2) Measurement

PGE2 levels in the pleural exudate supernatant can be quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.[6][16][17][18][19]

General ELISA Protocol Outline:

  • Prepare standards and samples according to the kit manufacturer's instructions.

  • Add standards and samples to the pre-coated microplate wells.

  • Add the specific antibody and HRP-conjugated secondary antibody, with appropriate incubation and washing steps in between.

  • Add the substrate solution and incubate until color develops.

  • Stop the reaction and measure the absorbance at 450 nm.

  • Calculate the PGE2 concentration in the samples based on the standard curve.

Cytokine Measurement (Multiplex Assay)

A multiplex bead-based immunoassay (e.g., Luminex) or a multiplex ELISA kit can be used to simultaneously measure the levels of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) in the pleural exudate supernatant or plasma.[20][21]

General Multiplex Assay Protocol Outline:

  • Prepare standards, samples, and antibody-conjugated beads as per the kit's protocol.

  • Incubate the beads with the standards and samples.

  • Add detection antibodies and a fluorescent reporter (e.g., streptavidin-phycoerythrin).

  • Acquire data using a multiplex assay reader.

  • Analyze the data to determine the concentrations of each cytokine.

Visualizations

Signaling Pathways

G cluster_stimuli Inflammatory Stimuli (e.g., Carrageenan) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Receptor->IKK MAPK_pathway MAPK Pathway (p38, ERK, JNK) Receptor->MAPK_pathway PLA2 PLA2 Receptor->PLA2 IkB IkB IKK->IkB phosphorylates NFkB NFkB IkB->NFkB releases NFkB_n NF-kB NFkB->NFkB_n translocates This compound This compound This compound->IKK This compound->MAPK_pathway mPGES1 mPGES-1 This compound->mPGES1 AA Arachidonic Acid PLA2->AA COX COX AA->COX PGH2 PGH2 COX->PGH2 PGH2->mPGES1 PGE2_final PGE2_final mPGES1->PGE2_final PGE2 Gene_expression Pro-inflammatory Gene Expression NFkB_n->Gene_expression Cytokines Cytokines Gene_expression->Cytokines Cytokines (TNF-α, IL-1β, IL-6) COX2_exp COX2_exp Gene_expression->COX2_exp COX-2

Caption: Mechanism of this compound's Anti-inflammatory Action.

Experimental Workflow

G cluster_paw_edema Carrageenan-Induced Paw Edema (Mouse) cluster_pleurisy Carrageenan-Induced Pleurisy (Rat) Paw_Start Animal Acclimatization & Grouping Paw_Treatment i.p. Administration (Vehicle, this compound, Control) Paw_Start->Paw_Treatment Paw_Initial_Measure Initial Paw Volume Measurement Paw_Treatment->Paw_Initial_Measure Paw_Induction Subplantar Carrageenan Injection Paw_Initial_Measure->Paw_Induction Paw_Time_Measure Paw Volume Measurement (1, 2, 3, 4 hours) Paw_Induction->Paw_Time_Measure Paw_Analysis Data Analysis: % Inhibition of Edema Paw_Time_Measure->Paw_Analysis Ple_Start Animal Acclimatization & Grouping Ple_Treatment i.p. Administration (Vehicle, this compound, Control) Ple_Start->Ple_Treatment Ple_Induction Intrapleural Carrageenan Injection Ple_Treatment->Ple_Induction Ple_Euthanasia Euthanasia (4 hours post-injection) Ple_Induction->Ple_Euthanasia Ple_Collection Pleural Exudate Collection Ple_Euthanasia->Ple_Collection Ple_Analysis Measurement of Exudate Volume & Leukocyte Count Ple_Collection->Ple_Analysis Ple_Biochem Biochemical Analysis of Supernatant (PGE2, Cytokines) Ple_Analysis->Ple_Biochem

Caption: In Vivo Experimental Workflow.

References

Application Notes and Protocols for Measuring Hyperforin-Induced TRPC6 Channel Activation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Hyperforin, a major active constituent of St. John's wort (Hypericum perforatum), is a well-established activator of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[1][2] TRPC6 is a non-selective cation channel that permits the influx of Ca²⁺ and Na⁺, playing crucial roles in various physiological processes.[1][2] Unlike many synthetic antidepressants that directly block neurotransmitter transporters, this compound's mechanism is linked to the activation of TRPC6, leading to an increase in intracellular sodium and a subsequent reduction in the activity of neurotransmitter transport systems.[1] The ability to accurately measure this compound-induced TRPC6 activation is paramount for understanding its therapeutic effects and for the development of novel drugs targeting this channel.

This document provides detailed protocols for the primary techniques used to quantify the activation of TRPC6 channels by this compound, including electrophysiological recordings, intracellular calcium imaging, and biochemical assays.

Signaling Pathway of this compound-Induced TRPC6 Activation

This compound directly binds to a specific motif (LLKL) on the C-terminus of the TRPC6 channel protein.[3][4] This binding event induces a conformational change in the channel, leading to its opening and the influx of cations, primarily Na⁺ and Ca²⁺.[1][2] The resultant increase in intracellular calcium ([Ca²⁺]i) can trigger a cascade of downstream signaling events. This includes the activation of protein kinase A (PKA) and the phosphorylation of the cAMP response element-binding protein (CREB), which in turn can modulate the expression of proteins like the brain-derived neurotrophic factor (BDNF) receptor, TrkB.[5]

G cluster_0 cluster_1 This compound This compound TRPC6 TRPC6 Channel This compound->TRPC6 Direct Binding & Activation Cation_Influx Na+ / Ca2+ Influx TRPC6->Cation_Influx Ca_Increase Increased [Ca2+]i Cation_Influx->Ca_Increase PKA Protein Kinase A (PKA) Activation Ca_Increase->PKA CREB CREB Phosphorylation (p-CREB) PKA->CREB TrkB TrkB Expression CREB->TrkB Neuronal_Effects Neuronal Effects (e.g., Neurite Outgrowth) TrkB->Neuronal_Effects

Caption: this compound-TRPC6 Signaling Pathway.

Electrophysiological Measurement of TRPC6 Currents

Electrophysiology, specifically the patch-clamp technique, provides a direct and real-time measurement of ion channel activity. The whole-cell configuration is commonly used to record the currents flowing through TRPC6 channels in response to this compound.

Experimental Protocol: Whole-Cell Patch-Clamp Recording

Objective: To measure inward and outward currents in cells expressing TRPC6 channels following the application of this compound.

Materials:

  • HEK293 cells transiently or stably expressing human TRPC6 (hTRPC6).

  • Patch-clamp rig (amplifier, micromanipulator, microscope).

  • Borosilicate glass capillaries for pipette fabrication.

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal (pipette) solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl₂ (pH 7.2 with CsOH).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • OAG (1-oleoyl-2-acetyl-sn-glycerol) as a positive control for TRPC6 activation.

Procedure:

  • Cell Preparation: Plate HEK293-hTRPC6 cells onto glass coverslips 24-48 hours before the experiment.

  • Pipette Fabrication: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording:

    • Place a coverslip with cells into the recording chamber on the microscope stage and perfuse with the external solution.

    • Approach a single, healthy-looking cell with the patch pipette.

    • Form a high-resistance (>1 GΩ) seal (giga-seal) between the pipette tip and the cell membrane.

    • Rupture the cell membrane patch under the pipette tip to achieve the whole-cell configuration.

    • Clamp the cell membrane potential at a holding potential, typically -70 mV.

  • Data Acquisition:

    • Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents and establish a baseline current-voltage (I-V) relationship.

    • Perfuse the cell with the external solution containing this compound (e.g., 3-10 µM).[3]

    • Continuously apply voltage ramps and record the current responses. An increase in both inward and outward currents indicates channel activation.

    • After recording the this compound response, wash out the compound with the external solution.

    • (Optional) Apply a known TRPC6 activator like OAG (100 µM) to confirm channel functionality.[4]

  • Analysis:

    • Subtract the baseline I-V curve from the I-V curve obtained during this compound application to isolate the this compound-induced current.

    • Plot the resulting I-V curve.

    • Measure the current density (pA/pF) at specific voltages (e.g., +100 mV and -100 mV) to quantify the effect.[4]

G cluster_0 Start Start Prep Prepare HEK293-TRPC6 Cells Start->Prep End End Patch Achieve Whole-Cell Patch-Clamp Configuration Prep->Patch Baseline Record Baseline I-V Curve (Voltage Ramp -100 to +100 mV) Patch->Baseline Apply_Hyp Perfuse with this compound (3-10 µM) Baseline->Apply_Hyp Record_Hyp Record this compound-Induced Currents Apply_Hyp->Record_Hyp Wash Washout Record_Hyp->Wash Analyze Analyze Data (Subtract Baseline, Plot I-V) Wash->Analyze Analyze->End

Caption: Electrophysiology Workflow.
Quantitative Data Summary: Electrophysiology

Cell TypeCompoundConcentrationObserved EffectReference
hTRPC6-expressing HEK293This compound10 µMIncrease in outward and inward currents.[3][4]
Dentate Gyrus Granule Cells (WT)This compound3 µMBiphasic response: transient increase in excitability followed by inhibition of AP firing.[3]
Dentate Gyrus Granule Cells (TRPC6 KO)This compound3 µMExcitatory effect is abrogated; a delayed potassium-mediated current persists.[3][6]

Intracellular Calcium Imaging

Calcium imaging is a widely used, high-throughput method to indirectly measure the activation of Ca²⁺-permeable channels like TRPC6. It relies on fluorescent dyes that exhibit a change in fluorescence intensity upon binding to free Ca²⁺.

Experimental Protocol: Fura-2 AM Calcium Imaging

Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to this compound.

Materials:

  • HEK293 cells expressing hTRPC6 or primary neuronal cultures.

  • Fluorescence microscope with an imaging system capable of ratiometric imaging.

  • Fura-2 AM calcium indicator dye.

  • Pluronic F-127.

  • Tyrode's solution or similar physiological buffer.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Ionomycin or a high-K⁺ solution for maximal calcium response (positive control).

Procedure:

  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips.

  • Dye Loading:

    • Prepare a loading solution containing Fura-2 AM (e.g., 2-5 µM) and a small amount of Pluronic F-127 (e.g., 0.02%) in Tyrode's solution.

    • Incubate the cells with the loading solution for 30-60 minutes at 37°C.

    • Wash the cells 2-3 times with fresh Tyrode's solution to remove extracellular dye and allow for de-esterification of the AM ester.

  • Imaging:

    • Mount the dish/coverslip on the microscope stage.

    • Acquire baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at ~510 nm.

    • Perfuse the cells with a solution containing this compound (e.g., 0.2 - 10 µM).[7]

    • Continuously record the fluorescence intensity at both excitation wavelengths.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities (F340/F380) for each time point. An increase in this ratio corresponds to an increase in [Ca²⁺]i.

    • Plot the F340/F380 ratio over time.

    • Quantify the response by measuring the peak change in the ratio (ΔRatio) or the area under the curve after this compound application.

    • The ratio can be converted to absolute [Ca²⁺]i using the Grynkiewicz equation, although ratiometric changes are often sufficient.[3]

G cluster_0 Start Start Prep Plate Cells on Glass-Bottom Dish Start->Prep End End Load Load Cells with Fura-2 AM (30-60 min at 37°C) Prep->Load Wash Wash to Remove Extracellular Dye Load->Wash Baseline Record Baseline F340/F380 Ratio Wash->Baseline Apply_Hyp Apply this compound (0.2-10 µM) Baseline->Apply_Hyp Record_Hyp Record F340/F380 Ratio Change Apply_Hyp->Record_Hyp Analyze Analyze Data (Plot Ratio vs. Time) Record_Hyp->Analyze Analyze->End G cluster_0 Start Start Treat Treat Cells/Tissues with this compound Start->Treat End End Lyse Prepare Protein Lysates Treat->Lyse Quantify Quantify Protein (BCA Assay) Lyse->Quantify Separate Separate Proteins (SDS-PAGE) Quantify->Separate Transfer Transfer to Membrane Separate->Transfer Block Block Membrane Transfer->Block Probe Probe with Primary & Secondary Antibodies Block->Probe Detect Detect with ECL & Image Probe->Detect Analyze Densitometric Analysis Detect->Analyze Analyze->End

References

Troubleshooting & Optimization

Technical Support Center: Hyperforin Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the stability of hyperforin in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution rapidly losing activity?

A1: this compound is notoriously unstable in aqueous solutions due to its high sensitivity to several environmental factors. The primary causes of degradation are:

  • Oxidation: The presence of dissolved oxygen can lead to the formation of degradation products like furothis compound (B1247566) and furothis compound hydroperoxide.[1][2][3]

  • Light Exposure: this compound is photosensitive, and exposure to light, particularly daylight, accelerates its degradation.[1][2][3][4][5][6][7]

  • pH: this compound is more stable in acidic aqueous solutions compared to basic solutions, where it decomposes completely.[1][4][5]

  • Temperature: Higher temperatures increase the rate of degradation.[3]

Q2: What is the expected shelf-life of a this compound stock solution?

A2: The shelf-life of a this compound solution is highly dependent on the solvent, storage conditions, and the presence of stabilizers. For instance, in a methanol (B129727)/water mixture stored at 20°C, a 19% degradation was observed after 30 days.[4][5][6] In contrast, in n-hexane, a 97% degradation occurred within 24 hours.[4][5][6] For long-term storage, it is recommended to store this compound at -70°C under a nitrogen atmosphere.[8]

Q3: What are the main degradation products of this compound in aqueous solutions?

A3: The major degradation products of this compound in acidic aqueous solutions are furothis compound, furothis compound hydroperoxide, and a furothis compound isomer.[1][2][9] Other identified degradation products include deoxyfurothis compound A and pyrano[7,28-b]this compound.[10] These products are formed through oxidative processes involving the enol moiety and prenyl side chains of the this compound molecule.[2]

Q4: Can I use a standard buffer solution to dissolve this compound?

A4: Caution is advised when using standard buffer solutions. This compound is unstable at alkaline pH.[4][5] If a buffer is necessary, an acidic buffer is recommended. The stability of this compound is enhanced in acidified methanolic solutions.[4][5][11]

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution
  • Symptom: Loss of biological activity or a significant decrease in the this compound peak during analytical measurements (e.g., HPLC) in a freshly prepared solution.

  • Possible Causes:

    • Exposure to light.

    • Presence of dissolved oxygen.

    • Inappropriate pH of the solvent.

    • Elevated temperature.

  • Solutions:

    • Light Protection: Always work with this compound solutions in a dark environment or use amber-colored vials.[3][4][5][6]

    • Deoxygenation: Purge the solvent with an inert gas like nitrogen or argon before dissolving the this compound.[8]

    • pH Control: Use a slightly acidic aqueous solution. An acidified methanolic solution has been shown to be more stabilizing than methanol alone.[4][5]

    • Temperature Control: Prepare and store solutions at low temperatures. For short-term storage, 4°C is recommended, while -20°C or -70°C is ideal for long-term storage.[3][8]

Issue 2: Poor Solubility of this compound in Aqueous Media
  • Symptom: Difficulty in dissolving this compound, leading to a cloudy solution or precipitation.

  • Possible Causes:

    • This compound is a very hydrophobic and waxy compound with low water solubility.[2][12]

  • Solutions:

    • Co-solvents: Use a mixture of water and an organic solvent like methanol or ethanol (B145695) to improve solubility.[4]

    • Complexation Agents: Employ cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or 1.8-methyl-β-cyclodextrin, to form inclusion complexes that enhance aqueous solubility and stability.[4][5]

Data Presentation

Table 1: Stability of this compound in Different Solvents

SolventStorage ConditionsDegradationReference
Methanol/Water20°C, 30 days19%[4][5][6]
n-Hexane20°C, 24 hours97%[4][5][6]
Acidified Methanolic Solution20°CMore stable than methanol alone[4][5]
Basic Methanolic Solution20°CComplete decomposition[4][5]

Table 2: Effect of Stabilizers on this compound Stability in the Solid State

StabilizerConcentrationStorage ConditionsDegradationReference
Ascorbic Acid + Citric Acid1% + 0.1%Not specifiedSignificant stabilizing effect[4][5]
1.8-methyl-β-cyclodextrinComplex20°C, 6 months2.5%[4][5]
α-cyclodextrinComplexNot specifiedCatalyzed degradation[4][5]
Sodium BisulfiteNot specifiedNot specifiedNo significant stabilizing effect[4][5]
DL-α-tocopherolNot specifiedNot specifiedNo significant stabilizing effect[4][5]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution using Antioxidants
  • Materials:

    • This compound powder

    • Methanol (HPLC grade)

    • Deionized water

    • Ascorbic acid

    • Citric acid

    • Nitrogen gas

    • Amber glass vials

  • Procedure:

    • Prepare a stock solution of the antioxidant mixture by dissolving 1 g of ascorbic acid and 0.1 g of citric acid in 100 mL of a methanol/water (80:20, v/v) solvent mixture.

    • Sparge the antioxidant solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen.

    • Weigh the desired amount of this compound in an amber glass vial.

    • Under a gentle stream of nitrogen, add the deoxygenated antioxidant solution to the this compound to achieve the desired final concentration.

    • Cap the vial tightly and vortex until the this compound is completely dissolved.

    • Store the stock solution at -20°C.

Protocol 2: Enhancing this compound Solubility and Stability using Cyclodextrin Complexation
  • Materials:

    • This compound powder

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Deionized water (acidified to pH 2.5 with orthophosphoric acid)

    • Magnetic stirrer and stir bar

    • Amber glass vials

  • Procedure:

    • Prepare a 5% (w/v) solution of HP-β-CD in deionized water acidified to pH 2.5.

    • Gently heat the solution to 40-50°C while stirring to ensure complete dissolution of the cyclodextrin.

    • Allow the solution to cool to room temperature.

    • Add the desired amount of this compound powder to the HP-β-CD solution.

    • Stir the mixture vigorously for 24-48 hours at room temperature in the dark to facilitate the formation of the inclusion complex.

    • The resulting solution can be used for experiments or stored at 4°C for short-term use.

Visualizations

Hyperforin_Degradation_Pathway This compound This compound Degradation_Products Degradation Products (e.g., Furothis compound) This compound->Degradation_Products Oxygen Oxygen (O2) Oxygen->Degradation_Products Light Light (hν) Light->Degradation_Products High_pH High pH High_pH->Degradation_Products Hyperforin_Stabilization_Workflow Start Start: Unstable this compound in Aqueous Solution Choose_Stabilization Choose Stabilization Method Start->Choose_Stabilization Antioxidants Add Antioxidants (Ascorbic Acid, Citric Acid) Choose_Stabilization->Antioxidants Chemical Cyclodextrin Complexation with Cyclodextrin (e.g., HP-β-CD) Choose_Stabilization->Cyclodextrin Formulation Inert_Atmosphere Use Inert Atmosphere (Nitrogen/Argon) Choose_Stabilization->Inert_Atmosphere Environmental Low_Temperature Store at Low Temperature (-20°C to -70°C) Antioxidants->Low_Temperature Cyclodextrin->Low_Temperature Inert_Atmosphere->Low_Temperature Light_Protection Protect from Light (Amber Vials) Low_Temperature->Light_Protection End End: Stabilized this compound Solution Light_Protection->End

References

preventing oxidation of hyperforin during extraction and storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Hyperforin Stability

This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the prevention of this compound oxidation during extraction and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: this compound is notoriously unstable due to its high sensitivity to several environmental factors. The primary drivers of its degradation are:

  • Oxygen: this compound readily undergoes oxidative degradation.[1][2][3] Exposure to atmospheric oxygen is a critical factor leading to the formation of various oxidation products.

  • Light: The compound is photosensitive, and exposure to light accelerates its degradation.[1][4][5] This is particularly pronounced when this compound is in solution.[1]

  • Temperature: Elevated temperatures significantly increase the rate of degradation.[1][6] Conversely, low temperatures (e.g., -20°C) enhance stability.[1][6]

  • pH: The stability of this compound is pH-dependent. It is more stable in acidic methanolic solutions, while basic conditions lead to complete decomposition.[4][7]

  • Solvent Polarity: this compound shows different stability in various solvents. It is highly unstable in non-polar solvents like n-hexane (97% degradation after 24 hours) but is significantly more stable in polar solvents like a methanol/water mixture (19% degradation after 30 days).[4][7]

Q2: What are the main oxidation products of this compound?

A2: The oxidative degradation of this compound results in a variety of related compounds.[8] Common structural changes include the formation of a hydroxy-dihydrofuran ring.[8] Major identified degradation products include:

  • Furothis compound[2][5]

  • Furothis compound hydroperoxide[5]

  • Other derivatives featuring furan/pyran rings or hemiketal/heterocyclic bridges.[1][2]

  • A hemiacetal degradation product (C₃₂H₄₆O₅).[9][10]

Q3: Can I add a stabilizer to my extract or purified this compound solution?

A3: Yes, several stabilizers can be used to protect this compound from oxidation.

  • Antioxidants: A combination of 1% ascorbic acid with 0.1% citric acid has been shown to be effective for stabilizing solid this compound.[4][7] Ascorbic acid can also be added to mobile phases during chromatography to prevent oxidation.[11][12]

  • Cyclodextrins: Inclusion complexes with cyclodextrins can offer excellent stability. 1.8-methyl-β-cyclodextrin, in particular, showed only 2.5% degradation after 6 months at 20°C, making it suitable for long-term storage at room temperature.[4]

  • Inert Atmosphere: Replacing oxygen with an inert gas like nitrogen is a crucial stabilization method during both processing and storage.[1][11][12]

Troubleshooting Guide

Problem 1: My this compound yield is very low after extraction.

  • Possible Cause: Oxidation during the extraction process.

  • Solution:

    • Solvent Choice: Use a non-polar solvent like n-hexane or supercritical CO₂ for selective extraction of the lipophilic this compound.[13][14][15]

    • Temperature Control: Perform extractions at room temperature or below. If heating is required, use refluxing conditions under an inert atmosphere to minimize exposure to heat and oxygen.[14] Extraction from deep-frozen plant material (-20°C) can also preserve this compound.[11][12]

    • Exclusion of Oxygen: Purge all solvents with an inert gas (e.g., nitrogen or helium) before use.[11][12] Conduct the entire extraction process under a nitrogen blanket.[16]

    • Light Protection: Work in a dimly lit environment or use amber-colored glassware to protect the extract from light.[1][17]

Problem 2: The concentration of this compound in my stored samples is decreasing rapidly.

  • Possible Cause: Improper storage conditions leading to oxidative degradation.

  • Solution:

    • Temperature: Store all this compound-containing materials, whether in solid form or in solution, at low temperatures. Storage at -20°C is good, but -70°C is recommended for long-term stability.[1][6][11][12]

    • Atmosphere: Store samples under a nitrogen atmosphere.[11][12] After removing an aliquot, flush the container headspace with nitrogen before re-sealing.

    • Packaging: Use amber glass vials or containers to prevent light exposure.[1]

    • Formulation: If possible, store this compound as a solid complex with a stabilizer like 1.8-methyl-β-cyclodextrin, which provides excellent stability even at room temperature.[4]

Data and Protocols

Quantitative Data Summary

The stability of this compound is highly dependent on the storage conditions and the solvent used.

Table 1: Influence of Storage Temperature on this compound Stability

Temperature Atmosphere Duration Stability Outcome Reference
-196°C (Liquid N₂) Normal 8 months Reference (Baseline) [11][12]
-70°C Nitrogen Long-term Recommended for long-term storage [11][12]
-30°C Normal 8 months No significant difference from reference [11][12]
-20°C Nitrogen 8 months No significant difference from reference [11][12]
-20°C Normal 6 months More stable than flavonoids [6][18]

| 40°C (75% RH) | Normal | 6 months | Highest decay observed |[1][6] |

Table 2: Influence of Solvent on this compound Stability (at 20°C)

Solvent Duration Degradation (%) Reference
n-Hexane 24 hours 97% [4][7]

| Methanol/Water | 30 days | 19% |[4][7] |

Experimental Protocols

Protocol 1: Oxidation-Minimized Extraction of this compound

This protocol is based on methods designed to isolate this compound while minimizing its degradation.[11][12][14]

  • Preparation:

    • Use deep-frozen (-20°C) flowering tops of Hypericum perforatum.

    • Pre-cool all glassware and solvents.

    • Purge the extraction solvent (n-hexane) with nitrogen gas for 15-20 minutes to remove dissolved oxygen.

  • Extraction:

    • Weigh the frozen plant material and place it in a suitable extraction vessel.

    • Add the oxygen-free n-hexane at an optimized plant material-to-solvent ratio of 1:10 (w/v).[14]

    • Homogenize the mixture using an Ultra Turrax or similar high-shear mixer at room temperature, while continuously blanketing the vessel with nitrogen gas.

    • Perform the extraction for 1 hour under refluxing conditions (65-70°C) if higher yield is necessary, ensuring the setup is sealed and under a nitrogen atmosphere.[14] Repeat the extraction three times for maximum yield.[14]

  • Solvent Evaporation:

    • Filter the extract to remove solid plant material.

    • Evaporate the n-hexane from the filtrate using a rotary evaporator under reduced pressure.

    • Ensure the process is performed under a nitrogen atmosphere to prevent oxidation of the dried residue.[11][12]

  • Final Steps:

    • Remove any remaining water by freeze-drying the residue.[11][12]

    • Immediately store the resulting purified this compound or this compound-rich extract at -20°C or lower under a nitrogen atmosphere.[11][12]

Protocol 2: HPLC Method for Stability Assessment

This protocol describes a validated HPLC method for the simultaneous quantification of this compound and hypericins, suitable for stability testing.[19]

  • Sample Preparation:

    • Accurately weigh the powdered extract and place it in a volumetric flask.

    • Add an extraction solution of methanol-water (80:20, v/v) containing 5% HP-beta-cyclodextrin (as a stabilizer).

    • Adjust the solution to pH 2.5 with orthophosphoric acid.

    • Sonicate for 15 minutes and then dilute to volume.

    • Filter the solution through a 0.45 µm syringe filter into an amber HPLC vial. Keep diluted solutions at 0°C until injection.[19]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: Isocratic elution with acetonitrile (B52724) and 0.3% v/v phosphoric acid (90:10, v/v).[19]

    • Flow Rate: 1.5 mL/min.

    • Detection: UV detector set at 273 nm for this compound.[19] A fluorescence detector can be used simultaneously for hypericins (Ex/Em: 315/590 nm).[19]

    • Column Temperature: Maintain at a controlled room temperature (e.g., 25°C).

  • Quantification:

    • Generate a standard curve by plotting the peak height (or area) versus the concentration of a certified this compound reference standard.

    • The standard curve should be linear over the expected concentration range of the samples (e.g., 5-50 µg/mL).[19]

    • Calculate the concentration of this compound in the test samples by interpolation from the standard curve.

Visualizations

Hyperforin_Degradation_Pathway cluster_factors This compound This compound (Unstable) Oxidation Oxidative Degradation This compound->Oxidation Exposure to Factors Degradation Factors Factors->Oxidation Products Oxidation Products (e.g., Furothis compound) Oxidation->Products Leads to Light Light Light->Factors Oxygen Oxygen Oxygen->Factors Heat Heat Heat->Factors

Caption: Key factors leading to the oxidative degradation of this compound.

Prevention_Workflow cluster_extraction Extraction Phase cluster_storage Storage Phase start Start: Plant Material extraction Solvent Extraction (e.g., n-Hexane) start->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation filtration->evaporation extract Crude/Purified This compound evaporation->extract packaging Packaging extract->packaging storage Store packaging->storage control Control Measures: - Inert Atmosphere (N₂) - Light Protection - Low Temperature - Add Antioxidants control->extraction control->evaporation control->packaging control->storage

Caption: Workflow for preventing this compound oxidation during extraction and storage.

References

challenges with hyperforin's low water solubility in in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hyperforin in in vitro assays. The information addresses common challenges related to this compound's low water solubility and provides practical solutions for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my aqueous assay buffer or cell culture medium?

A1: this compound is a highly lipophilic molecule with very low aqueous solubility. Precipitation, often called "crashing out," occurs when a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into an aqueous environment where its solubility is significantly lower. This rapid change in the solvent environment causes the this compound to come out of solution.

Q2: What is the best solvent to dissolve this compound for in vitro studies?

A2: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are the most common solvents for preparing this compound stock solutions. It is crucial to use a high-purity, anhydrous grade of these solvents to ensure the stability of the this compound.

Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in most cell culture assays should be kept at or below 0.5%, with 0.1% being a safer level for many cell lines. Always perform a solvent toxicity control experiment to determine the tolerance of your specific cell line.

Q4: How can I improve the solubility and stability of this compound in my experiments?

A4: Several strategies can be employed:

  • Use of Excipients: Incorporating solubilizing agents such as cyclodextrins can significantly enhance the aqueous solubility and stability of this compound by forming inclusion complexes.

  • pH Adjustment: this compound is more stable in slightly acidic conditions. Adjusting the pH of your buffer to a range of 6.0-6.5 may help improve its stability, though this must be compatible with your experimental system.

  • Temperature Control: Prepare working solutions using pre-warmed (37°C) media or buffer and avoid repeated freeze-thaw cycles of stock solutions.

Q5: Are there any alternatives to using organic solvents for dissolving this compound?

A5: Formulations involving cyclodextrin (B1172386) inclusion complexes can provide an aqueous-based solution of this compound, reducing the reliance on organic solvents. Additionally, nanoemulsion formulations have been explored to improve this compound's bioavailability and solubility.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem Possible Cause(s) Recommended Solution(s)
Precipitation upon dilution of DMSO stock in aqueous buffer/media - Final concentration of this compound exceeds its aqueous solubility limit.- Rapid dilution causing "solvent shock".- Low temperature of the aqueous medium.- Decrease the final working concentration of this compound.- Perform a serial dilution of the DMSO stock in pre-warmed (37°C) aqueous buffer/media.- Add the this compound stock solution dropwise while gently vortexing or swirling the buffer/media.
Inconsistent or no biological effect observed - Degradation of this compound in the stock solution or working solution.- Precipitation of this compound leading to a lower effective concentration.- Interaction of this compound with components in the serum or media.- Prepare fresh stock solutions and protect them from light and air.- Visually inspect for precipitation before and during the experiment.- Consider using a serum-free or reduced-serum medium for the duration of the treatment.
Cell toxicity observed at expected non-toxic concentrations of this compound - Cytotoxicity caused by the final concentration of the organic solvent (e.g., DMSO).- Formation of cytotoxic degradation products of this compound.- Ensure the final solvent concentration is within the tolerated range for your cell line (typically ≤ 0.5% for DMSO).- Run a vehicle control (media + solvent) to assess solvent toxicity.- Use freshly prepared this compound solutions for each experiment.
Variability between experimental repeats - Inconsistent preparation of this compound solutions.- Degradation of this compound over the course of the experiment.- Standardize the protocol for preparing this compound solutions, including solvent grade, temperature, and mixing procedure.- Minimize the exposure of this compound solutions to light and ambient temperature.

Quantitative Data

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityNotes
WaterPractically insoluble
Aqueous Buffers (e.g., PBS)Very low; precipitation is commonSolubility can be slightly improved at acidic pH.
Dimethyl Sulfoxide (DMSO)SolubleCommonly used for stock solutions.
EthanolSolubleAnother option for stock solutions.
MethanolSoluble
n-HexaneSolubleA non-polar organic solvent.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent.

Materials:

  • This compound powder

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated micropipettes

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube under subdued light.

  • Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Vortex the solution thoroughly until all the this compound is dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.

  • Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of this compound Working Solution for Cell Culture Assays

Objective: To dilute the this compound stock solution into cell culture medium to the final desired concentration while minimizing precipitation.

Materials:

  • This compound stock solution (from Protocol 1)

  • Pre-warmed (37°C) cell culture medium (with or without serum, as required by the experiment)

  • Sterile conical tubes

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature, protected from light.

  • Pre-warm the cell culture medium to 37°C.

  • Perform a serial dilution of the stock solution in the pre-warmed medium. For example, to achieve a 10 µM final concentration from a 10 mM stock: a. Prepare an intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of pre-warmed medium to get a 100 µM solution. Vortex gently. b. Add the required volume of the 100 µM intermediate solution to your final volume of cell culture medium. For instance, add 100 µL of the 100 µM solution to 900 µL of medium in a culture well to get a final concentration of 10 µM.

  • Alternatively, for direct dilution, add the stock solution dropwise to the pre-warmed medium while gently swirling or vortexing to ensure rapid and even dispersion.

  • Visually inspect the final working solution for any signs of precipitation before adding it to the cells.

Visualizations

Signaling Pathways and Experimental Workflows

Hyperforin_Solubilization_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay In Vitro Assay This compound This compound Powder stock Concentrated Stock (e.g., 10-50 mM) This compound->stock Dissolve dmso Anhydrous DMSO/Ethanol dmso->stock serial_dilution Serial Dilution (Recommended) stock->serial_dilution Dilute direct_dilution Direct Dilution (Dropwise with mixing) stock->direct_dilution Dilute prewarmed_media Pre-warmed (37°C) Aqueous Medium prewarmed_media->serial_dilution prewarmed_media->direct_dilution working_solution Final Working Solution serial_dilution->working_solution direct_dilution->working_solution cell_culture Cell Culture Plate working_solution->cell_culture Add to cells

Caption: Workflow for preparing this compound solutions for in vitro assays.

Hyperforin_MoA This compound This compound trpc6 TRPC6 Channel (Non-selective Cation Channel) This compound->trpc6 Activates na_influx Increased Intracellular Na+ Concentration trpc6->na_influx Mediates transporter Neurotransmitter Transporters (SERT, DAT, NET) na_influx->transporter Alters Na+ gradient, functionally inhibiting reuptake Inhibition of Neurotransmitter Reuptake (Serotonin, Dopamine, Norepinephrine) transporter->reuptake Leads to synaptic_conc Increased Synaptic Neurotransmitter Levels reuptake->synaptic_conc neuronal_effect Antidepressant & Other Neurological Effects synaptic_conc->neuronal_effect Troubleshooting_Logic start Precipitation Observed? check_conc Is final concentration too high? start->check_conc Yes no_precip No Precipitation Proceed with Assay start->no_precip No check_dilution Was dilution rapid? check_conc->check_dilution No sol_conc Reduce final concentration check_conc->sol_conc Yes check_temp Was media cold? check_dilution->check_temp No sol_dilution Use serial dilution or dropwise addition check_dilution->sol_dilution Yes sol_temp Use pre-warmed media (37°C) check_temp->sol_temp Yes check_temp->no_precip No

Technical Support Center: Optimizing HPLC for Hyperforin Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the separation of hyperforin and its isomers using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

This section offers systematic approaches to resolving common issues encountered during the HPLC analysis of this compound isomers.

Q1: I'm observing poor resolution between this compound and its isomers. What steps can I take to improve separation?

A1: Achieving baseline separation of this compound isomers can be challenging due to their structural similarities. Here is a systematic approach to enhance resolution:

  • Mobile Phase Optimization:

    • Adjust pH: The pH of the mobile phase is a critical parameter. For this compound, which is acidic, an acidic mobile phase (pH 2.5-4.5) is crucial.[1] This suppresses the ionization of the analyte, leading to better retention and improved peak shape on reverse-phase columns. Start with 0.1% phosphoric acid or formic acid in the aqueous portion of your mobile phase.

    • Modify Organic Solvent: The choice and concentration of the organic modifier significantly impact selectivity.

      • If using acetonitrile, try switching to methanol (B129727) or vice-versa. The different solvent properties can alter elution patterns.

      • Employ a shallow gradient. A slow, gradual increase in the organic solvent concentration often provides the best resolution for closely eluting isomers.

    • Buffer Selection: In some cases, a buffered mobile phase, such as an ammonium (B1175870) acetate (B1210297) buffer at a low pH, can improve peak shape and reproducibility.[1]

  • Stationary Phase Selection:

    • While C18 columns are the most commonly used stationary phase, consider alternatives if resolution is still inadequate. A phenyl-based stationary phase can offer different selectivity due to pi-pi interactions, which may be beneficial for separating aromatic isomers.

  • Temperature Control:

    • Column temperature affects both viscosity of the mobile phase and the kinetics of mass transfer. Lowering the temperature generally increases retention and can sometimes improve the resolution of closely related compounds. Experiment with temperatures in the range of 25-40°C.

  • Flow Rate Adjustment:

    • Reducing the flow rate can increase the number of theoretical plates and, consequently, improve resolution. Try decreasing the flow rate from 1.0 mL/min to 0.8 mL/min, for example.

Diagram: Troubleshooting Workflow for Poor Resolution

Poor_Resolution_Troubleshooting start Poor Resolution of this compound Isomers step1 1. Optimize Mobile Phase - Adjust pH (2.5-4.5) - Modify Organic Solvent - Shallow Gradient start->step1 step2 2. Evaluate Stationary Phase - Consider Phenyl Column step1->step2 step3 3. Adjust Temperature - Lower Temperature step2->step3 step4 4. Reduce Flow Rate step3->step4 solution Improved Resolution step4->solution

Caption: A step-by-step guide to improving the resolution of this compound isomers.

Q2: My this compound peaks are broad and tailing. How can I fix this?

A2: Peak broadening and tailing can compromise the accuracy of quantification. Here are the primary causes and solutions:

  • Silanol (B1196071) Interactions: Residual silanol groups on the silica (B1680970) backbone of the stationary phase can interact with acidic compounds like this compound, causing peak tailing.

    • Solution: Ensure your mobile phase is sufficiently acidic (pH 2.5-4.5) to keep the silanol groups protonated and minimize these secondary interactions. Using an end-capped C18 column is also highly recommended.

  • Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.

    • Solution: Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.

  • Column Contamination/Deterioration: Accumulation of matrix components from previous injections can lead to active sites that cause tailing.

    • Solution: Flush the column with a strong solvent (e.g., isopropanol). If this does not resolve the issue, the column may need to be replaced.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening.

    • Solution: Use tubing with a small internal diameter and keep the length to a minimum.

Q3: I am observing unexpected peaks in my chromatogram. Could this be this compound degradation?

A3: Yes, this compound is highly unstable and prone to degradation, which can result in the appearance of additional peaks.

  • Causes of Degradation:

    • Light and Oxygen: this compound readily oxidizes when exposed to light and air.

    • pH: Neutral to alkaline conditions can accelerate degradation.[2]

    • Temperature: Elevated temperatures can increase the rate of degradation.

  • Troubleshooting and Prevention:

    • Sample Preparation: Prepare your samples fresh and just before analysis. Use amber vials to protect them from light.

    • Solvent: Dissolve samples in a slightly acidified solvent (e.g., methanol with 0.1% formic acid).

    • Storage: If immediate analysis is not possible, store samples at low temperatures (-20°C is recommended for longer-term stability).[3]

    • Mobile Phase: Use a freshly prepared, degassed, and acidic mobile phase.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomers of this compound that I should be concerned with during analysis?

A1: When analyzing this compound, you may encounter several related compounds and isomers, including:

  • Adthis compound: A common analogue of this compound found in St. John's Wort that is structurally very similar and may co-elute.

  • Tautomers: this compound can exist in tautomeric forms (enol and keto), which can interconvert and potentially lead to broadened or split peaks. Maintaining a consistent and appropriate mobile phase pH can help to stabilize a predominant form.

  • Oxidative Degradation Products: Due to its instability, various oxidized forms of this compound can be present in samples, appearing as additional peaks in the chromatogram.

Q2: What is a reliable starting point for an HPLC method for this compound isomer separation?

A2: A robust starting method would be a reverse-phase separation on a C18 column with gradient elution.

  • Column: C18, 150 x 4.6 mm, 5 µm

  • Mobile Phase A: Water with 0.1% Phosphoric Acid

  • Mobile Phase B: Acetonitrile

  • Gradient: 70% A to 100% B over 30 minutes

  • Flow Rate: 1.0 mL/min

  • Temperature: 30°C

  • Detection: UV at 272 nm

This method can then be optimized based on the troubleshooting guide above to achieve the desired separation.

Diagram: Logical Flow for Method Development

Method_Development_Flow start Define Separation Goal (this compound Isomers) select_column Select Column (C18 as starting point) start->select_column select_mp Select Mobile Phase (Acidified Water/Acetonitrile) select_column->select_mp run_initial Run Initial Gradient select_mp->run_initial evaluate Evaluate Resolution and Peak Shape run_initial->evaluate optimize Optimize Parameters (pH, Gradient, Temp., Flow Rate) evaluate->optimize Needs Improvement final_method Final Validated Method evaluate->final_method Acceptable optimize->run_initial Re-run

Caption: A logical workflow for developing an HPLC method for this compound isomer separation.

Data Presentation

The following tables provide a summary of typical HPLC parameters and their impact on this compound analysis.

Table 1: Comparison of HPLC Parameters for this compound Analysis
ParameterCondition ACondition BCondition C
Stationary Phase C18C18Phenyl-Hexyl
Mobile Phase Acetonitrile/Water + 0.1% H₃PO₄Methanol/Water + 0.1% HCOOHAcetonitrile/Water + 0.1% H₃PO₄
Elution GradientIsocraticGradient
Flow Rate 1.0 mL/min1.2 mL/min0.8 mL/min
Temperature 30°C25°C35°C
Detection (UV) 272 nm276 nm272 nm
Table 2: Influence of Mobile Phase pH on this compound Retention
Mobile Phase pHRetention Time (min)Peak Tailing Factor
2.518.21.1
4.515.61.5
7.09.32.8

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol is designed to separate this compound from its potential degradation products.

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, thermostatted column compartment, and a photodiode array (PDA) detector.

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid (85%)

    • This compound reference standard

    • C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • Chromatographic Conditions:

    • Mobile Phase A: Water:Phosphoric Acid (1000:1, v/v)

    • Mobile Phase B: Acetonitrile

    • Gradient Elution:

      • 0-10 min: 80% A, 20% B

      • 10-30 min: Linear gradient to 100% B

      • 30-35 min: Hold at 100% B

      • 35-40 min: Return to initial conditions

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: PDA detection at 272 nm

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in methanol.

    • Protect the solution from light and analyze promptly.

    • Filter through a 0.45 µm filter prior to injection.

  • Standard Preparation:

    • Prepare a stock solution of this compound in methanol.

    • Prepare working standards by diluting the stock solution.

    • Store standard solutions protected from light and at a low temperature.

References

hyperforin degradation products and their identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions concerning the degradation of hyperforin and the identification of its byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to the degradation of this compound?

A1: this compound is a notoriously unstable compound. Its degradation is primarily influenced by exposure to light, oxygen, and heat.[1][2][3] The pH of the solution and the polarity of the solvent also play a crucial role in its stability.[4][5]

Q2: What are the major known degradation products of this compound?

A2: Several degradation products of this compound have been identified through various analytical techniques. The most commonly reported include furothis compound (B1247566), furothis compound hydroperoxide, and furothis compound isomer a.[5][6] Other identified degradation products include deoxyfurothis compound A, pyrano[7,28-b]this compound, and various oxidation products.[7][8]

Q3: How can I minimize this compound degradation during storage and experimentation?

A3: To minimize degradation, it is crucial to protect this compound from light and oxygen.[1] Storage at low temperatures, such as -20°C or even -70°C, under a nitrogen atmosphere is highly recommended for long-term stability.[9][10] For solutions, using acidified methanolic solutions can offer better stability compared to neutral or basic solutions.[4] In the solid state, the addition of antioxidants like a combination of ascorbic acid and citric acid has been shown to have a stabilizing effect.[4]

Q4: What is the recommended analytical method for identifying and quantifying this compound and its degradation products?

A4: High-Performance Liquid Chromatography (HPLC) is considered the gold standard for the analysis of this compound and its degradation products.[1] Modern Ultra-High-Performance Liquid Chromatography (UHPLC) methods offer improved efficiency and accuracy.[11] Detection is typically performed using UV, photodiode array (PDA), or mass spectrometry (MS) detectors, with MS being particularly useful for the structural elucidation of unknown degradation products.[5][10]

Troubleshooting Guides

Issue 1: Rapid loss of this compound concentration in prepared solutions.

  • Potential Cause: Exposure to light and/or oxygen. The solvent system may also be a contributing factor.

  • Troubleshooting Steps:

    • Protect from Light: Prepare and store solutions in amber vials or wrap containers in aluminum foil.

    • Deoxygenate Solvents: Purge solvents with nitrogen or argon before use.

    • Optimize Solvent: this compound is more stable in polar, slightly acidic solvents. For instance, an acidified methanolic solution is more stabilizing than a neutral methanolic or a non-polar solvent like n-hexane.[4]

    • Work Quickly: Minimize the time between sample preparation and analysis.

    • Refrigerate or Freeze: Store solutions at low temperatures (-20°C or below) when not in immediate use.

Issue 2: Appearance of unknown peaks in the chromatogram during HPLC analysis.

  • Potential Cause: These are likely this compound degradation products.

  • Troubleshooting Steps:

    • Peak Identification: Use a mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peaks. This data can be compared with the literature values for known degradation products like furothis compound and its derivatives.[5][6]

    • Forced Degradation Study: To confirm that the new peaks are indeed degradation products, perform a forced degradation study. Expose a pure this compound standard to stress conditions (e.g., light, heat, acid/base) and monitor the formation of the unknown peaks.

    • Check System Suitability: Ensure that the HPLC system is not contributing to degradation. Check for any reactive materials in the flow path.

Issue 3: Poor reproducibility of quantitative results.

  • Potential Cause: Inconsistent sample handling and storage, leading to variable degradation.

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure that all samples and standards are handled with strict adherence to protocols that minimize light and oxygen exposure.

    • Use an Internal Standard: Incorporate a stable internal standard into the analytical method to compensate for variations in sample preparation and injection volume.

    • Freshly Prepare Standards: Prepare calibration standards fresh for each analytical run from a solid standard stored under appropriate conditions.

    • Control Temperature: Use a temperature-controlled autosampler to maintain the stability of samples waiting for injection.

Data Presentation

Table 1: Stability of this compound Under Different Storage Conditions

Storage ConditionSolventDurationDegradation (%)Reference
20°CMethanol/Water30 days19[4]
20°Cn-Hexane24 hours97[4]
20°C (Normal Atmosphere)Solid State8 monthsSignificant[9]
-20°C (Nitrogen Atmosphere)Solid State8 monthsNo significant difference from -196°C[9]
40°C – 75% Relative HumiditySolid Extract6 monthsHighest decay[10]
-20°CSolid Extract6 monthsLowest decay[10]

Table 2: Identified Degradation Products of this compound

Degradation ProductAnalytical Method for IdentificationReference
Furothis compoundLC-MS/MS, NMR[5]
Furothis compound hydroperoxideLC-MS/MS, NMR[5]
Furothis compound isomer aLC-MS/MS, NMR[5]
Deoxyfurothis compound ASpectroscopic Methods[7]
Pyrano[7,28-b]this compoundSpectroscopic Methods[7]
Oxidation Products (C35H52O5, C32H46O5)2D NMR[8]

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound and its Degradation Products

This protocol is a general guideline and may require optimization for specific instrumentation and samples.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid or Formic acid

    • This compound reference standard

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% phosphoric acid (or formic acid).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient would be to start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the run time to elute compounds with increasing hydrophobicity. An example gradient could be: 0-20 min, 70-30% A; 20-25 min, 30-0% A; 25-30 min, 0-70% A.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 272 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in methanol.

    • Protect the solution from light and prepare it fresh.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared sample and standards into the HPLC system.

    • Identify the this compound peak by comparing its retention time with that of the reference standard.

    • Degradation products will typically elute at different retention times. Their identity can be tentatively assigned based on literature and further confirmed with LC-MS.

Visualizations

Hyperforin_Degradation_Pathway This compound This compound Furothis compound Furothis compound This compound->Furothis compound Oxidation (Light, O2) Oxidation_Products Other Oxidation Products This compound->Oxidation_Products Oxidative Cleavage Furohyperforin_hydroperoxide Furothis compound hydroperoxide Furothis compound->Furohyperforin_hydroperoxide Further Oxidation

Caption: Simplified degradation pathway of this compound.

References

Technical Support Center: Hyperforin Light Sensitivity & Experimental Precautions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the light sensitivity of hyperforin. Adherence to these guidelines is critical for ensuring the integrity and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: How does light affect the stability of this compound?

A1: this compound is highly sensitive to light, particularly UV-A and UV-B radiation, which can lead to significant degradation.[1][2] Exposure to light initiates photodegradation processes, resulting in the formation of various degradation products and a reduction in the concentration of the active compound.[1][3] This instability is a critical factor to consider during handling, storage, and experimentation to ensure the quality and efficacy of this compound-containing preparations.[2][4]

Q2: What are the primary degradation products of this compound upon light exposure?

A2: Upon exposure to UV-A and UV-B radiation, this compound degrades into several products. Under UV-A irradiation, the main degradation products are furothis compound (B1247566) and its isomer, which can further oxidize to form furothis compound hydroperoxide and its isomer upon prolonged exposure.[1][3] UV-B irradiation initially follows a similar pathway but can lead to more extensive structural fragmentation, resulting in the formation of 1,3-Bis-(3-methyl-but-2-enyl)-4,9-dimethylene-bicyclo[5.3.1]undecane-8,10,11-trione.[1] Other reported oxidation and degradation products include deoxyfurothis compound A and pyrano[7,28-b]this compound.[5][6]

Q3: What are the optimal storage conditions to minimize this compound degradation?

A3: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Low temperatures are crucial for stability. Storage at -20°C is recommended, with long-term storage at -70°C under a nitrogen atmosphere being ideal.[7][8][9]

  • Light: Strict exclusion of light is mandatory.[2] Samples should be kept in darkness or in light-protective containers.

  • Atmosphere: Due to its high sensitivity to oxidation, storing this compound under an inert nitrogen atmosphere significantly enhances its stability.[8][10]

Q4: How does the choice of solvent affect the stability of this compound in solution?

A4: The polarity of the solvent plays a significant role in the stability of this compound in solution. It is more stable in more polar solvents. For instance, in a methanol (B129727)/water mixture, only 19% degradation was observed after 30 days at 20°C.[2] In contrast, in a non-polar solvent like n-hexane, a 97% degradation occurred within 24 hours.[2] Acidified methanolic solutions have also been shown to have a stabilizing effect compared to methanol alone.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results with this compound. Degradation of this compound due to light exposure during the experiment.Conduct all experimental steps under light-protected conditions (e.g., using amber-colored glassware, covering equipment with aluminum foil, or working in a dark room). Prepare solutions fresh before use.
Loss of this compound potency in stored samples. Improper storage conditions (exposure to light, oxygen, or high temperatures).Store solid this compound and its solutions at -20°C or below, protected from light, and preferably under a nitrogen atmosphere.[8]
Appearance of unknown peaks in HPLC chromatograms. Formation of photodegradation products.Compare the retention times of the unknown peaks with those of known this compound degradation products. Implement stricter light protection measures during sample preparation and analysis.
Low recovery of this compound during extraction. Degradation during the extraction process.Minimize exposure to light and heat during extraction. Use appropriate solvents and consider adding antioxidants like ascorbic acid to the mobile phase during chromatographic purification.[10]

Quantitative Data Summary

Table 1: this compound Degradation Products under Different UV Irradiation Conditions

UV Radiation Type Degradation Products Reference
UV-A Furothis compound, Furothis compound isomer a, Furothis compound hydroperoxide[1][3]
UV-B Furothis compound, Furothis compound isomer a, 1,3-Bis-(3-methyl-but-2-enyl)-4,9-dimethylene-bicyclo[5.3.1]undecane-8,10,11-trione[1]

Table 2: Influence of Storage Conditions on this compound Stability

Storage Condition Observation Reference
-20°C More stable than at higher temperatures.[7]
40°C / 75% Relative Humidity Highest decay observed.[7]
Light Protection Decreased breakdown of components within 4 months.[7]
-20°C under Nitrogen No statistically significant difference from storage at -196°C after 8 months.[8][10]

Experimental Protocols

Protocol 1: Photostability Testing of this compound

This protocol is adapted from general guidelines for photostability testing of new active substances.[11][12]

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol) in a chemically inert and transparent container. Prepare a "dark control" sample by wrapping an identical container in aluminum foil.

  • Light Exposure: Expose the test sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A cool white fluorescent lamp and a near UV fluorescent lamp can be used.[11] Place the dark control alongside the test sample.

  • Sample Analysis: At specified time intervals, withdraw aliquots from both the exposed and dark control samples. Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of this compound and detect the formation of any degradation products.

  • Data Evaluation: Compare the results from the exposed sample to those of the dark control to determine the extent of photodegradation.

Visualizations

Hyperforin_Degradation_Pathway cluster_UV_A UV-A Irradiation cluster_UV_B UV-B Irradiation Hyperforin_A This compound Furohyperforin_A Furothis compound & Isomer Hyperforin_A->Furohyperforin_A Initial Exposure Furohyperforin_HP_A Furothis compound Hydroperoxide & Isomer Furohyperforin_A->Furohyperforin_HP_A Prolonged Exposure Hyperforin_B This compound Furohyperforin_B Furothis compound & Isomer Hyperforin_B->Furohyperforin_B Initial Exposure Fragmentation_Product_B Fragmentation Product Furohyperforin_B->Fragmentation_Product_B Extended Exposure

Caption: Photodegradation pathways of this compound under UV-A and UV-B irradiation.

Experimental_Workflow_Photostability start Start prep Prepare this compound Solution (Test & Dark Control) start->prep expose Expose Test Sample to Light (Dark Control Shielded) prep->expose sample Withdraw Aliquots at Time Intervals expose->sample analyze HPLC Analysis sample->analyze evaluate Evaluate Photodegradation analyze->evaluate end End evaluate->end

Caption: General workflow for assessing the photostability of this compound.

References

Technical Support Center: Hyperforin Stability in Buffer Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability of hyperforin in buffer solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous buffer solutions?

A1: this compound is notoriously unstable in aqueous solutions. Its degradation is significantly influenced by pH, light, and temperature. Both acidic and basic conditions accelerate its degradation, and exposure to light can lead to rapid decomposition, particularly at neutral pH. For optimal stability in solution, it is crucial to control these factors.

Q2: What is the optimal pH range for this compound stability in buffer solutions?

A2: While this compound is generally unstable in aqueous media, slightly acidic conditions are reported to be more favorable than neutral or basic conditions. An acidified methanolic solution has been shown to have a stabilizing effect. Complete decomposition has been observed in basic methanolic solutions. Therefore, for short-term experiments, a pH range of 4-5 is recommended to minimize degradation.

Q3: What are the primary degradation products of this compound in acidic buffer solutions?

A3: In acidic aqueous solutions, the primary degradation products of this compound are furothis compound (B1247566), furothis compound hydroperoxide, and a furothis compound isomer.[1] These are formed through oxidative processes involving the enol moiety and prenyl side chains of the this compound molecule.

Q4: How does temperature affect the stability of this compound in buffer solutions?

A4: Lower temperatures significantly enhance the stability of this compound. Studies have shown that this compound is more stable at -20°C compared to 4°C or ambient temperature. For long-term storage of this compound solutions, temperatures of -20°C or even -70°C are recommended.

Q5: Are there any other factors besides pH and temperature that I should be aware of?

A5: Yes, light and the polarity of the solvent are critical factors. This compound is photosensitive, and its degradation is accelerated by exposure to light. Therefore, all experiments should be conducted in light-protected conditions (e.g., using amber vials or in a dark room). Additionally, this compound is more stable in more polar solvents. For instance, it shows greater stability in a methanol (B129727)/water mixture compared to a less polar solvent like n-hexane.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of this compound concentration in solution Inappropriate pH of the buffer: Both acidic and basic pH can accelerate degradation.Prepare buffers in the slightly acidic range (pH 4-5). Avoid highly acidic (pH < 3) or alkaline (pH > 7) conditions.
Exposure to light: this compound is highly photosensitive.Conduct all experimental steps, including solution preparation, storage, and analysis, under light-protected conditions. Use amber glassware or cover vessels with aluminum foil.
Elevated temperature: Higher temperatures increase the degradation rate.Prepare and store this compound solutions at low temperatures. For short-term storage, use an ice bath or refrigerator (2-8°C). For longer-term storage, freeze at -20°C or below.
Inconsistent results between experimental runs Variability in buffer preparation: Small variations in pH can lead to different degradation rates.Ensure accurate and consistent preparation of buffer solutions. Calibrate the pH meter before each use.
Oxygen exposure: Oxidation contributes to this compound degradation.While not always practical, de-gassing buffers by sparging with nitrogen can help minimize oxidative degradation.
Precipitation of this compound in the buffer solution Poor solubility: this compound has low aqueous solubility.Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or ethanol) and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental design and does not exceed a level that affects this compound stability.

Quantitative Data on this compound Stability

The following tables summarize the qualitative impact of pH on this compound stability based on available literature. Please note that specific degradation rate constants (k) and half-lives (t½) are not widely published in a comparative format. The data presented here is illustrative of the expected trends.

Table 1: Qualitative Impact of pH on this compound Stability in Aqueous Solutions

pH RangeConditionRelative StabilityKey Observations
< 4 AcidicUnstableDegradation occurs, leading to the formation of furothis compound and its derivatives.[1]
4 - 5 Slightly AcidicModerately StableGenerally considered the most stable pH range in aqueous solutions for short-term handling.
6 - 8 Neutral to Slightly BasicHighly UnstableRapid degradation, especially when exposed to light.[2]
> 8 BasicExtremely UnstableComplete decomposition is reported in basic methanolic solutions.[2]

Experimental Protocols

Protocol for Assessing the Impact of pH on this compound Stability

This protocol outlines a general procedure for investigating the stability of this compound in various buffer solutions at different pH values.

1. Materials and Reagents:

  • This compound standard of known purity

  • HPLC-grade methanol or ethanol (B145695)

  • Buffer salts (e.g., citric acid, sodium phosphate (B84403) monobasic, sodium phosphate dibasic, boric acid)

  • Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)

  • Type I ultrapure water

  • Amber HPLC vials

2. Preparation of Buffer Solutions:

  • Prepare a series of buffer solutions at the desired pH values (e.g., pH 3, 4, 5, 6, 7, 8, 9). Common buffer systems include:

    • Citrate buffer (for pH 3-6)

    • Phosphate buffer (for pH 6-8)

    • Borate buffer (for pH 8-10)

  • Ensure the ionic strength of all buffer solutions is consistent.

  • Filter all buffers through a 0.22 µm membrane filter before use.

3. Preparation of this compound Stock and Working Solutions:

  • Accurately weigh a known amount of this compound standard and dissolve it in a minimal amount of methanol or ethanol to prepare a concentrated stock solution.

  • From the stock solution, prepare working solutions by diluting with the respective buffer solutions to achieve the desired final concentration. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the aqueous stability.

4. Stability Study Execution:

  • Aliquots of each working solution are transferred into amber HPLC vials and sealed.

  • A set of vials for each pH is analyzed immediately (t=0) to determine the initial concentration.

  • The remaining vials are stored under controlled temperature and light conditions (e.g., 25°C in the dark).

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw a vial from each pH set for analysis.

5. Analytical Method for this compound Quantification:

  • The concentration of this compound in each sample is determined using a validated stability-indicating HPLC method. A typical HPLC system would consist of:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of an acidified aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). Adjusting the mobile phase to an acidic pH (e.g., pH 2.5-3.5) can improve peak shape and on-column stability.[3][4]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at approximately 270-280 nm.

    • Injection Volume: 10-20 µL.

  • A calibration curve should be prepared using freshly prepared standards to ensure accurate quantification.

6. Data Analysis:

  • Plot the natural logarithm of the this compound concentration versus time for each pH.

  • If the degradation follows first-order kinetics, the plot will be linear. The slope of the line will be equal to the negative of the degradation rate constant (-k).

  • The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Diagrams

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_buffers Prepare Buffer Solutions (e.g., Citrate, Phosphate) at various pH values prep_working Prepare Working Solutions (Dilute stock in each buffer) prep_buffers->prep_working prep_stock Prepare this compound Stock Solution (in Methanol/Ethanol) prep_stock->prep_working t0_analysis t=0 Analysis (Initial Concentration) prep_working->t0_analysis Immediate storage Store in Controlled Environment (Temp, Light) prep_working->storage Remaining Samples sampling Sample at Predetermined Time Intervals storage->sampling hplc_analysis HPLC Analysis (Quantify this compound) sampling->hplc_analysis data_analysis Data Analysis (Calculate k and t½) hplc_analysis->data_analysis

Caption: Experimental workflow for assessing the pH stability of this compound.

Degradation_Pathway This compound This compound Degradation_Products Degradation Products (Furothis compound, etc.) This compound->Degradation_Products Oxidation Acidic_pH Acidic pH Acidic_pH->Degradation_Products Basic_pH Basic pH Basic_pH->Degradation_Products Light Light Exposure Light->Degradation_Products High_Temp Elevated Temperature High_Temp->Degradation_Products

Caption: Factors influencing the degradation of this compound in buffer solutions.

References

troubleshooting low yield of hyperforin from Hypericum extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with extracting hyperforin from Hypericum species, particularly focusing on issues related to low yield.

Troubleshooting Guide: Low this compound Yield

Low yields of this compound can be attributed to a variety of factors, from the selection of plant material to the specifics of the extraction and storage procedures. This guide provides a systematic approach to identifying and resolving common issues.

Question 1: My this compound yield is significantly lower than expected. Where should I start troubleshooting?

Answer:

Start by systematically evaluating your entire workflow. The most common culprits for low this compound yield are the extraction method, solvent choice, and degradation of the target compound. This compound is a lipophilic and unstable compound, making it sensitive to heat, light, and oxygen.[1][2]

Here is a logical workflow to pinpoint the issue:

Troubleshooting_Workflow Start Low this compound Yield Plant_Material 1. Verify Plant Material Quality Start->Plant_Material Extraction_Method 2. Evaluate Extraction Method Plant_Material->Extraction_Method Material OK Solvent_Parameters 3. Optimize Solvent & Parameters Extraction_Method->Solvent_Parameters Method Appropriate Degradation_Check 4. Check for Degradation Solvent_Parameters->Degradation_Check Parameters Optimized Purification_Loss 5. Assess Purification Step Degradation_Check->Purification_Loss No Degradation Quantification 6. Validate Quantification Method Purification_Loss->Quantification No Significant Loss Resolved Yield Improved Quantification->Resolved Quantification Accurate

Caption: Troubleshooting workflow for low this compound yield.

Question 2: Could the plant material itself be the source of the low yield?

Answer:

Yes, the quality and characteristics of the Hypericum perforatum raw material are critical. Significant variations in this compound content can be observed due to:

  • Genetics and Plant Origin: Different populations and subspecies of H. perforatum can have more than a 200% variation in hypericin (B1674126) content and up to a four-fold difference in this compound content.[3]

  • Harvesting Time: The concentration of active compounds varies with the plant's developmental stage. For a this compound-rich extract, it is recommended to harvest at the end of the blossoming period.[4]

  • Drying and Storage: Improper drying and storage can lead to degradation. The plant material should be dried at room temperature and stored in a dark place.[5]

Question 3: I am using a standard extraction method. Why is my yield still low?

Answer:

The choice of extraction method significantly impacts the yield of this compound. While traditional methods like maceration and Soxhlet are common, they may not be the most efficient for this thermolabile compound.[6]

  • Maceration: This simple method often results in low yields due to its inefficiency and the long duration, which can lead to degradation.[7]

  • Soxhlet Extraction: While exhaustive, the prolonged exposure to heat during Soxhlet extraction can degrade this compound.[6][7]

  • Ultrasound-Assisted Extraction (UAE): Direct sonication has been shown to yield significantly higher amounts of this compound compared to conventional methods.[8][9] The efficiency of UAE is attributed to the disruption of cell walls by acoustic cavitation, which enhances solvent penetration.[10]

  • Accelerated Solvent Extraction (ASE): This method can be more efficient than traditional reflux methods, especially for thermolabile compounds like this compound, as it uses elevated temperature and pressure for shorter durations.[6]

  • Supercritical Fluid Extraction (SFE): Using supercritical CO2 is a selective method for extracting this compound and can achieve high efficiencies under mild temperature conditions (e.g., 30°C), which minimizes degradation.[11]

Question 4: What are the optimal solvent and extraction parameters?

Answer:

This compound is a lipophilic compound, so nonpolar solvents are most effective for its extraction.[12]

  • Solvent Choice: n-hexane is a commonly used and effective solvent for selectively extracting this compound.[4][13] Other nonpolar solvents like diethyl ether and petroleum ether are also suitable.[12] Using polar solvents like ethanol (B145695) or methanol (B129727) will result in lower yields of this compound but higher yields of more polar compounds like hypericin.[4][12]

  • Solvent-to-Material Ratio: An insufficient solvent volume can lead to incomplete extraction. A common starting ratio is 10:1 (v/w) of solvent to plant material.[5][13]

  • Temperature: Higher temperatures can increase extraction efficiency but also accelerate the degradation of this compound.[6][14] For methods involving heat, it's a trade-off. For instance, in reflux extraction with hexane (B92381), a temperature of 65-70°C has been used.[13] Supercritical fluid extraction with CO2 can be performed at a much lower temperature of 30°C.[11]

  • Extraction Time: The optimal extraction time depends on the method. For direct sonication, the extraction efficiency for this compound increases significantly within the first 20 minutes.[8] For reflux extraction, multiple extractions of one hour each have been shown to be effective.[13]

Question 5: How can I prevent the degradation of this compound during and after extraction?

Answer:

This compound is highly unstable and prone to degradation from exposure to light, oxygen, and high temperatures.[1][15]

  • Light Protection: Conduct all extraction and handling steps in the dark or under amber light to prevent photobleaching.[1]

  • Oxygen Exclusion: The presence of oxygen accelerates degradation.[1] Working under an inert atmosphere (e.g., nitrogen) can improve stability.[15] The mobile phases for chromatography can be protected with ascorbic acid.[15]

  • Temperature Control: Maintain low temperatures throughout the process. Store extracts at -20°C for better stability.[1][15] Long-term storage at -70°C under nitrogen is recommended for the pure compound.[15]

  • pH: Acidified methanolic solutions have shown a stabilizing effect on this compound compared to neutral or basic solutions.[2]

Frequently Asked Questions (FAQs)

Q1: What is a typical yield of this compound from Hypericum perforatum?

A1: The yield of this compound can vary significantly depending on the plant material and extraction method. Hexane extraction can yield a residue of 4-5% containing up to 38% this compound.[13] Supercritical CO2 extraction has been reported to recover around 12 mg of this compound per gram of dry plant material.[11]

Q2: My extract is a greenish color. Is this normal?

A2: A greenish color in the initial extract is common and is due to the co-extraction of chlorophyll (B73375), especially when using more polar solvents. If you are targeting this compound with a nonpolar solvent like hexane, the chlorophyll content should be lower. If chlorophyll is a concern for downstream applications, a pre-extraction with a different solvent system or subsequent purification steps can be employed.[5]

Q3: Can I use the same extraction protocol for this compound and hypericin?

A3: It is not optimal to use the same protocol. This compound is lipophilic and best extracted with nonpolar solvents like n-hexane.[13] In contrast, hypericin is more polar and is efficiently extracted with polar solvents like ethanol or methanol.[4][12] A common strategy is a sequential extraction: first, extract with a nonpolar solvent to obtain a this compound-rich fraction, and then extract the remaining plant material (marc) with a polar solvent to get a hypericin-rich fraction.[5][13]

Q4: How does the choice of extraction method affect the final extract composition?

A4: The extraction method and solvent choice are highly selective for different classes of compounds. A nonpolar solvent like supercritical CO2 will yield an extract rich in this compound and adthis compound.[11] An ethanolic extract will contain a broader range of compounds, including hypericins, flavonoids, and a smaller amount of this compound.[16]

Quantitative Data Summary

The following tables summarize quantitative data from various studies to allow for easy comparison of different extraction methods and conditions.

Table 1: Comparison of this compound Yield by Different Extraction Methods

Extraction MethodSolventTemperatureTimeThis compound Yield/ContentReference
Reflux Extractionn-Hexane65-70°C3 x 1 hour4-5% residue with up to 38% this compound[13]
Accelerated Solvent Extraction (ASE)HexaneNot specifiedNot specifiedHigher than reflux[6]
Direct SonicationNot specifiedNot specified~20 minHigher than maceration, indirect sonication, Soxhlet, and ASE[8][9]
Supercritical Fluid Extraction (SFE)CO230°CNot specified~12 mg/g dry plant[11]

Table 2: Optimized Parameters for this compound Extraction

ParameterOptimized ConditionRationaleReference
Solvent n-HexaneHigh selectivity for lipophilic this compound.[4][13]
Plant Material/Solvent Ratio 1:10 (w/v)Ensures complete extraction.[13]
Temperature 30°C (SFE) to 65-70°C (Reflux)Balances extraction efficiency with minimizing thermal degradation.[11][13]
Number of Extractions 3For exhaustive extraction in batch processes.[13]

Experimental Protocols

Protocol 1: Optimized Hexane Reflux Extraction

This protocol is based on an optimized process for selective this compound extraction.[13]

  • Plant Material Preparation: Use dried and powdered aerial parts of Hypericum perforatum.

  • Extraction:

    • Use a plant material to n-hexane ratio of 1:10 (w/v).

    • Heat the mixture to reflux at 65-70°C.

    • Maintain the reflux for 1 hour.

    • Perform a total of three extractions with fresh solvent each time.

  • Post-Extraction Processing:

    • Combine the hexane extracts.

    • Evaporate the solvent under reduced pressure to obtain the this compound-rich residue.

  • Storage: Store the extract at -20°C in a dark, airtight container.

Protocol 2: Supercritical Fluid Extraction (SFE)

This protocol is based on an optimized SFE method for selective this compound extraction.[11]

  • Plant Material Preparation: Use dried and powdered Hypericum perforatum.

  • Extraction:

    • Load the plant material into the SFE vessel.

    • Use neat supercritical CO2 as the solvent.

    • Set the extraction temperature to 30°C and the pressure to 80 atm (fluid density ~0.64 g/ml).

  • Post-Extraction Processing:

    • Collect the extract from the separator.

    • The resulting extract will be rich in this compound and adthis compound.

  • Storage: Store the extract at -20°C or below, protected from light and oxygen.

Visualizations

Sequential_Extraction Start Dried Hypericum perforatum Hexane_Extraction Extraction with n-Hexane Start->Hexane_Extraction Hexane_Extract This compound-Rich Extract Hexane_Extraction->Hexane_Extract Marc Remaining Plant Material (Marc) Hexane_Extraction->Marc Ethanol_Extraction Extraction with Ethanol Marc->Ethanol_Extraction Ethanol_Extract Hypericin-Rich Extract Ethanol_Extraction->Ethanol_Extract

Caption: Sequential extraction workflow for this compound and hypericin.

References

interference of other St. John's wort constituents in hyperforin assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of St. John's Wort constituents. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying hyperforin and navigating potential interferences from other constituents.

Frequently Asked Questions (FAQs)

Q1: Which constituents in St. John's Wort are most likely to interfere with this compound assays?

A1: The most common interfering compounds in this compound assays are structurally related phloroglucinols, particularly adthis compound , which often co-elutes or elutes very closely to this compound.[1][2][3] Other classes of compounds that can interfere if not properly resolved include flavonoids (e.g., quercetin, rutin, hyperoside, isoquercitrin) and naphthodianthrones (hypericin and pseudohypericin).[4][5][6]

Q2: What is the standard analytical method for this compound quantification?

A2: The gold standard for this compound quantification is High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection.[7] Reversed-phase HPLC using a C18 column is most common. Detection is typically performed at wavelengths between 270-284 nm for this compound and its analogues.[2][4][8][9]

Q3: My this compound standard is degrading quickly. How can I ensure its stability?

A3: this compound is highly sensitive to degradation from exposure to light, oxygen, and high temperatures.[5][10] To ensure stability, store this compound standards at low temperatures (-20°C or below, with -70°C recommended for long-term storage) under an inert gas like nitrogen.[7][10] When preparing solutions, use solvents protected from oxidation (e.g., sparged with helium or containing antioxidants like ascorbic acid) and keep them refrigerated or on ice, protected from light.[10][11]

Q4: Can I measure this compound and hypericin (B1674126) simultaneously?

A4: Yes, many validated HPLC methods allow for the simultaneous determination of this compound and hypericin.[2][7][11][12] These methods typically use a photodiode array (PDA) detector or switch wavelengths during the run. A common approach is to use UV detection around 270-284 nm for this compound and fluorescence detection (Excitation: ~470 nm, Emission: ~590 nm) or UV detection at 590 nm for hypericins, as this provides greater specificity for the respective compound classes.[2][9]

Troubleshooting Guides

Issue 1: Poor Resolution Between this compound and Adthis compound Peaks

Symptoms:

  • A single broad peak where two are expected.

  • A shoulder on the this compound peak.

  • Inconsistent peak integration.

Possible Causes & Solutions:

CauseSolution
Inadequate Chromatographic Separation Optimize the mobile phase composition. A gradient elution is often required to separate this compound and adthis compound effectively. Try adjusting the ratio of your organic solvent (acetonitrile or methanol) to the acidified aqueous phase. A shallower gradient can often improve resolution.[13]
Incorrect Mobile Phase pH The pH of the mobile phase can affect the peak shape and retention of phloroglucinols.[14] Ensure the aqueous component is acidified (e.g., with 0.1-0.3% phosphoric or formic acid) to suppress the ionization of acidic functional groups and achieve sharper peaks.[9][11][15]
Column Inefficiency The column may be old, contaminated, or poorly packed. Replace the guard column first to see if the issue is resolved. If not, try cleaning the analytical column according to the manufacturer's instructions or replace it with a new, high-efficiency C18 column.[16]
Issue 2: Peak Tailing or Fronting for the this compound Peak

Symptoms:

  • Asymmetrical this compound peak (Tailing Factor > 1.2 or < 0.9).

  • Difficulty in determining the baseline and accurate peak area.

Possible Causes & Solutions:

CauseSolution
Secondary Interactions with Column This compound can interact with residual silanol (B1196071) groups on the silica-based stationary phase, causing peak tailing.[13][17] Using a lower pH mobile phase (e.g., pH 2.5-3.0) can suppress silanol ionization.[17] Employing a high-quality, end-capped C18 column also minimizes these interactions.[13]
Column Overload Injecting too high a concentration of the sample can saturate the stationary phase.[13] Dilute your sample or reduce the injection volume and re-run the analysis.
Mismatched Sample Solvent If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
Extra-column Volume Excessive tubing length or dead volume in fittings between the injector, column, and detector can cause peak broadening and tailing.[16] Ensure all connections are secure and use tubing with the minimum necessary length and internal diameter.

Data Presentation: Analyte Separation

The following table summarizes typical retention times for this compound and key interfering constituents from a validated HPLC method, demonstrating successful separation. Conditions can be adapted to achieve similar resolution.

CompoundClassTypical Retention Time (minutes)
RutinFlavonoid8.9
HyperosideFlavonoid9.8
IsoquercitrinFlavonoid10.4
QuercitrinFlavonoid11.5
QuercetinFlavonoid14.1
PseudohypericinNaphthodianthrone22.1
HypericinNaphthodianthrone23.0
Adthis compound Phloroglucinol 31.1
This compound Phloroglucinol 32.5

Data synthesized from a representative gradient HPLC method.[5]

Experimental Protocols

Protocol 1: HPLC-UV Method for Simultaneous Quantification

This protocol provides a validated method for the simultaneous determination of this compound, adthis compound, hypericins, and flavonoids.[2][4][5]

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and photodiode array (PDA) or multi-wavelength UV detector.

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Ultrapure water.

    • Phosphoric acid or Formic acid.

    • Reference standards: this compound, Adthis compound, Hypericin, Pseudohypericin, etc.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Mobile Phase C: Methanol.

    • Degas all mobile phases by sonication or vacuum filtration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelengths: Monitor at 284 nm for this compound/adthis compound, 350 nm for flavonoids, and 590 nm for hypericins.[2][4]

    • Gradient Elution Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 50 50
      35 10 90
      40 10 90
      41 90 10

      | 50 | 90 | 10 |

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of powdered St. John's Wort extract.

    • Add 10 mL of methanol, sonicate for 15 minutes, and centrifuge.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Quantification:

    • Prepare a series of calibration standards for each analyte.

    • Generate a calibration curve by plotting peak area against concentration.

    • Determine the concentration of analytes in the sample by comparing their peak areas to the calibration curve.

Visualizations

Experimental Workflow for this compound Analysis

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start St. John's Wort Raw Material extraction Solvent Extraction (e.g., Methanol) start->extraction filtration Filtration (0.45 µm) extraction->filtration injection Sample Injection filtration->injection separation C18 Reversed-Phase Column Separation injection->separation detection UV/PDA Detection (270-590 nm) separation->detection interference Potential Interference: - Adthis compound - Flavonoids - Hypericins separation->interference chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification vs. Reference Standard integration->quantification result Final this compound Concentration quantification->result

Caption: Workflow for this compound analysis, highlighting the interference checkpoint.

Signaling Pathway: this compound-Induced CYP3A4 Expression

G cluster_cell Hepatocyte (Liver Cell) cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm PXR PXR (Inactive) PXR_RXR PXR-RXR Heterodimer (Active Complex) PXR->PXR_RXR RXR RXR RXR->PXR_RXR XREM XREM (Response Element) PXR_RXR->XREM Binds to DNA DNA CYP3A4_Gene CYP3A4 Gene XREM->CYP3A4_Gene Promotes Transcription MDR1_Gene MDR1 (P-gp) Gene XREM->MDR1_Gene Promotes Transcription CYP3A4_mRNA CYP3A4 mRNA CYP3A4_Gene->CYP3A4_mRNA MDR1_mRNA MDR1 mRNA MDR1_Gene->MDR1_mRNA CYP3A4_Protein CYP3A4 Enzyme CYP3A4_mRNA->CYP3A4_Protein Translation Pgp_Protein P-glycoprotein (Transporter) MDR1_mRNA->Pgp_Protein Translation This compound This compound (from St. John's Wort) This compound->PXR Activates

Caption: PXR-mediated induction of CYP3A4 and P-glycoprotein by this compound.

References

Technical Support Center: Hyperforin Stability and Solvent Selection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with hyperforin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to this compound degradation during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound sample is degrading rapidly in solution. What are the primary factors I should consider?

A1: this compound is notoriously unstable under several conditions. The primary factors contributing to its degradation are:

  • Solvent Choice: The polarity of the solvent is critical. Non-polar solvents significantly accelerate degradation, while polar protic solvents can enhance stability.

  • Light Exposure: this compound is photosensitive and will degrade when exposed to light.[1][2] All experiments and storage should be conducted in minimized light conditions, using amber vials or light-blocking containers.

  • Oxygen Exposure: Oxidation is a major degradation pathway for this compound.[2] Solutions should be prepared with degassed solvents, and storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.

  • Temperature: Elevated temperatures increase the rate of degradation.[2] this compound solutions and solid samples should be stored at low temperatures, with -20°C being a suitable condition for improved stability.[2][3]

  • pH: The pH of the solution can influence this compound stability. Acidic conditions tend to have a stabilizing effect, while basic conditions can lead to complete decomposition.[4]

Q2: Which solvents are recommended for dissolving and storing this compound to minimize degradation?

A2: For enhanced stability, polar protic solvents are recommended.

  • Methanol (B129727) and Ethanol: These are the preferred solvents for dissolving and storing this compound.[1] They have been shown to provide a more stable environment compared to non-polar solvents or storing the compound in its solid form.[1]

  • Acidified Methanol: A methanolic solution with a slightly acidic pH has been shown to have a greater stabilizing effect than methanol alone.[4]

Q3: Are there any solvents I should avoid when working with this compound?

A3: Yes. Non-polar solvents should be avoided as they significantly accelerate the degradation of this compound. For instance, in n-hexane, this compound has been observed to degrade by 97% within 24 hours.[4]

Q4: How should I store my this compound solutions to ensure long-term stability?

A4: For optimal long-term storage, it is recommended to:

  • Use a stabilizing solvent such as methanol or ethanol.

  • Store solutions at -20°C or lower.[2][3]

  • Protect from light by using amber glass vials or by wrapping containers in aluminum foil.

  • Minimize exposure to oxygen by using degassed solvents and flushing the headspace of the vial with an inert gas like nitrogen before sealing.

Q5: I am seeing unexpected peaks in my chromatogram when analyzing this compound. What could they be?

A5: The appearance of new peaks in your chromatogram is likely due to the formation of degradation products. This compound degrades via complex oxidative processes, leading to various breakdown products.[2] To confirm this, you can perform a forced degradation study to identify the retention times of the degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of this compound concentration in solution. Use of an inappropriate (non-polar) solvent.Immediately switch to a recommended polar solvent like methanol or ethanol.
Exposure to light.Protect the solution from light at all times by using amber vials or covering containers.
Exposure to oxygen.Prepare fresh solutions with degassed solvents and store under an inert atmosphere (e.g., nitrogen).
High storage temperature.Store solutions at -20°C.[2][3]
Inconsistent results between experimental runs. Variable degradation due to inconsistent handling.Standardize your protocol to ensure consistent light, temperature, and oxygen exposure across all experiments.
pH of the solution is not controlled.Consider acidifying your methanolic or ethanolic solution slightly to improve stability.[4]
Appearance of multiple unknown peaks in HPLC analysis. Degradation of this compound into various byproducts.Conduct a forced degradation study to identify potential degradation peaks. Ensure your analytical method can separate these from the parent compound.

Data on this compound Stability in Different Solvents

The following table summarizes the quantitative data on this compound degradation in different solvent systems.

SolventTemperatureDurationDegradation (%)Reference
Methanol/Water20°C30 days19%[4]
n-HexaneRoom Temperature24 hours97%[4]

This table will be updated as more quantitative data becomes available.

Experimental Protocols

Protocol for Assessing this compound Stability in Various Solvents

This protocol outlines a method for comparing the stability of this compound in different solvents using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • This compound standard of known purity

  • HPLC-grade solvents to be tested (e.g., methanol, ethanol, acetonitrile (B52724), n-hexane)

  • HPLC-grade water

  • Formic acid or phosphoric acid (for mobile phase modification)

  • Class A volumetric flasks and pipettes

  • Amber HPLC vials with caps

  • Syringe filters (0.45 µm, PTFE or other compatible material)

2. Preparation of this compound Stock Solution:

  • Accurately weigh a known amount of this compound standard.

  • Dissolve the standard in a minimal amount of a stabilizing solvent (e.g., methanol) to prepare a concentrated stock solution.

  • Store the stock solution in an amber vial at -20°C, protected from light.

3. Preparation of Test Solutions:

  • For each solvent to be tested, prepare a solution of this compound at a known concentration (e.g., 50 µg/mL) by diluting the stock solution.

  • Prepare separate sets of samples for storage under different conditions (e.g., room temperature with light exposure, room temperature in the dark, 4°C in the dark, -20°C in the dark).

  • For each condition, prepare triplicate samples.

  • Cap the vials tightly, and for samples to be protected from oxygen, flush the headspace with nitrogen before sealing.

4. HPLC Analysis:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common choice. The exact gradient will depend on the column and system.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: 272 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

5. Stability Study Procedure:

  • Analyze a set of freshly prepared samples (T=0) to determine the initial concentration of this compound.

  • Store the remaining samples under the defined conditions.

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours, and then weekly), withdraw an aliquot from each sample.

  • Filter the aliquot through a 0.45 µm syringe filter into an amber HPLC vial.

  • Analyze the samples by HPLC.

6. Data Analysis:

  • Calculate the concentration of this compound in each sample at each time point using a calibration curve generated from the this compound standard.

  • Determine the percentage of this compound remaining at each time point relative to the initial concentration (T=0).

  • Plot the percentage of this compound remaining versus time for each solvent and storage condition.

Visualizations

HyperforinDegradationPathway cluster_factors Degradation Factors cluster_stabilizers Stabilizing Factors This compound This compound Degradation Degradation Products This compound->Degradation leads to Light Light Light->Degradation Oxygen Oxygen Oxygen->Degradation Heat Heat Heat->Degradation NonPolarSolvents Non-Polar Solvents NonPolarSolvents->Degradation BasicpH Basic pH BasicpH->Degradation PolarSolvents Polar Solvents (Methanol, Ethanol) PolarSolvents->this compound stabilizes AcidicpH Acidic pH AcidicpH->this compound stabilizes LowTemp Low Temperature LowTemp->this compound stabilizes InertAtmosphere Inert Atmosphere InertAtmosphere->this compound stabilizes ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation StockSolution Prepare this compound Stock Solution TestSolutions Prepare Test Solutions in Different Solvents StockSolution->TestSolutions Storage Store under Varied Conditions (Light, Temp) TestSolutions->Storage Sampling Sample at Time Points Storage->Sampling HPLC HPLC Analysis Sampling->HPLC Quantification Quantify this compound Concentration HPLC->Quantification DegradationCurve Plot % Degradation vs. Time Quantification->DegradationCurve

References

Technical Support Center: Overcoming Hyperforin Instability in Long-Term Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of hyperforin instability in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution losing activity in my long-term cell culture experiment?

A1: this compound is notoriously unstable, especially in aqueous environments like cell culture media.[1][2][3][4][5] Its degradation is accelerated by several factors, including exposure to light, oxygen, alkaline pH, and elevated temperatures.[1][6][7][8] In a typical incubator environment (37°C, humidified atmosphere), this compound can degrade rapidly, leading to a significant loss of bioactivity and compromising the reliability of your experimental results.

Q2: What are the main degradation products of this compound in cell culture?

A2: In aqueous and acidic solutions, this compound primarily degrades into furothis compound (B1247566), furothis compound hydroperoxide, and a furothis compound isomer.[3][9][10] These degradation products are formed through oxidative processes and may not possess the same biological activity as the parent compound, and their effects on your cell model may be unknown.

Q3: How can I minimize this compound degradation during my experiments?

A3: Several strategies can be employed to enhance this compound stability:

  • Light Protection: Always protect this compound stock solutions and culture plates from light by using amber tubes and wrapping plates in foil.[1][6][7]

  • pH Control: Maintain a slightly acidic pH in your stock solutions, as this compound is more stable in acidic conditions.[1][6][11] It is completely decomposed in basic methanolic solutions.[1][6]

  • Use of Antioxidants: Supplementing your culture medium with antioxidants can help mitigate oxidative degradation. A combination of ascorbic acid and citric acid has been shown to have a stabilizing effect.[1][6]

  • Serum Supplementation: Fetal Calf Serum (FCS) has been shown to stabilize the this compound derivative HYP-DCHA in cell culture, likely due to the presence of albumin.[12]

  • Use of Stabilized Derivatives: Consider using more stable derivatives of this compound, such as aristoforin (B1381203) or the dicyclohexylammonium (B1228976) salt of this compound (HYP-DCHA), which have been developed to have improved stability and solubility.[1][2][4][12][13]

  • Complexation: The use of 1.8-methyl-β-cyclodextrin has demonstrated an excellent stabilizing effect for long-term storage.[1]

Q4: Are there any commercially available, stabilized forms of this compound?

A4: Yes, researchers can obtain more stable forms of this compound, such as the dicyclohexylammonium salt of this compound (HYP-DCHA).[4][12][13] Additionally, synthetically derived analogs with improved stability, like aristoforin, have been developed.[1][2][4] These can be viable alternatives for long-term studies where the stability of the parent compound is a concern.

Q5: How often should I replace the this compound-containing medium in my long-term culture?

A5: Given its instability, frequent medium changes are recommended. The optimal frequency will depend on your specific experimental conditions (e.g., cell type, culture duration, this compound concentration). It is advisable to perform a preliminary stability study under your specific culture conditions to determine the rate of degradation. Based on the findings, you can establish a rational schedule for medium replacement to ensure a consistent concentration of active this compound.

Troubleshooting Guides

Problem 1: Inconsistent or non-reproducible results in this compound-treated cell cultures.

Possible Cause Troubleshooting Step
This compound Degradation 1. Verify Stock Solution Integrity: Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., acidified methanol) and store them at -70°C under nitrogen for long-term storage.[14] 2. Protect from Light: Ensure all solutions and culture plates containing this compound are protected from light at all stages of the experiment. 3. Optimize Medium Replacement Schedule: Increase the frequency of medium changes to replenish degraded this compound. 4. Quantify this compound Concentration: Use HPLC to measure the concentration of this compound in your culture medium over time to determine its degradation rate under your specific conditions.
Solvent Polarity Issues This compound is more unstable in less polar solvents.[1] Ensure your final culture medium composition does not significantly decrease the polarity in a way that accelerates degradation. For example, high concentrations of certain organic solvents used to dissolve this compound could be problematic.
pH of the Medium Check the pH of your culture medium after the addition of this compound stock solution. A significant shift towards alkaline pH can accelerate degradation.[1]

Problem 2: Observed cytotoxicity is higher than expected or occurs at lower concentrations.

Possible Cause Troubleshooting Step
Formation of Cytotoxic Degradation Products The degradation products of this compound may have different biological activities, including potential cytotoxicity.[12] 1. Implement Stabilization Strategies: Utilize the stabilization methods outlined in the FAQs (e.g., antioxidants, light protection). 2. Use Stabilized Derivatives: Switch to a more stable derivative like HYP-DCHA, but be aware that even these can exhibit cytotoxicity under certain conditions, especially in the absence of serum.[12]
Solvent Toxicity High concentrations of the solvent used to dissolve this compound (e.g., DMSO, methanol) can be toxic to cells. 1. Perform a Solvent Control: Always include a vehicle control group in your experiments treated with the same concentration of solvent used for the this compound-treated groups. 2. Minimize Solvent Concentration: Use the lowest possible concentration of the solvent to dissolve this compound effectively.

Data Presentation

Table 1: Stability of this compound in Different Solvents at 20°C

SolventStorage DurationDegradation (%)
Methanol (B129727)/Water30 days19%[1][6]
n-Hexane24 hours97%[1][6]
Acidified Methanolic Solution30 days<19% (more stable than methanol alone)[1][6]
Basic Methanolic Solution-Complete decomposition[1][6]

Table 2: Efficacy of Different Stabilization Methods for this compound

Stabilization MethodConditionResult
Antioxidants 1% Ascorbic Acid + 0.1% Citric Acid (solid state)Superior stabilization compared to ascorbic acid alone.[1][6]
Complexation 1.8-methyl-β-cyclodextrin (solid state)Excellent stabilizing effect; only 2.5% degradation after 6 months at 20°C.[1]
Serum HYP-DCHA in FCS-containing mediumComplete recovery after 24h incubation.[12]
Serum-Free HYP-DCHA in FCS-free mediumTotal loss after less than 24h incubation.[12]
Nanoparticles HYP-DCHA-loaded albumin nanoparticles in FCS-free medium~60% recovery after 24h incubation.[12]

Experimental Protocols

Protocol 1: Quantification of this compound in Cell Culture Medium using HPLC

This protocol provides a general framework for determining the concentration of this compound in cell culture medium. Specific parameters may need to be optimized for your particular HPLC system and column.

  • Sample Preparation:

    • Collect 1 mL of cell culture medium at various time points (e.g., 0, 6, 12, 24, 48 hours) post-treatment.

    • Centrifuge the samples at 10,000 x g for 10 minutes to remove cells and debris.

    • Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate this compound from the aqueous medium. A C18 SPE cartridge is a suitable choice.

    • Elute the this compound from the SPE cartridge with an appropriate organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the solvent under a stream of nitrogen and reconstitute the sample in the mobile phase.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is commonly used. A typical gradient might start at 60% acetonitrile and increase to 95% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at approximately 272 nm.

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a standard curve using known concentrations of a this compound reference standard.

    • Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Mandatory Visualizations

Hyperforin_Signaling_Pathway This compound This compound TRPC6 TRPC6 Channel This compound->TRPC6 Activates Protonophore_Activity Protonophore Activity This compound->Protonophore_Activity Na_Influx Increased Intracellular Na+ Concentration TRPC6->Na_Influx Neurotransmitter_Reuptake Inhibition of Neurotransmitter Reuptake Transporters (Serotonin, Norepinephrine, Dopamine, GABA, Glutamate) Na_Influx->Neurotransmitter_Reuptake Reduces Na+ gradient Cytosolic_Acidification Cytosolic Acidification Protonophore_Activity->Cytosolic_Acidification Vesicular_pH_Gradient Disruption of Vesicular pH Gradient Protonophore_Activity->Vesicular_pH_Gradient Monoamine_Storage Impaired Monoamine Storage Vesicular_pH_Gradient->Monoamine_Storage

Caption: Simplified signaling pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Treatment Treat Cells with This compound-Containing Medium Stock_Solution->Treatment Cell_Seeding Seed Cells in Culture Plates Cell_Seeding->Treatment Incubation Incubate under Controlled Conditions (Light Protected) Treatment->Incubation Medium_Sampling Sample Medium at Time Points Incubation->Medium_Sampling Cell_Harvesting Harvest Cells for Endpoint Assays Incubation->Cell_Harvesting HPLC_Analysis Quantify this compound by HPLC Medium_Sampling->HPLC_Analysis Bioactivity_Assay Perform Cell-Based Bioactivity Assays Cell_Harvesting->Bioactivity_Assay

Caption: Workflow for assessing this compound stability and activity.

Caption: Troubleshooting logic for this compound experiments.

References

Technical Support Center: Mitigating Hyperforin's Photosensitivity in Experimental Settings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with hyperforin, its inherent photosensitivity presents a significant challenge to obtaining accurate and reproducible experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues related to this compound's light-induced degradation.

Frequently Asked Questions (FAQs)

Q1: My this compound solution seems to be losing activity over a short period. What could be the cause?

A1: The most likely cause is photodegradation. This compound is highly sensitive to light, particularly in the UV spectrum, with an absorption maximum around 274-275 nm.[1][2][3] Exposure to ambient laboratory light can lead to rapid degradation, resulting in a loss of biological activity. It is crucial to protect this compound solutions from light at all stages of your experiment.

Q2: What are the primary degradation products of this compound that I should be aware of?

A2: Light exposure can induce the oxidation of this compound, leading to the formation of various degradation products, with furothis compound (B1247566) and its derivatives being the major ones.[4] These compounds may have different biological activities than this compound and can interfere with your experimental results.

Q3: How can I minimize this compound degradation during my experiments?

A3: The most effective strategy is to rigorously exclude light. This can be achieved by:

  • Working in a darkroom or under dim, red, or amber light conditions.

  • Using amber-colored glass vials or wrapping all transparent containers (e.g., tubes, flasks) securely with aluminum foil.

  • Preparing this compound solutions fresh for each experiment whenever possible.

  • Minimizing the duration of any necessary exposure to light.

Q4: Are there any chemical stabilizers I can add to my this compound solutions?

A4: While physical protection from light is paramount, some chemical stabilization strategies have been explored. The addition of antioxidants, such as a combination of ascorbic acid and citric acid, has been shown to have a stabilizing effect. Inclusion complexes with cyclodextrins, particularly 1.8-methyl-β-cyclodextrin, have demonstrated excellent stabilizing effects for long-term storage. However, it is critical to validate that any stabilizer used does not interfere with your specific experimental assay.

Q5: How should I store my this compound stock solutions?

A5: For optimal stability, this compound stock solutions should be stored at low temperatures (e.g., -20°C or -80°C) in light-proof containers. Aliquoting the stock solution into single-use vials is recommended to avoid repeated freeze-thaw cycles and light exposure to the entire stock.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent results between experimental replicates. Variable light exposure during sample preparation and handling.1. Standardize all sample handling procedures to minimize and equalize light exposure for all samples, including controls.2. Prepare a master mix of reagents in a light-protected environment before aliquoting to individual wells or tubes.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC). Formation of photodegradation products.1. Run a "dark control" sample that has been prepared and handled with complete exclusion of light.2. Compare the chromatograms of the light-exposed and dark control samples. The presence of additional peaks in the exposed sample indicates photodegradation.
Low or no biological activity observed in a cell-based assay. Degradation of this compound in the cell culture medium during incubation.1. Ensure that the cell culture plates are protected from light immediately after the addition of this compound (e.g., by using opaque lids or wrapping in foil).2. Minimize the incubation time as much as the experimental design allows.3. Consider a pre-incubation of cells with this compound in the dark before proceeding with the assay.

Data Presentation: Impact of Light and Temperature on this compound Content

The following table summarizes the quantitative effects of different light intensities and temperatures on the this compound content in Hypericum perforatum, illustrating the critical need to control these environmental factors during experiments.

Temperature (°C)Light Intensity (µmol m⁻² s⁻¹)This compound Content (mg/g Dry Weight)
24803.43.5
241618.64.2
32803.44.8
321618.65.1

Data adapted from a study on Hypericum perforatum L. The results show that both higher temperature and increased light intensity can lead to a higher accumulation of this compound in the plant material.[5] While this reflects biosynthesis rather than degradation, it underscores the compound's sensitivity to these physical parameters.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound while minimizing photodegradation.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (B87167) (DMSO), analytical grade

  • Amber glass vial with a screw cap

  • Aluminum foil

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Perform all steps in a darkroom or under dim, indirect, long-wavelength (red or amber) light.

  • Weigh the desired amount of solid this compound in a darkened balance enclosure.

  • Carefully transfer the weighed this compound to an amber glass vial.

  • Add the calculated volume of DMSO to the vial to achieve the target concentration.

  • Tightly cap the vial and vortex gently until the this compound is completely dissolved. If necessary, briefly sonicate in a covered sonicator.

  • Wrap the vial in an additional layer of aluminum foil for extra protection.

  • Store the stock solution at -20°C or -80°C.

Protocol 2: Performing an In Vitro Cell-Based Assay with this compound

Objective: To treat cultured cells with this compound while minimizing light-induced degradation and cytotoxicity artifacts.

Materials:

  • Cultured cells in multi-well plates

  • This compound stock solution (prepared as in Protocol 1)

  • Cell culture medium

  • Opaque or foil-wrapped tubes for dilutions

  • Opaque lid for the multi-well plate or aluminum foil

Procedure:

  • On the day of the experiment, thaw a single-use aliquot of the this compound stock solution in the dark.

  • In a dimly lit environment (e.g., a cell culture hood with the sash lowered and room lights dimmed), perform serial dilutions of the stock solution in cell culture medium using opaque or foil-wrapped tubes.

  • Quickly and carefully add the this compound-containing medium to the appropriate wells of the cell culture plate. Include a "vehicle control" (medium with the same final concentration of DMSO) and a "dark control" (cells treated with this compound but kept in complete darkness).

  • Immediately after adding the compound, cover the plate with an opaque lid or securely wrap it in aluminum foil.

  • Place the plate in the incubator for the desired treatment period. Ensure the incubator door is not left open for extended periods.

  • For assays involving fluorescence or luminescence readouts, ensure that the plate reader is in a dark room and that the time between removing the plate from the incubator and reading is minimized.

Mandatory Visualizations

Experimental Workflow for Handling this compound

experimental_workflow cluster_prep Solution Preparation (Dark Room) cluster_exp Experiment (Dim Light) weigh Weigh Solid this compound dissolve Dissolve in DMSO (Amber Vial) weigh->dissolve store Store Stock at -20°C/-80°C dissolve->store dilute Prepare Working Dilutions (Foil-wrapped tubes) store->dilute Thaw Aliquot treat Treat Cells in Plate dilute->treat incubate Incubate (Plate Covered) treat->incubate analyze Analyze Results incubate->analyze

Caption: A generalized workflow for preparing and using this compound in experiments to minimize photodegradation.

Signaling Pathway of this compound-Induced Neurotransmitter Reuptake Inhibition

signaling_pathway cluster_membrane Presynaptic Neuron cluster_synapse Synaptic Cleft This compound This compound trpc6 TRPC6 Channel This compound->trpc6 activates na_influx Na+ Influx trpc6->na_influx na_increase Increased Intracellular [Na+] na_influx->na_increase transporter Neurotransmitter Transporter (e.g., SERT, DAT) na_increase->transporter reduces gradient for reuptake_inhibition Reuptake Inhibition transporter->reuptake_inhibition leads to neurotransmitter Neurotransmitter (e.g., Serotonin) neurotransmitter->transporter reuptake

Caption: Simplified signaling pathway illustrating how this compound inhibits neurotransmitter reuptake.

References

optimizing storage conditions to maintain hyperforin purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing storage conditions to maintain the purity of hyperforin. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: this compound is a highly unstable compound susceptible to degradation from exposure to several environmental factors. The primary drivers of degradation are:

  • Light: Exposure to light, particularly UV radiation, rapidly accelerates the degradation of this compound.[1][2][3]

  • Oxygen: this compound is prone to oxidation, which leads to the formation of various degradation products.[1][4] This process is a significant cause of purity loss.

  • Temperature: Elevated temperatures significantly increase the rate of this compound degradation.[1][5]

  • pH: this compound is more stable in acidic conditions and degrades rapidly in basic methanolic solutions.[2][3]

Q2: What are the ideal short-term and long-term storage conditions for this compound?

A2: To ensure the stability and purity of this compound, it is crucial to adhere to the following storage recommendations:

Storage DurationTemperatureAtmosphereLight Condition
Short-Term -20°C[1][5][6]Inert gas (e.g., nitrogen or argon)[7][8]In the dark, using amber vials[1]
Long-Term -20°C to -70°C[8]Inert gas (e.g., nitrogen or argon)[7][8]In the dark, using amber vials[1]

For long-term storage, -70°C under a nitrogen atmosphere is highly recommended to minimize degradation.[8]

Q3: How should I handle this compound during experimental procedures to minimize degradation?

A3: To maintain purity during your experiments, follow these handling guidelines:

  • Work in a dimly lit area or use light-protective coverings for your containers.

  • Use deoxygenated solvents where possible. Sparging solvents with an inert gas like nitrogen or helium before use can help.[7]

  • Keep samples on ice or in a cooling block when not in immediate use.

  • Prepare solutions fresh for each experiment to avoid degradation in solution over time.

  • If using solvents, methanolic solutions acidified with ascorbic or citric acid can offer a more stabilizing environment compared to neutral or basic solutions.[2]

Troubleshooting Guide

Q1: I suspect my this compound sample has degraded. What are the typical signs of degradation?

A1: Degradation of this compound can be indicated by several observations:

  • Discoloration: A change in the color of the solid or solution may indicate the formation of degradation products.

  • Reduced Potency: A noticeable decrease in the expected biological activity of your compound.

  • Altered Chromatographic Profile: When analyzed by High-Performance Liquid Chromatography (HPLC), you may observe a decrease in the area of the this compound peak and the appearance of new peaks corresponding to degradation products.[3][9]

Q2: My HPLC analysis shows multiple peaks besides the main this compound peak. What could be the cause and how can I confirm it?

A2: The presence of additional peaks in your HPLC chromatogram likely indicates the presence of impurities or degradation products.

  • Possible Causes:

    • Improper storage conditions (exposure to light, oxygen, or high temperatures).[1][2]

    • Degradation in the analytical solvent.

    • The presence of related compounds from the initial extraction, such as adthis compound.[4]

  • Confirmation:

    • LC-MS/MS Analysis: Liquid Chromatography-Mass Spectrometry can help identify the molecular weights of the additional peaks, aiding in the identification of known degradation products like furothis compound.[3][9]

    • Use of a Reference Standard: Compare the chromatogram of your sample with a fresh, high-purity this compound standard.

    • Forced Degradation Study: Intentionally exposing a pure sample to stress conditions (e.g., heat, light, acid/base) can help you identify the retention times of specific degradation products.

Q3: How can I prevent the oxidation of this compound in my experimental solutions?

A3: Preventing oxidation is critical for maintaining this compound's integrity in solution.

  • Use of Antioxidants: The addition of antioxidants to your solutions can be effective. A combination of 1% ascorbic acid with 0.1% citric acid has been shown to have a superior stabilizing effect compared to ascorbic acid alone.[2]

  • Inert Atmosphere: Prepare and handle solutions under an inert atmosphere, such as in a glove box filled with nitrogen or argon.

  • Solvent Choice: this compound is more stable in polar solvents like methanol (B129727) and ethanol (B145695) compared to non-polar solvents like n-hexane.[1][2] Acidified methanolic solutions offer better stability.[2]

Data on this compound Stability

The following tables summarize quantitative data on this compound stability under various conditions.

Table 1: Effect of Temperature and Humidity on this compound Stability

TemperatureRelative HumidityStorage DurationPurity/Decay
-20°CN/A6 monthsMost stable condition, lowest decay[5][6]
40°C75%6 monthsHighest decay observed[5][6]

Table 2: Effect of Solvent and Light on this compound Stability at 20°C

SolventLight ConditionStorage DurationDegradation (%)
Methanol/WaterN/A30 days19%[2]
n-HexaneN/A24 hours97%[2]
Acidified MethanolN/AN/AMore stabilizing than methanol alone[2]
Basic MethanolN/AN/AComplete decomposition[2]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Purity Analysis

This protocol provides a general method for assessing the purity of this compound. Specific parameters may need to be optimized for your system.

  • Objective: To determine the purity of a this compound sample and identify the presence of degradation products.

  • Materials:

    • This compound sample

    • HPLC-grade methanol, acetonitrile (B52724), and water

    • Phosphoric acid or formic acid

    • C18 reverse-phase HPLC column

    • HPLC system with UV or DAD detector

  • Methodology:

    • Mobile Phase Preparation: A common mobile phase consists of a gradient of acetonitrile and water, often with a small percentage of acid (e.g., 0.1% phosphoric acid or 0.2% formic acid) to improve peak shape.[10][11] An isocratic mobile phase of acetonitrile and 0.3% v/v phosphoric acid (90:10, v/v) has also been used.[11]

    • Standard Solution Preparation: Prepare a stock solution of high-purity this compound in methanol. From this, prepare a series of dilutions to create a calibration curve.

    • Sample Preparation: Accurately weigh the this compound sample and dissolve it in methanol to a known concentration.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

      • Flow Rate: Typically 1.0 - 1.5 mL/min.[10][11]

      • Detection Wavelength: 273 nm.[11]

      • Injection Volume: 10-20 µL.

      • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

    • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

    • Data Interpretation: Calculate the purity of the sample by comparing the peak area of this compound in the sample to the calibration curve generated from the standards. The presence of other peaks indicates impurities or degradation products.

Visual Guides

Below are diagrams illustrating key workflows for handling and troubleshooting this compound.

Hyperforin_Storage_Workflow cluster_receipt Sample Receipt cluster_storage Storage cluster_handling Experimental Handling cluster_analysis Purity Analysis Receipt Receive this compound Sample ShortTerm Short-Term Storage (-20°C, Dark, Inert Gas) Receipt->ShortTerm For immediate use LongTerm Long-Term Storage (-20°C to -70°C, Dark, Inert Gas) Receipt->LongTerm For future use Handling Minimize light exposure Use deoxygenated solvents Keep samples cool ShortTerm->Handling LongTerm->Handling SolutionPrep Prepare fresh solutions Use acidified polar solvents Handling->SolutionPrep Analysis Perform HPLC analysis SolutionPrep->Analysis

Caption: Workflow for proper storage and handling of this compound.

Hyperforin_Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_causes Potential Causes & Solutions Problem Suspected this compound Degradation (e.g., poor experimental results) HPLC Perform HPLC Analysis Problem->HPLC CheckPeaks Analyze Chromatogram HPLC->CheckPeaks MultiplePeaks Multiple Peaks Observed CheckPeaks->MultiplePeaks Yes SinglePeak Single Peak, Low Area CheckPeaks->SinglePeak No ImproperStorage Review Storage Conditions (Temp, Light, Atmosphere) MultiplePeaks->ImproperStorage SinglePeak->ImproperStorage HandlingIssues Review Handling Procedures (Solvents, Exposure) ImproperStorage->HandlingIssues DegradedStock Source Material Degraded HandlingIssues->DegradedStock Action Implement Corrective Actions: - Procure new standard - Optimize storage & handling DegradedStock->Action

Caption: Troubleshooting workflow for suspected this compound degradation.

References

Validation & Comparative

Hyperforin: Validating its Role as the Primary Active Component of St. John's Wort

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of hyperforin with other constituents of Hypericum perforatum (St. John's wort), focusing on experimental data that validates its role as the primary driver of the plant's antidepressant effects. The data presented herein is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound, a phloroglucinol (B13840) derivative found in St. John's wort, has been identified as a major contributor to the herb's antidepressant properties.[1][2] Unlike conventional antidepressants that directly bind to and inhibit neurotransmitter transporters, this compound employs a unique mechanism of action. It acts as a broad-spectrum reuptake inhibitor of serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), dopamine (B1211576) (DA), gamma-aminobutyric acid (GABA), and L-glutamate.[3][4] This inhibition is not achieved through competitive binding to transporter sites but rather by elevating intracellular sodium (Na+) concentrations, which in turn reduces the efficiency of the sodium-dependent neurotransmitter transporters.[5] Experimental data consistently demonstrates that the clinical efficacy of St. John's wort extracts is often correlated with their this compound content. In contrast, other major constituents, such as the naphthodianthrone hypericin (B1674126) and various flavonoids, exhibit significantly weaker or negligible direct effects on neurotransmitter reuptake.

Comparative Analysis of Neurotransmitter Reuptake Inhibition

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound, St. John's wort extracts, and other constituents on the reuptake of key neurotransmitters implicated in depression.

Compound/ExtractSerotonin (5-HT) Reuptake IC50Norepinephrine (NE) Reuptake IC50Dopamine (DA) Reuptake IC50Reference(s)
This compound 80 - 200 nM80 - 200 nM80 - 200 nM (approx. 0.05-0.10 µg/mL)[2][6]
Methanolic SJW Extract 6.2 µg/mL~4.25 µg/mL0.85 µg/mL[1][3]
Hypericin Negligible inhibition at 1 µMNegligible inhibition at 1 µMNegligible inhibition at 1 µM[2][7]
Kaempferol (Flavonoid) No reuptake inhibiting propertiesNo reuptake inhibiting propertiesNo reuptake inhibiting properties[2]
Amentoflavone (B1664850) derivative Not ReportedNot ReportedKᵢ = 172 nM[8]

Note: The IC50 values for the methanolic St. John's Wort (SJW) extract on NE and 5-HT reuptake are estimated based on a study stating the IC50 for DA (0.85 µg/mL) is three times lower than for 5-HT and more than five times lower than for NA.[1] A Kᵢ value is reported for an amentoflavone derivative, which is a measure of binding affinity.

Mechanism of Action: this compound's Unique Approach

This compound's primary mechanism involves the activation of Transient Receptor Potential Canonical 6 (TRPC6) channels, which are non-selective cation channels.[9] This activation leads to an influx of sodium ions (Na+) into the presynaptic neuron, thereby increasing the intracellular sodium concentration. The elevated intracellular Na+ disrupts the sodium gradient that is essential for the function of neurotransmitter transporters (SERT, NET, and DAT), which co-transport Na+ along with the neurotransmitter. This reduction in the driving force for transport leads to a broad and non-competitive inhibition of neurotransmitter reuptake.

Hyperforin_Signaling_Pathway This compound's Mechanism of Action This compound This compound TRPC6 TRPC6 Channel This compound->TRPC6 Activates Na_influx Na+ Influx TRPC6->Na_influx intracellular_Na Increased Intracellular [Na+] Na_influx->intracellular_Na Na_gradient Reduced Na+ Gradient intracellular_Na->Na_gradient Transporters Neurotransmitter Transporters (SERT, NET, DAT) Na_gradient->Transporters Disrupts Driving Force Reuptake_inhibition Inhibition of Neurotransmitter Reuptake (5-HT, NE, DA) Transporters->Reuptake_inhibition Leads to Synaptic_concentration Increased Synaptic Neurotransmitter Levels Reuptake_inhibition->Synaptic_concentration

This compound's primary signaling pathway.

Experimental Protocols

Synaptosomal Neurotransmitter Uptake Assay

This assay measures the ability of a compound to inhibit the reuptake of a specific neurotransmitter into synaptosomes, which are isolated nerve terminals.

a. Preparation of Synaptosomes:

  • Rodent brain tissue (e.g., striatum for dopamine, cortex for serotonin and norepinephrine) is homogenized in ice-cold sucrose (B13894) buffer (0.32 M sucrose in a suitable buffer).

  • The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cell debris.

  • The resulting supernatant is then centrifuged at a higher speed (e.g., 17,000 x g) to pellet the synaptosomes.

  • The synaptosomal pellet is resuspended in an appropriate assay buffer.

b. Uptake Inhibition Assay:

  • Synaptosomes are pre-incubated with various concentrations of the test compound (e.g., this compound, hypericin) or vehicle control.

  • A radiolabeled neurotransmitter (e.g., [³H]serotonin, [³H]dopamine) is added to initiate the uptake reaction.

  • The reaction is allowed to proceed for a short period (typically 1-5 minutes) at a physiological temperature (e.g., 37°C).

  • Uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radiolabel.

  • The radioactivity retained on the filters, representing the amount of neurotransmitter taken up by the synaptosomes, is measured using liquid scintillation counting.

  • IC50 values are calculated by determining the concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake.

Synaptosomal_Uptake_Workflow Synaptosomal Neurotransmitter Uptake Assay Workflow start Start: Brain Tissue Homogenization centrifuge1 Low-Speed Centrifugation start->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 High-Speed Centrifugation supernatant1->centrifuge2 pellet Resuspend Synaptosomal Pellet centrifuge2->pellet preincubation Pre-incubate Synaptosomes with Test Compound pellet->preincubation uptake Add Radiolabeled Neurotransmitter (Initiate Uptake) preincubation->uptake filtration Rapid Filtration and Washing uptake->filtration scintillation Liquid Scintillation Counting filtration->scintillation analysis Data Analysis (Calculate IC50) scintillation->analysis end End analysis->end

Workflow for a typical synaptosomal uptake assay.
Receptor Binding Assay

This assay determines the affinity of a compound for a specific receptor or transporter protein.

a. Membrane Preparation:

  • Cells expressing the target receptor/transporter or brain tissue rich in the target are homogenized in a suitable buffer.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in assay buffer.

b. Competition Binding Assay:

  • A constant concentration of a radioligand known to bind to the target is incubated with the membrane preparation in the presence of varying concentrations of the test compound.

  • The reaction is incubated to allow binding to reach equilibrium.

  • The mixture is filtered to separate bound from unbound radioligand.

  • The radioactivity of the filter-bound material is measured.

  • The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50) is determined, from which the binding affinity (Ki) can be calculated.

Conclusion

The presented experimental data strongly supports the validation of this compound as the primary active component of St. John's wort responsible for its antidepressant effects. Its unique mechanism of action as a broad-spectrum, non-competitive neurotransmitter reuptake inhibitor, mediated by the activation of TRPC6 channels and subsequent elevation of intracellular sodium, distinguishes it from other constituents of the plant and conventional antidepressant drugs. While other compounds in St. John's wort, such as flavonoids, may contribute to the overall therapeutic profile through different mechanisms, their direct impact on neurotransmitter reuptake is minimal compared to that of this compound. This comparative analysis provides a clear basis for focusing on this compound in future research and development of novel antidepressant therapies derived from natural products.

References

Hyperforin Versus Hypericin: A Comparative Analysis of Antidepressant Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The antidepressant properties of St. John's Wort (Hypericum perforatum) have been attributed to several active constituents, with the phloroglucinol (B13840) derivative, hyperforin, and the naphthodianthrone, hypericin (B1674126), being the most extensively studied. While both compounds contribute to the plant's overall pharmacological profile, evidence suggests they possess distinct mechanisms and levels of efficacy in the treatment of depression. This guide provides a detailed comparison of their antidepressant activities, supported by experimental data, to inform research and development in psychopharmacology.

Data Presentation: Quantitative Efficacy

Direct clinical comparisons of isolated this compound and hypericin are limited. However, a pivotal study by Laakmann et al. (1998) provides strong evidence for the dose-dependent efficacy of this compound by comparing two Hypericum extracts identical in composition except for their this compound content.[1][2][3]

Table 1: Clinical Efficacy of Hypericum Extracts with Varying this compound Content[1][2][4]
Treatment Group (42 days)This compound ContentMean HAMD-17 Score Reduction (from baseline)Statistical Significance vs. Placebo (p-value)
Placebo-7.9 ± 5.2-
Hypericum Extract WS 5573 (900 mg/day)0.5%8.5 ± 6.1Not significant
Hypericum Extract WS 5572 (900 mg/day)5.0%10.3 ± 4.6p = 0.004

Data from Laakmann G, et al. Pharmacopsychiatry. 1998.[1]

The results clearly indicate that the extract with a higher concentration of this compound (WS 5572) was significantly superior to placebo in reducing depressive symptoms, as measured by the Hamilton Depression Rating Scale (HAMD).[1] The low-hyperforin extract (WS 5573) did not show a statistically significant difference from placebo, suggesting this compound is a key contributor to the clinical antidepressant effect of St. John's Wort.[1][3]

Table 2: Preclinical Efficacy in the Forced Swimming Test (FST)

The Forced Swimming Test (FST) is a standard preclinical model used to assess antidepressant-like activity in rodents. A reduction in the duration of immobility is indicative of an antidepressant effect. Both this compound and hypericin have demonstrated activity in this model, although their potencies and underlying mechanisms may differ.

CompoundAnimal ModelDoseOutcomeReference
This compound RodentsNot specified in reviewsConsistently active in reducing immobility.Butterweck V. CNS Drugs. 2003.[4]; Mennini T, Gobbi M. Life Sci. 2004.[5]
Hypericin RatsNot specified in reviewsActive in reducing immobility, particularly when solubilized with procyanidins.Butterweck V, et al. Planta Med. 1998.[6]; Butterweck V. CNS Drugs. 2003.[4]

Mechanisms of Action: A Comparative Overview

This compound and hypericin exert their antidepressant effects through fundamentally different molecular pathways. This compound has a novel and broad-spectrum mechanism, while hypericin's actions are more varied and less definitively linked to its antidepressant effect.

Table 3: Comparison of Mechanistic Properties
MechanismThis compoundHypericin
Neurotransmitter Reuptake Broad-spectrum inhibitor of Serotonin, Norepinephrine, Dopamine, GABA, and Glutamate reuptake.[7]Weak to no significant effect on neurotransmitter reuptake.
Primary Molecular Target TRPC6 Channels : Activates Transient Receptor Potential Canonical 6 (TRPC6) channels, leading to Na⁺ and Ca²⁺ influx.[8][9]Multiple potential targets; no single primary target identified for antidepressant action.
Mechanism of Reuptake Inhibition Indirect : Increased intracellular Na⁺ concentration disrupts the sodium gradient required by neurotransmitter transporters.[10]Not Applicable.
MAO Inhibition Negligible.Weak inhibitor of MAO-A and MAO-B; considered not clinically significant.[11]
Receptor Interactions Does not bind directly to transporter sites.Affinity for NMDA and Dopamine D3 receptors has been noted.[5]
HPA Axis Modulation Reported to be inactive in modulating the HPA axis.[12]Modulates the Hypothalamic-Pituitary-Adrenal (HPA) axis; reduces ACTH and corticosterone (B1669441) levels.[12]

Experimental Protocols

Clinical Trial in Mild to Moderate Depression (Laakmann et al., 1998)[1][2]
  • Study Design : A 6-week, multicenter, randomized, double-blind, placebo-controlled trial.

  • Participants : 147 outpatients diagnosed with mild or moderate depression according to DSM-IV criteria.

  • Procedure : Following a 3 to 7-day placebo run-in period, patients were randomized into three groups.

    • Group 1 (High-Hyperforin) : Received 300 mg of Hypericum extract WS 5572 (5% this compound) three times daily.

    • Group 2 (Low-Hyperforin) : Received 300 mg of Hypericum extract WS 5573 (0.5% this compound) three times daily.

    • Group 3 (Placebo) : Received matching placebo tablets three times daily.

  • Outcome Measures : Efficacy was primarily assessed using the 17-item Hamilton Rating Scale for Depression (HAMD-17). Secondary measures included the Depression Self-Rating Scale (D-S) and the Clinical Global Impression (CGI) scale. Assessments were conducted at baseline and on days 7, 14, 28, and 42.

Forced Swimming Test (FST) in Rodents[14][15][16]
  • Objective : To evaluate the antidepressant-like activity of a compound by measuring the immobility of an animal in an inescapable water-filled cylinder.

  • Apparatus : A transparent glass cylinder (e.g., 40 cm high, 20 cm in diameter) is filled with water (e.g., 23-25°C) to a depth that prevents the rodent from touching the bottom with its tail or paws (e.g., 30 cm).

  • Procedure :

    • Habituation/Pre-test (Day 1) : Rats are placed in the cylinder for a 15-minute session. This initial exposure induces a baseline level of immobility for the subsequent test.[13][14]

    • Drug Administration : The test compound (e.g., this compound, hypericin) or vehicle is administered at a specified time before the test session (e.g., 60 minutes prior).

    • Test Session (Day 2) : The animals are placed back into the cylinder for a 5- or 6-minute session. The session is typically video-recorded for later analysis.[15]

  • Data Analysis : An observer, blind to the treatment groups, scores the duration of immobility during the final 4 minutes of the test session. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.[16] A statistically significant decrease in immobility time compared to the vehicle-treated control group indicates antidepressant-like activity.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Hyperforin_Mechanism cluster_membrane This compound This compound TRPC6 TRPC6 Channel This compound->TRPC6 Activates Na_Influx Na+ Influx TRPC6->Na_Influx Ca_Influx Ca2+ Influx TRPC6->Ca_Influx Membrane Neuronal Membrane Na_Gradient Disrupted Na+ Gradient Na_Influx->Na_Gradient Leads to Transporters Neurotransmitter Transporters (SERT, NET, DAT, GAT, EAAT) Na_Gradient->Transporters Inhibits Function Reuptake Reuptake Inhibition Transporters->Reuptake Reduces Neurotransmitters Increased Synaptic Neurotransmitters Reuptake->Neurotransmitters Results in

Caption: Proposed mechanism of action for this compound's antidepressant effect.

Hypericin_Mechanism Hypericin Hypericin MAO MAO-A / MAO-B Hypericin->MAO Weakly Inhibits D3R Dopamine D3 Receptors Hypericin->D3R Interacts (Affinity) HPA_Axis Hypothalamus (CRH Gene Expression) Hypericin->HPA_Axis Modulates Antidepressant Antidepressant Effect MAO->Antidepressant D3R->Antidepressant Pituitary Pituitary Gland HPA_Axis->Pituitary HPA_Axis->Antidepressant Adrenal Adrenal Gland Pituitary->Adrenal ACTH ACTH Corticosterone Corticosterone

Caption: Potential, multifactorial mechanisms of action for hypericin.

FST_Workflow start Start: Rodent Acclimation (≥ 4 days handling) day1 Day 1: Pre-Test Session (15 min swim) start->day1 drug_admin Drug Administration (e.g., this compound, Hypericin, Vehicle) day1->drug_admin 24h Interval day2 Day 2: Test Session (5-6 min swim) drug_admin->day2 Pre-treatment Interval (e.g., 60 min) record Video Recording of Session day2->record analysis Blinded Scoring of Immobility Time (final 4 minutes) record->analysis end End: Statistical Analysis (Comparison to Vehicle Control) analysis->end

Caption: Standard experimental workflow for the Forced Swimming Test (FST).

References

Confirming the Role of Hyperforin in CYP3A4 Induction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of hyperforin's role in the induction of Cytochrome P450 3A4 (CYP3A4), a critical enzyme in drug metabolism. Experimental data is presented to compare its performance with other alternatives, offering valuable insights for drug development and clinical pharmacology.

Introduction

This compound, a major active constituent of the herbal remedy St. John's wort (Hypericum perforatum), is a potent inducer of CYP3A4.[1] This induction is of significant clinical concern as it can lead to accelerated metabolism and reduced efficacy of co-administered drugs that are substrates of CYP3A4. Understanding the mechanism and potency of this compound-mediated CYP3A4 induction is crucial for predicting and mitigating potential drug-herb interactions. This guide summarizes the key experimental findings, compares this compound with the well-characterized inducer rifampicin (B610482), and provides detailed experimental protocols for assessing CYP3A4 induction.

Data Presentation: this compound vs. Rifampicin in CYP3A4 Induction

The following table summarizes quantitative data from various in vitro studies, comparing the potency and efficacy of this compound and rifampicin in inducing CYP3A4.

ParameterThis compoundRifampicinExperimental SystemReference
PXR Activation (EC50) ~23 nM~240 nMPrimary Human Hepatocytes[2]
CYP3A4 mRNA Induction (Fold Change) Dose-dependent increasePotent induction (e.g., 14- to 112-fold)Primary Human Hepatocytes[3]
CYP3A4 Activity Induction (Fold Change) ~8-fold (at 0.5 µM)~10-fold (at 10 µM)Differentiated Human Hepatocyte-like Cells[4]
Oral Midazolam Clearance (Fold Increase) 1.96-fold (7.48 mg/day this compound)17.5-fold (with high-dose SJW)Healthy Volunteers[3]

Note: EC50 (half-maximal effective concentration) is a measure of the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time. A lower EC50 indicates a higher potency. The fold change in induction can vary significantly depending on the experimental system, donor variability in primary cells, and the specific St. John's wort extract used.[5]

Signaling Pathway of this compound-Mediated CYP3A4 Induction

This compound induces CYP3A4 expression primarily through the activation of the Pregnane X Receptor (PXR), a nuclear receptor that acts as a xenobiotic sensor.[1][6][7] The key steps in this signaling pathway are as follows:

  • Ligand Binding: this compound, being a lipophilic molecule, enters the hepatocyte and binds to the ligand-binding domain of PXR located in the cytoplasm.

  • Heterodimerization: Upon ligand binding, PXR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).[6]

  • Nuclear Translocation: The PXR/RXR heterodimer translocates from the cytoplasm into the nucleus.

  • DNA Binding: In the nucleus, the heterodimer binds to specific DNA sequences known as PXR response elements (PXREs) located in the promoter region of the CYP3A4 gene.

  • Transcriptional Activation: The binding of the PXR/RXR heterodimer to the PXRE recruits coactivator proteins, leading to the initiation of transcription of the CYP3A4 gene.

  • mRNA and Protein Synthesis: The transcribed messenger RNA (mRNA) is then translated into the CYP3A4 enzyme, resulting in increased protein levels and metabolic activity.

CYP3A4_Induction_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PXR PXR This compound->PXR Binds to PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR RXR RXR RXR->PXR_RXR PXR_RXR_n PXR-RXR PXR_RXR->PXR_RXR_n Nuclear Translocation PXRE PXRE (CYP3A4 Gene Promoter) PXR_RXR_n->PXRE Binds to CYP3A4_mRNA CYP3A4 mRNA PXRE->CYP3A4_mRNA Initiates Transcription CYP3A4_Protein CYP3A4 Protein (Increased Metabolism) CYP3A4_mRNA->CYP3A4_Protein Translation

Figure 1. Signaling pathway of this compound-mediated CYP3A4 induction via PXR activation.

Experimental Protocols

In Vitro CYP3A4 Induction Assay Using Primary Human Hepatocytes

This protocol outlines a common method for assessing the CYP3A4 induction potential of a test compound, such as this compound, using cryopreserved primary human hepatocytes.

1. Materials and Reagents:

  • Cryopreserved primary human hepatocytes

  • Hepatocyte culture medium (e.g., Williams' Medium E supplemented with serum and growth factors)

  • Collagen-coated culture plates

  • Test compound (e.g., this compound) and positive control (e.g., rifampicin) dissolved in a suitable solvent (e.g., DMSO)

  • CYP3A4 probe substrate (e.g., midazolam or testosterone)

  • LC-MS/MS system for metabolite analysis

  • Reagents for RNA extraction and qRT-PCR (optional, for measuring mRNA levels)

2. Experimental Workflow:

Experimental_Workflow Thaw 1. Thaw and plate cryopreserved hepatocytes Culture 2. Culture hepatocytes for 24-48h to allow recovery and monolayer formation Thaw->Culture Treat 3. Treat with test compound (e.g., this compound) and controls (Vehicle, Rifampicin) for 48-72h Culture->Treat Incubate 4. Remove treatment medium and incubate with CYP3A4 probe substrate (e.g., Midazolam) Treat->Incubate Analyze_mRNA 5b. (Optional) Lyse cells, extract RNA, and perform qRT-PCR to measure CYP3A4 mRNA levels Treat->Analyze_mRNA Analyze_Activity 5a. Analyze metabolite formation (e.g., 1'-hydroxymidazolam) by LC-MS/MS to determine CYP3A4 activity Incubate->Analyze_Activity Data 6. Calculate fold induction relative to vehicle control Analyze_Activity->Data Analyze_mRNA->Data

Figure 2. Experimental workflow for assessing CYP3A4 induction in primary human hepatocytes.

3. Detailed Methodology:

  • Cell Culture: Thaw cryopreserved human hepatocytes according to the supplier's protocol and plate them on collagen-coated plates at a desired density. Allow the cells to attach and form a monolayer for 24-48 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound and the positive control (rifampicin) in the culture medium. The final solvent concentration should be kept low (typically ≤ 0.1%) to avoid cytotoxicity. Replace the medium in the hepatocyte cultures with the medium containing the test compounds or controls. Incubate for 48-72 hours, with medium changes every 24 hours.

  • CYP3A4 Activity Assay: After the treatment period, remove the compound-containing medium and wash the cells. Add fresh medium containing a specific CYP3A4 probe substrate (e.g., 10 µM midazolam). Incubate for a defined period (e.g., 30-60 minutes). Collect the supernatant and analyze the formation of the specific metabolite (e.g., 1'-hydroxymidazolam) using a validated LC-MS/MS method.

  • Data Analysis: Calculate the rate of metabolite formation. The fold induction is determined by dividing the activity in the presence of the test compound by the activity in the vehicle control.

Comparison with Alternatives

While this compound is a potent inducer, other compounds are also known to induce CYP3A4, primarily through PXR activation.

  • Rifampicin: A well-characterized antibiotic, is considered the "gold standard" positive control for in vitro and in vivo CYP3A4 induction studies.[3] It is a strong inducer and its effects are well-documented.

  • Carbamazepine and Phenytoin: These are antiepileptic drugs that are also known to be strong inducers of CYP3A4.[8]

  • Lumacaftor: A drug used to treat cystic fibrosis, has been identified as a promising alternative to rifampicin for clinical CYP3A4 induction studies.[8]

The choice of inducer for experimental studies depends on the specific research question. This compound is particularly relevant for studying herb-drug interactions, while rifampicin serves as a benchmark for assessing the maximum induction potential.

Conclusion

The experimental evidence strongly confirms that this compound is a significant inducer of CYP3A4. This induction is mediated through the activation of the PXR signaling pathway. The potency of this compound in activating PXR is comparable to or even greater than that of the standard inducer rifampicin, as indicated by its lower EC50 value. The dose-dependent induction of CYP3A4 by this compound underscores the importance of the this compound content in St. John's wort preparations in determining the risk of drug interactions.[5] For researchers and drug development professionals, understanding the mechanisms and having robust experimental protocols to assess this compound-mediated CYP3A4 induction are essential for ensuring the safety and efficacy of co-administered medications.

References

A Head-to-Head Clinical Trial Analysis: Hyperforin (as St. John's Wort Extract) vs. Sertraline in the Treatment of Depression

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of head-to-head clinical trials reveals comparable efficacy between standardized extracts of Hypericum perforatum (St. John's Wort), with its key active constituent hyperforin, and the selective serotonin (B10506) reuptake inhibitor (SSRI) sertraline (B1200038) for the treatment of mild to moderate depression. Notably, St. John's Wort extracts often demonstrate a more favorable side effect profile. This guide provides a detailed comparison of their performance based on available clinical data, experimental protocols, and mechanisms of action.

Data Presentation: Efficacy and Safety

The following tables summarize the quantitative data from key clinical trials comparing St. John's Wort (SJW) extract and sertraline.

Table 1: Efficacy Outcomes in Head-to-Head Clinical Trials

Study (Year)Treatment GroupsDuration (weeks)Primary Outcome MeasureMean Change from Baseline (± SD) or Final Score (± SD)p-value (vs. Sertraline)
Sarris et al. (2012)[1][2]SJW (900-1500 mg/d) vs. Sertraline (50-100 mg/d) vs. Placebo26HAM-D ScoreSJW: 6.6 ± 4.5Sertraline: 7.1 ± 5.4>0.05
Brenner et al. (2000)[3]SJW (600-900 mg/d) vs. Sertraline (50-75 mg/d)7HAM-D ScoreSJW: Significant reduction (p<0.01)Sertraline: Significant reduction (p<0.01)Not statistically significant
Hypericum Depression Trial Study Group (2002)[4][5]SJW (900-1500 mg/d) vs. Sertraline (50-100 mg/d) vs. Placebo8HAM-D ScoreSJW: -8.68Sertraline: -10.530.59 (vs. Placebo)0.18 (vs. Placebo)
van Gurp et al. (2002)[6][7]SJW (900-1800 mg/d) vs. Sertraline (50-100 mg/d)12HAM-D & BDI ScoresNo important differences in changes in mean scoresNot reported

HAM-D: Hamilton Depression Rating Scale; BDI: Beck Depression Inventory; SD: Standard Deviation. Note: Some studies presented final scores rather than change from baseline.

Table 2: Response and Remission Rates

Study (Year)Treatment GroupsResponse Rate (>50% reduction in HAM-D)Remission Rate
Brenner et al. (2000)[3]SJW vs. SertralineSJW: 47%Sertraline: 40%Not Reported
Hypericum Depression Trial Study Group (2002)[4]SJW vs. Sertraline vs. PlaceboSJW: 23.9%Sertraline: 24.8%Placebo: 31.9%Not Reported

Table 3: Comparative Safety and Tolerability

Study (Year)Key Findings on Adverse Effects
van Gurp et al. (2002)[6]Significantly more side effects were reported in the sertraline group than in the SJW group at 2 and 4 weeks' follow-up.
Meta-analysis (Ng et al., 2017)St. John's wort extract had a significantly lower rate of adverse events compared to SSRIs.
General Findings[8]SJW is generally associated with fewer side effects, which are typically mild and include headache, nausea, and fatigue.

Experimental Protocols

The methodologies of the cited clinical trials share common frameworks, including randomized, double-blind designs to minimize bias.

Sarris et al. (2012): A 26-Week Randomized, Double-Blind, Controlled Study[1][2]
  • Objective: To analyze the longer-term efficacy of St. John's Wort (LI-160 extract) versus sertraline and placebo in major depressive disorder.

  • Participants: 124 adult "responders" from an initial 8-week trial who continued treatment for an additional 18 weeks.

  • Interventions:

    • St. John's Wort (SJW): 900-1500 mg daily.

    • Sertraline: 50-100 mg daily.

    • Placebo.

  • Primary Outcome Measure: Hamilton Depression Rating Scale (HAM-D) scores at week 26.

  • Secondary Outcome Measures: Beck Depression Inventory (BDI), Clinical Global Impressions (CGI) severity and improvement scales.

  • Analysis: Intention-to-treat analysis was performed.

Brenner et al. (2000): A Double-Blind, Randomized Pilot Study[3]
  • Objective: To compare the efficacy and tolerability of a standardized extract of hypericum (LI 160) with the SSRI sertraline in mild to moderate depression.

  • Participants: 30 outpatients with mild to moderate depression.

  • Interventions:

    • Hypericum extract (LI 160): 600 mg/day for 1 week, then 900 mg/day for 6 weeks.

    • Sertraline: 50 mg/day for 1 week, then 75 mg/day for 6 weeks.

  • Primary Outcome Measures: Hamilton Rating Scale for Depression (HAM-D) and the Clinical Global Impression (CGI) scale scores.

  • Analysis: Comparison of the reduction in HAM-D and CGI scores between the two groups.

Signaling Pathways and Mechanisms of Action

The antidepressant effects of this compound and sertraline are attributed to distinct molecular mechanisms.

This compound's Broad-Spectrum Neurotransmitter Modulation

This compound's mechanism is not fully elucidated but is known to differ from conventional antidepressants. It is believed to inhibit the reuptake of multiple neurotransmitters, including serotonin, norepinephrine, dopamine, GABA, and glutamate.[9][10] This broad-spectrum action is thought to be mediated by an increase in intracellular sodium ion concentration, potentially through the activation of nonselective cation channels such as TRPC6.[11][12]

This compound This compound trpc6 TRPC6 Channel This compound->trpc6 Activates na_influx Increased Intracellular Na+ trpc6->na_influx Mediates transporter Neurotransmitter Transporters (Serotonin, Norepinephrine, Dopamine, GABA, Glutamate) na_influx->transporter Inhibits reuptake Reduced Neurotransmitter Reuptake transporter->reuptake

Proposed Signaling Pathway of this compound
Sertraline's Selective Serotonin Reuptake Inhibition

Sertraline is a selective serotonin reuptake inhibitor (SSRI). Its primary mechanism of action is the potent and specific inhibition of the serotonin transporter (SERT) in the presynaptic neuron.[[“]][14] This blockage prevents the reabsorption of serotonin from the synaptic cleft, leading to an increased concentration of serotonin available to bind to postsynaptic receptors.[15][16] This enhanced serotonergic neurotransmission is believed to be responsible for its antidepressant effects.

sertraline Sertraline sert Serotonin Transporter (SERT) on Presynaptic Neuron sertraline->sert Inhibits serotonin_reuptake Serotonin Reuptake sert->serotonin_reuptake synaptic_serotonin Increased Synaptic Serotonin serotonin_reuptake->synaptic_serotonin Leads to postsynaptic_receptor Postsynaptic Serotonin Receptor synaptic_serotonin->postsynaptic_receptor Activates neuronal_signaling Enhanced Neuronal Signaling postsynaptic_receptor->neuronal_signaling

Signaling Pathway of Sertraline

Experimental Workflow: A Representative Clinical Trial

The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-controlled clinical trial comparing St. John's Wort extract and sertraline.

cluster_treatment Double-Blind Treatment Phase start Patient Recruitment (Major Depressive Disorder Diagnosis) screening Screening & Baseline Assessment (HAM-D, BDI, etc.) start->screening randomization Randomization screening->randomization sjw_arm St. John's Wort Extract randomization->sjw_arm sertraline_arm Sertraline randomization->sertraline_arm placebo_arm Placebo randomization->placebo_arm follow_up Follow-up Assessments (e.g., Weeks 2, 4, 8, 12, 26) sjw_arm->follow_up sertraline_arm->follow_up placebo_arm->follow_up final_assessment Final Assessment & Data Collection follow_up->final_assessment analysis Statistical Analysis (Efficacy and Safety) final_assessment->analysis

Representative Clinical Trial Workflow

References

comparative analysis of hyperforin content in different Hypericum species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A guide to the varying concentrations of the potent antidepressant compound, hyperforin, in different species of the genus Hypericum, supported by experimental data and detailed analytical protocols.

The genus Hypericum, encompassing over 480 species, is a significant source of bioactive compounds, with Hypericum perforatum L. (St. John's Wort) being the most renowned for its medicinal properties.[1] A key phytochemical contributing to its therapeutic effects, particularly its antidepressant activity, is this compound.[1][2] However, the concentration of this valuable compound varies significantly among different Hypericum species. This guide provides a comparative analysis of this compound content across various species, supported by quantitative data from scientific literature, and outlines the standard experimental protocols for its accurate quantification.

Quantitative Comparison of this compound Content

The this compound content in Hypericum species is not uniform, with H. perforatum generally exhibiting the highest concentrations.[2] However, other species also contain this phloroglucinol (B13840) derivative, albeit often in lower amounts. The following table summarizes the quantitative data on this compound content found in various Hypericum species, as reported in several studies. It is important to note that the this compound content can be influenced by various factors, including the geographical origin of the plant material, climatic conditions, and the specific analytical methods employed.[3]

Hypericum SpeciesThis compound Content (mg/g or % w/w of dry plant material)Reference(s)
Hypericum perforatum6.40 - 26.40 mg/g[4]
Hypericum perforatum (from Romania)9.317 mg/g (931.7 mg/100 g)[3]
Hypericum perforatum (from India)6.224 mg/g (622.4 mg/100 g)[3]
Hypericum hirsutum0.0499 mg/g (4.99 mg/100 g)[3]
Hypericum triquetrifoliumDetected, range of 6.40 to 26.40 mg/g (with other species)[4]
Hypericum triquetrifolium0.013% w/w[5]
Hypericum scabrumDetected, range of 6.40 to 26.40 mg/g (with other species)[4]
Hypericum sinaicum0.989% w/w[5]
Hypericum perfoliatumDetected[6]
Hypericum fragileDetected[6]
Hypericum inodorumContains similar amounts to H. perforatum[1]
Hypericum moseranumContains similar amounts to H. perforatum[1]

Experimental Protocols for this compound Quantification

Accurate quantification of this compound is crucial for the standardization of herbal extracts and for comparative phytochemical studies. High-Performance Liquid Chromatography (HPLC) is the most widely accepted and utilized method for this purpose due to its high specificity, versatility, accuracy, and precision.[7][8]

Sample Preparation and Extraction

The initial step involves the careful preparation and extraction of this compound from the plant material. Due to the instability of this compound, especially its sensitivity to light and heat, specific precautions must be taken.[7]

  • Plant Material: Dried and finely powdered aerial parts (flowers and leaves) of the Hypericum species are typically used for extraction.

  • Extraction Solvents: Methanol (B129727) is a commonly used solvent for laboratory-scale extraction.[5] For larger-scale or pharmaceutical preparations, ethanol (B145695) is preferred due to its lower toxicity.[5] Aqueous methanol (e.g., 70% v/v) is also effective.[6]

  • Extraction Technique:

    • Weigh a precise amount of the dried, powdered plant material (e.g., 1 g).

    • Add a defined volume of the extraction solvent (e.g., 20 mL of methanol).

    • Extraction can be performed by magnetic stirring at room temperature for a set period (e.g., 2 hours).[9]

    • Alternatively, ultrasonic-assisted extraction can be employed to enhance efficiency. The plant material is sonicated in the solvent for a shorter duration (e.g., 15 minutes).[6]

    • To prevent degradation, the entire extraction process should be carried out in the dark or under subdued light.[6]

    • After extraction, the mixture is filtered to separate the solid plant residue from the liquid extract. The resulting extract is then used for HPLC analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

The quantification of this compound in the extract is performed using a reversed-phase HPLC system.

  • Stationary Phase (Column): A C18 column is the most common choice for separating this compound.[8]

  • Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (acetonitrile or methanol) and an acidic aqueous solution. A common composition is acetonitrile (B52724) and 0.3% v/v phosphoric acid in water (e.g., in a 90:10 v/v ratio).[10][11] The acidic pH helps to ensure good peak shape for the analytes.

  • Elution Mode: Isocratic elution (constant mobile phase composition) is often sufficient for the separation of this compound.[10]

  • Detection: UV detection is commonly used for this compound quantification. The detection wavelength is typically set at 273 nm or 284 nm.[9][11]

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area of this compound in the sample chromatogram to a standard curve generated from known concentrations of a this compound reference standard.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the comparative analysis of this compound content in different Hypericum species.

Experimental_Workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_quantification Quantification & Comparison p1 Collect Aerial Parts of Different Hypericum Species p2 Dry and Powder Plant Material p1->p2 e1 Solvent Extraction (e.g., Methanol) p2->e1 e2 Filtration e1->e2 a1 HPLC Analysis (C18 Column) e2->a1 a2 UV Detection (e.g., 273 nm) a1->a2 q1 Peak Integration & Quantification a2->q1 q2 Comparative Data Analysis q1->q2

Caption: Experimental workflow for this compound analysis.

References

Hyperforin's Anti-Inflammatory Efficacy Validated in Murine Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of hyperforin's anti-inflammatory effects against other alternatives, supported by experimental data from various mouse models. Detailed methodologies and signaling pathway diagrams are presented to facilitate a comprehensive understanding of its mechanism and potential therapeutic applications.

This compound, a major active constituent of St. John's wort (Hypericum perforatum), has demonstrated potent anti-inflammatory properties in several preclinical mouse models.[1][2][3] This phloroglucinol (B13840) derivative has shown efficacy in models of acute inflammation, such as carrageenan-induced paw edema, as well as in chronic inflammatory conditions like psoriasis.[1][2][4] Its mechanism of action involves the modulation of key inflammatory pathways, offering a multi-targeted approach to inflammation resolution.[5][6]

Comparative Efficacy of this compound in Murine Inflammatory Models

This compound has been benchmarked against established anti-inflammatory drugs, demonstrating comparable or even superior efficacy in certain models. The following tables summarize the quantitative data from key studies.

Carrageenan-Induced Paw Edema Model

This widely used model induces acute inflammation characterized by significant paw swelling. This compound has been shown to be more potent than the conventional nonsteroidal anti-inflammatory drug (NSAID) indomethacin (B1671933) in reducing edema.

Treatment GroupDoseEdema Inhibition (%)Key Inflammatory Mediator TargetedReference
This compound1 mg/kg (i.p.)ED₅₀mPGES-1[1]
Indomethacin5 mg/kg (i.p.)ED₅₀COX-1/COX-2[1]
This compound4 mg/kg (i.p.)~60% (at 4h)mPGES-1[1]
Indomethacin5 mg/kg (i.p.)~50% (at 4h)COX-1/COX-2[1]

ED₅₀ represents the dose required to achieve 50% of the maximum effect.

Imiquimod-Induced Psoriasis-Like Skin Inflammation Model

In a model mimicking human psoriasis, systemic administration of this compound was effective in reducing skin inflammation, comparable to the immunosuppressant methotrexate.

Treatment GroupDoseReduction in Epidermal ThicknessReduction in CD3+ T cell infiltrationReference
This compound10 mg/kg (i.p.)SignificantSignificant[2][7]
Methotrexate (MTX)1 mg/kg (i.p.)SignificantSignificant[2][7]
Lipopolysaccharide (LPS)-Induced Inflammation Model

LPS, a component of gram-negative bacteria, is a potent inducer of inflammation. This compound has been shown to suppress the production of key pro-inflammatory cytokines in response to LPS stimulation.

Treatment GroupModelEffect on Inflammatory CytokinesReference
This compoundLPS-stimulated murine macrophagesInhibition of PGE₂ release[1]
This compoundVCI miceSignificant decrease in IL-1β, IL-6, and TNF-α levels[3]

Key Anti-Inflammatory Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by targeting multiple signaling cascades. Notably, it inhibits microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), a key enzyme in the production of the pro-inflammatory mediator prostaglandin E2 (PGE₂).[1][8] Furthermore, it has been shown to modulate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), mitogen-activated protein kinases (MAPKs), and signal transducer and activator of transcription (STAT) signaling pathways.[5][6] In the context of psoriasis, this compound has been found to suppress the IL-23/IL-17 axis by modulating IL-17A-producing γδ T cells.[2][4] More recent research has also implicated its role in regulating the VEGFR₂/SRC signaling pathway in microglia, thereby ameliorating neuroinflammation.[3]

Hyperforin_Anti_Inflammatory_Signaling cluster_stimuli Inflammatory Stimuli cluster_pathways Signaling Pathways cluster_this compound Intervention cluster_outcomes Inflammatory Response Pro-inflammatory Stimuli Pro-inflammatory Stimuli mPGES-1 mPGES-1 Pro-inflammatory Stimuli->mPGES-1 NF-kB NF-kB Pro-inflammatory Stimuli->NF-kB MAPK MAPK Pro-inflammatory Stimuli->MAPK STAT1 STAT1 Pro-inflammatory Stimuli->STAT1 VEGFR2/SRC VEGFR2/SRC Pro-inflammatory Stimuli->VEGFR2/SRC IL-23/IL-17 IL-23/IL-17 Pro-inflammatory Stimuli->IL-23/IL-17 PGE2 PGE2 mPGES-1->PGE2 Pro-inflammatory Cytokines (TNF-a, IL-6, IL-1b) Pro-inflammatory Cytokines (TNF-a, IL-6, IL-1b) NF-kB->Pro-inflammatory Cytokines (TNF-a, IL-6, IL-1b) MAPK->Pro-inflammatory Cytokines (TNF-a, IL-6, IL-1b) STAT1->Pro-inflammatory Cytokines (TNF-a, IL-6, IL-1b) VEGFR2/SRC->Pro-inflammatory Cytokines (TNF-a, IL-6, IL-1b) IL-23/IL-17->Pro-inflammatory Cytokines (TNF-a, IL-6, IL-1b) This compound This compound This compound->mPGES-1 This compound->NF-kB This compound->MAPK This compound->STAT1 This compound->VEGFR2/SRC This compound->IL-23/IL-17 Inflammation Inflammation PGE2->Inflammation Pro-inflammatory Cytokines (TNF-a, IL-6, IL-1b)->Inflammation

Caption: this compound's multifaceted anti-inflammatory mechanism.

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Carrageenan-Induced Paw Edema in Mice

This protocol outlines the procedure for inducing and assessing acute inflammation in the mouse paw.[9][10]

Carrageenan_Paw_Edema_Workflow cluster_acclimatization 1. Acclimatization cluster_treatment 2. Treatment Administration cluster_induction 3. Induction of Edema cluster_measurement 4. Edema Measurement cluster_analysis 5. Data Analysis A House mice in controlled environment (22 ± 2°C, 12h light/dark cycle) with ad libitum access to food and water for >=1 week. B Administer this compound, vehicle, or reference drug (e.g., Indomethacin) via intraperitoneal (i.p.) injection. A->B C 30 minutes post-treatment, inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar surface of the left hind paw. B->C D Measure paw volume or thickness at baseline (pre-carrageenan) and at regular intervals (e.g., 1, 2, 3, 4, 5 hours) post-carrageenan injection using a plethysmometer or digital calipers. C->D E Calculate the change in paw volume/thickness relative to baseline. Determine the percentage inhibition of edema for each treatment group compared to the vehicle control. D->E

Caption: Workflow for the carrageenan-induced paw edema model.

Materials:

  • Male Swiss albino mice (or other suitable strain)

  • This compound

  • Indomethacin (or other reference NSAID)

  • Carrageenan (Lambda, Type IV)

  • Sterile 0.9% saline

  • Vehicle (e.g., 2-4% DMSO in saline)[1]

  • Plethysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.[9]

  • Grouping and Dosing: Randomly assign mice to treatment groups (vehicle control, this compound, reference drug). Administer the assigned treatment via intraperitoneal (i.p.) injection 30 minutes prior to carrageenan injection.[1]

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar surface of the left hind paw.[9]

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline (before carrageenan injection) and at specified time points (e.g., hourly for 5 hours) after carrageenan injection.[10]

  • Data Analysis: Calculate the increase in paw volume for each mouse at each time point. The percentage inhibition of edema is calculated using the formula: [(Mean edema of control group - Mean edema of treated group) / Mean edema of control group] x 100.

Imiquimod-Induced Psoriasis-Like Skin Inflammation in Mice

This protocol describes the induction of a psoriasis-like phenotype on the dorsal skin of mice.[2][4][11]

Materials:

  • Female BALB/c mice (or other suitable strain)

  • This compound

  • Methotrexate (or other reference drug)

  • Imiquimod (B1671794) cream (5%)

  • Vehicle for drug administration

Procedure:

  • Animal Preparation: Shave the dorsal skin of the mice one day before the start of the experiment.

  • Induction of Psoriasis: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin for 6-8 consecutive days.

  • Treatment: Administer this compound or the reference drug (e.g., methotrexate) daily via i.p. injection throughout the imiquimod application period.[2]

  • Assessment of Inflammation:

    • Psoriasis Area and Severity Index (PASI): Score the severity of erythema, scaling, and skin thickness daily.[11]

    • Histological Analysis: At the end of the experiment, collect skin biopsies for histological analysis (e.g., H&E staining to measure epidermal thickness).[4]

    • Immunohistochemistry: Perform immunohistochemical staining for inflammatory cell markers (e.g., CD3+ T cells).[2][7]

    • Cytokine Analysis: Measure the mRNA or protein levels of pro-inflammatory cytokines (e.g., IL-17A, TNF-α, IL-6) in skin tissue or serum.[4]

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This protocol details the induction of systemic inflammation using LPS.[12][13]

Materials:

  • Male C57BL/6 mice (or other suitable strain)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile pyrogen-free saline

Procedure:

  • Treatment: Administer this compound or vehicle via i.p. injection.

  • Induction of Inflammation: After a specified pre-treatment time (e.g., 30 minutes), administer a single i.p. injection of LPS (dose to be determined based on the desired severity of inflammation, e.g., 0.5 mg/kg for low-grade inflammation).[12]

  • Monitoring and Sample Collection: Monitor the mice for signs of endotoxemia.[13] At predetermined time points post-LPS injection (e.g., 2, 4, 6, 24 hours), collect blood and/or tissues (e.g., spleen, liver) for analysis.

  • Analysis of Inflammatory Markers: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in serum or tissue homogenates using methods such as ELISA or qPCR.[3][12]

References

A Comparative Analysis of the Mechanisms of Action: Hyperforin vs. Synthetic Antidepressants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the molecular mechanisms of hyperforin, a primary active constituent of Hypericum perforatum (St. John's Wort), and major classes of synthetic antidepressant drugs. The information presented herein is supported by experimental data to elucidate the distinct and overlapping pathways through which these compounds exert their effects on neuronal signaling.

Overview of Antidepressant Mechanisms

The therapeutic effects of most antidepressants are attributed to their ability to modulate the concentration of monoamine neurotransmitters—such as serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA)—within the synaptic cleft. Synthetic antidepressants achieve this primarily through direct interaction with neurotransmitter transporters or metabolic enzymes. In contrast, this compound employs a novel, indirect mechanism that distinguishes it from conventional antidepressant classes.

This compound: An Indirect, Broad-Spectrum Reuptake Inhibitor

This compound is recognized as a major contributor to the antidepressant properties of St. John's Wort.[1][2] Its mechanism is unique in that it non-selectively inhibits the reuptake of a wide array of neurotransmitters, including serotonin, norepinephrine, dopamine, GABA, and L-glutamate.[1][2][3][4]

Unlike synthetic antidepressants, this compound does not bind directly to specific sites on the neurotransmitter transporter proteins.[1][2][5] Instead, its action is linked to an elevation of the intracellular sodium ion (Na+) concentration.[1][3][6] This is thought to occur through the activation of nonselective cation channels (NSCCs), possibly belonging to the transient receptor potential canonical (TRPC) channel family.[7] The resulting influx of Na+ diminishes the sodium gradient across the presynaptic membrane, which is the essential driving force for monoamine transporters. This disruption leads to a non-competitive inhibition of neurotransmitter reuptake.[6][8]

Furthermore, some studies suggest that this compound can interfere with the storage of monoamines in synaptic vesicles by dissipating the vesicular pH gradient, a mechanism that resembles the action of protonophores.[5][9]

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft This compound This compound nscc Nonselective Cation Channel (NSCC) This compound->nscc Activates na_gradient Reduced Na+ Gradient nscc->na_gradient na_ion Na+ na_ion->nscc Influx transporter Monoamine Transporters (SERT, NET, DAT, etc.) nt Neurotransmitters (5-HT, NE, DA, etc.) transporter->nt Reuptake Blocked na_gradient->transporter Inhibits (Indirectly) increased_nt Increased Neurotransmitter Concentration nt->increased_nt Accumulates

Caption: Mechanism of Action of this compound.

Synthetic Antidepressants: Direct and Targeted Mechanisms

Synthetic antidepressants are typically categorized by their primary pharmacological targets.

Selective Serotonin Reuptake Inhibitors (SSRIs)

SSRIs are often the first-line treatment for depression.[10] Their mechanism involves the selective and competitive blockade of the serotonin transporter (SERT).[11][12] By binding directly to an allosteric site on SERT, SSRIs prevent the reabsorption of serotonin from the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors.[13]

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft ssri SSRI (e.g., Fluoxetine) sert Serotonin Transporter (SERT) ssri->sert Binds & Inhibits (Directly) serotonin Serotonin (5-HT) sert->serotonin Reuptake Blocked increased_5ht Increased Serotonin Concentration serotonin->increased_5ht Accumulates

Caption: Mechanism of Action of SSRIs.
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)

SNRIs expand upon the mechanism of SSRIs by inhibiting the reuptake of both serotonin and norepinephrine.[12][14] They achieve this by binding to and blocking both the SERT and the norepinephrine transporter (NET).[11][13] This dual action can sometimes offer broader efficacy, particularly for physical symptoms associated with depression.[14]

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft snri SNRI (e.g., Venlafaxine) sert SERT snri->sert Inhibits net NET snri->net Inhibits serotonin 5-HT sert->serotonin Blocked norepinephrine NE net->norepinephrine Blocked increased_nt Increased 5-HT & NE Concentration serotonin->increased_nt norepinephrine->increased_nt

Caption: Mechanism of Action of SNRIs.
Tricyclic Antidepressants (TCAs)

TCAs are an older class of antidepressants that, like SNRIs, block the reuptake of both serotonin and norepinephrine.[10][11][14] However, their clinical use is limited by a "dirtier" pharmacological profile.[14] In addition to inhibiting SERT and NET, TCAs act as antagonists at several other receptor types, including muscarinic M1, histamine (B1213489) H1, and alpha-1 adrenergic receptors, which leads to a wider range of side effects.[13]

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal & Other Receptors tca TCA (e.g., Amitriptyline) sert SERT tca->sert Inhibits net NET tca->net Inhibits h1 Histamine H1 Receptor tca->h1 Blocks m1 Muscarinic M1 Receptor tca->m1 Blocks alpha1 Alpha-1 Adrenergic Receptor tca->alpha1 Blocks

Caption: Multi-target Mechanism of Action of TCAs.
Monoamine Oxidase Inhibitors (MAOIs)

MAOIs function differently from reuptake inhibitors. They increase the availability of monoamines by preventing their degradation.[10] MAOIs inhibit monoamine oxidase, a mitochondrial enzyme responsible for breaking down 5-HT, NE, and DA within the presynaptic neuron.[11][12] This inhibition leads to an accumulation of neurotransmitters in the presynaptic terminal, making more available for release into the synaptic cleft.[13]

G cluster_presynaptic Presynaptic Terminal maoi MAOI mao MAO Enzyme maoi->mao Inhibits mitochondrion Mitochondrion nt Neurotransmitters (5-HT, NE, DA) nt->mao Degradation Blocked vesicle Synaptic Vesicle nt->vesicle Increased Storage & Release

Caption: Mechanism of Action of MAOIs.

Quantitative Comparison of Transporter Inhibition

The following table summarizes the inhibitory concentrations (IC50) of this compound and representative synthetic antidepressants on monoamine transporters from in vitro studies. Lower values indicate greater potency.

CompoundClassSERT IC50 (nmol/L)NET IC50 (nmol/L)DAT IC50 (nmol/L)Notes
This compound Phloroglucinol80 - 20080 - 20080 - 200Broad-spectrum, non-competitive inhibition.[15]
Fluoxetine SSRI~12>1000>1000Highly selective for SERT.[16]
Sertraline SSRI~1~300~25High affinity for SERT with some DAT affinity.[17]
Venlafaxine SNRI~25~250>1000Potent SERT and NET inhibitor.
Amitriptyline TCA~4~35~320Potent but non-selective reuptake inhibitor.

Note: Values are approximate and can vary based on experimental conditions. They are presented here for comparative purposes.

Experimental Protocols

Neurotransmitter Reuptake Inhibition Assay

The inhibitory activity of compounds on neurotransmitter transporters is commonly determined using in vitro reuptake assays. These can be performed using radiolabeled substrates or, more recently, fluorescence-based methods.

Objective: To determine the concentration of a test compound required to inhibit 50% of neurotransmitter uptake (IC50) into cells expressing a specific transporter (e.g., SERT, NET, or DAT).

General Protocol (Fluorescence-Based):

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected to express the human serotonin transporter (hSERT) are cultured to confluence in poly-D-lysine coated 96- or 384-well microplates.[18]

  • Compound Preparation: Test compounds (e.g., this compound, fluoxetine) are serially diluted in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA) to create a range of concentrations.

  • Pre-incubation: The culture medium is removed from the cells, and the diluted test compounds are added. The plate is incubated for a short period (e.g., 10-20 minutes) at 37°C.[18]

  • Uptake Initiation: A fluorescent substrate, which is a mimetic of the natural neurotransmitter, is added to all wells.[19][20] This substrate is transported into the cells via the active transporter. A proprietary masking dye in the solution quenches the fluorescence of the substrate that remains outside the cells.[18][21]

  • Signal Detection: The plate is immediately transferred to a bottom-read fluorescence plate reader. The increase in intracellular fluorescence is measured over time (kinetic mode) or at a single endpoint after a set incubation period (e.g., 30 minutes).[18][19]

  • Data Analysis: The rate of uptake or the endpoint fluorescence is plotted against the concentration of the test compound. A sigmoidal dose-response curve is fitted to the data to calculate the IC50 value. Non-specific uptake is determined using control cells not expressing the transporter or in the presence of a known potent inhibitor.[22]

G A Plate cells expressing neurotransmitter transporter (e.g., hSERT-HEK) in microplate C Pre-incubate cells with test compounds at 37°C A->C B Prepare serial dilutions of test compounds (e.g., this compound, SSRI) B->C D Add fluorescent substrate + masking dye to initiate uptake C->D E Measure intracellular fluorescence (Kinetic or Endpoint Reading) D->E F Plot fluorescence vs. compound concentration E->F G Calculate IC50 from dose-response curve F->G

Caption: General Workflow for a Neurotransmitter Reuptake Assay.

Summary and Conclusion

The mechanisms of action for this compound and synthetic antidepressants diverge significantly, providing different avenues for therapeutic intervention.

  • This compound acts as a broad-spectrum, non-competitive reuptake inhibitor through a novel mechanism involving the modulation of intracellular Na+ levels. It does not bind directly to the transporter protein itself.

  • Synthetic Antidepressants (SSRIs, SNRIs, TCAs) act as direct, competitive inhibitors by binding to the monoamine transporters. Their selectivity varies, with SSRIs being highly specific for SERT, while TCAs interact with a wide range of receptors.

  • MAOIs represent another distinct class, acting on a metabolic enzyme (MAO) rather than a transporter to increase neurotransmitter availability.

This comparison highlights this compound as a unique pharmacological agent. Its indirect and broad-spectrum activity may account for both its therapeutic profile and its potential for drug-drug interactions, such as the induction of cytochrome P450 enzymes.[1][2] For researchers in drug development, understanding these fundamental mechanistic differences is crucial for designing novel antidepressants with improved efficacy and safety profiles.

References

Efficacy of Low-Hyperforin St. John's Wort Extracts in Depression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of low-hyperforin St. John's wort (SJW) extracts in the treatment of depression, with a focus on experimental data from key clinical trials. While hyperforin has been identified as a significant contributor to the antidepressant effects of SJW, extracts with low this compound content have also demonstrated clinical efficacy, coupled with a potentially improved safety profile concerning drug interactions.

Comparative Efficacy of St. John's Wort Extracts and Antidepressants

The following table summarizes the quantitative data from clinical trials evaluating low-hyperforin SJW extracts against placebo and standard antidepressants. The data is primarily focused on changes in depression rating scales, such as the Hamilton Depression Rating Scale (HAM-D) and the Montgomery-Åsberg Depression Rating Scale (MADRS), as well as response and remission rates.

Study Treatment Arms Dosage Duration Primary Outcome Measure Key Findings
Laakmann et al. (1998) [1][2]1. Low-Hyperforin SJW (WS 5573, 0.5% this compound)2. High-Hyperforin SJW (WS 5572, 5% this compound)3. Placebo300 mg, 3 times daily6 weeksChange in HAM-D total score- High-hyperforin group showed the largest HAM-D reduction (10.3 ± 4.6 points).[1][2]- Low-hyperforin group had a HAM-D reduction of 8.5 ± 6.1 points.[1][2]- Placebo group had a HAM-D reduction of 7.9 ± 5.2 points.[1][2]- A significant dose-response relationship was observed between this compound content and HAM-D reduction.[1][2]
Lecrubier et al. (2002) [3][4][5]1. Low-Hyperforin SJW (WS® 5570)2. Placebo300 mg, 3 times daily6 weeksChange in HAM-D total score- SJW group had a mean HAM-D reduction of 9.9 ± 6.8 points from a baseline of 21.9.[4]- Placebo group had a mean HAM-D reduction of 8.1 ± 7.1 points from a baseline of 21.9.[4]- Response rate was significantly higher in the SJW group (52.7%) compared to placebo (42.3%).[5]- Remission rate was significantly higher in the SJW group (24.7%) compared to placebo (15.9%).[5]
Kasper et al. (2006) [6][7]1. Low-Hyperforin SJW (WS® 5570)2. Low-Hyperforin SJW (WS® 5570)3. Placebo600 mg, once daily600 mg, twice daily6 weeksChange in HAM-D total score- 600 mg SJW group had a mean HAM-D reduction of 11.6 ± 6.4 points.[6][7]- 1200 mg SJW group had a mean HAM-D reduction of 10.8 ± 7.3 points.[6][7]- Placebo group had a mean HAM-D reduction of 6.0 ± 8.1 points.[6][7]- Both SJW groups were statistically superior to placebo in response and remission rates.[6][7]
Schrader et al. (2000) [8][9]1. Low-Hyperforin SJW (Ze 117)2. Fluoxetine (B1211875)250 mg, twice daily20 mg, once daily6 weeksChange in HAM-D total score- Mean HAM-D score at endpoint was 11.54 for the SJW group and 12.20 for the fluoxetine group (p < 0.09).[8]- Responder rate was significantly higher for the SJW group.[8]- Incidence of adverse events was substantially lower in the SJW group (8%) compared to the fluoxetine group (23%).[8]
Brattström (2009) [10]1. Low-Hyperforin SJW (Ze 117)500 mg, once daily1 yearSafety and change in HAM-D score- Mean HAM-D scores decreased from 20.58 at baseline to 12.07 at week 26 and 11.18 at week 52.[10]- The long-term treatment was found to be safe and effective for mild to moderate depression.[10]

Experimental Protocols

Laakmann et al. (1998): A Randomized, Double-Blind, Placebo-Controlled, Multicenter Study
  • Objective : To investigate the clinical efficacy and safety of two different St. John's wort extracts, differing only in their this compound content, in patients with mild or moderate depression.

  • Study Design : A 6-week, randomized, double-blind, placebo-controlled, multicenter trial.

  • Participants : 147 male and female outpatients with a diagnosis of mild or moderate depression according to DSM-IV criteria.

  • Intervention : Following a 3 to 7-day placebo run-in period, patients were randomized to receive one of three treatments:

    • Placebo tablets, three times daily.

    • Hypericum extract WS 5573 (300 mg, 0.5% this compound), three times daily.

    • Hypericum extract WS 5572 (300 mg, 5% this compound), three times daily.

  • Outcome Measures :

    • Primary : Change in the 17-item Hamilton Depression Rating Scale (HAM-D) total score from baseline to day 42.

    • Secondary : Depression Self-Rating Scale (D-S) and Clinical Global Impression (CGI) scale.

  • Statistical Analysis : The Jonckheere-Terpstra test was used to assess the monotonic trend between this compound dose and HAM-D reduction. Pairwise comparisons between groups were performed using the Mann-Whitney U-test. The last observation carried forward (LOCF) method was used for patients who withdrew prematurely.[1][2]

Lecrubier et al. (2002): A Double-Blind, Randomized, Placebo-Controlled Trial of WS® 5570
  • Objective : To investigate the antidepressant efficacy and safety of the Hypericum perforatum extract WS® 5570.

  • Study Design : A 6-week, double-blind, randomized, placebo-controlled trial.

  • Participants : 375 adult outpatients with mild to moderate major depression (single or recurrent episode, according to DSM-IV criteria).

  • Intervention : After a single-blind placebo run-in phase, patients were randomly assigned to receive either:

    • WS® 5570 (300 mg), three times daily.

    • Placebo, three times daily.

  • Outcome Measures :

    • Primary : Change from baseline in the 17-item HAM-D total score.

    • Secondary : Response rates (≥50% reduction in HAM-D total score), remission rates (HAM-D total score ≤ 6 at treatment end), Montgomery-Åsberg Depression Rating Scale (MADRS), and the melancholia subscale of the HAM-D.

  • Statistical Analysis : The design included an adaptive interim analysis. Efficacy was analyzed based on the intention-to-treat principle.[3][4][5]

Mandatory Visualizations

Experimental Workflow for Comparative Efficacy Trials

G cluster_screening Patient Screening cluster_baseline Baseline Assessment cluster_randomization Randomization cluster_treatment Treatment Phase (e.g., 6 Weeks) cluster_followup Follow-up Assessments cluster_analysis Data Analysis s1 Patient Population (Mild-to-Moderate Depression, DSM-IV/ICD-10 Criteria) s2 Inclusion/Exclusion Criteria Assessment s1->s2 b1 Baseline Depression Scoring (HAM-D, MADRS) s2->b1 r1 Randomized Allocation b1->r1 t1 Low-Hyperforin SJW Extract r1->t1 t2 Placebo r1->t2 t3 Active Comparator (e.g., High-Hyperforin SJW, SSRI) r1->t3 f1 Regular Follow-up Visits (e.g., Weeks 1, 2, 4, 6) t1->f1 t2->f1 t3->f1 f2 Depression Scoring (HAM-D, MADRS) f1->f2 f3 Adverse Event Monitoring f1->f3 a1 Statistical Analysis (e.g., ITT, LOCF) f1->a1 a2 Comparison of Outcomes (Change in Scores, Response/Remission Rates) a1->a2

Caption: Comparative experimental workflow for evaluating St. John's Wort extracts.

Proposed Mechanism of Action: Neurotransmitter Reuptake Inhibition

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron pre_neuron Neurotransmitter Synthesis (Serotonin, Norepinephrine, Dopamine) vesicle Synaptic Vesicle pre_neuron->vesicle neurotransmitter vesicle->neurotransmitter Release receptor Postsynaptic Receptors neurotransmitter->receptor Binding & Signal Transduction transporter Neurotransmitter Transporters (SERT, NET, DAT) neurotransmitter->transporter Reuptake sjw Low-Hyperforin St. John's Wort Extract sjw->transporter Inhibition

Caption: Inhibition of neurotransmitter reuptake by St. John's Wort extract.

Discussion

The clinical evidence suggests that low-hyperforin St. John's wort extracts, such as WS® 5570 and Ze 117, are effective in the treatment of mild to moderate depression.[3][4][5][6][7][8][10] Multiple randomized controlled trials have demonstrated their superiority over placebo in reducing depressive symptoms as measured by the HAM-D and MADRS.[3][4][5][6][7] Furthermore, a head-to-head comparison with the selective serotonin (B10506) reuptake inhibitor (SSRI) fluoxetine indicated comparable efficacy for the low-hyperforin extract Ze 117, with a more favorable side-effect profile.[8]

The study by Laakmann and colleagues (1998) provides direct evidence for a dose-dependent effect of this compound on antidepressant efficacy.[1][2] However, the significant clinical improvements observed with low-hyperforin extracts in other trials suggest that other constituents of St. John's wort also contribute to its therapeutic action. The primary proposed mechanism of action for St. John's wort is the inhibition of the reuptake of key neurotransmitters—serotonin, norepinephrine, and dopamine—in the synaptic cleft, thereby increasing their availability to postsynaptic receptors.[11][12][13][14][15]

For drug development professionals, low-hyperforin St. John's wort extracts present an interesting profile. Their demonstrated efficacy, combined with a reduced potential for drug-drug interactions mediated by the cytochrome P450 enzyme system (a known issue with high-hyperforin extracts), makes them a potentially safer alternative for a broader patient population.[16] Further research is warranted to fully elucidate the synergistic effects of the various bioactive compounds within low-hyperforin extracts and to explore their long-term efficacy and safety in diverse patient populations.

References

A Comparative Analysis of Hyperforin and Imipramine in Preclinical Behavioral Assessments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacological effects of hyperforin, a key constituent of Hypericum perforatum (St. John's Wort), and the tricyclic antidepressant imipramine (B1671792) in established rodent behavioral models of depression. The following sections detail their performance in the Forced Swim Test, Tail Suspension Test, and Open Field Test, supported by experimental data and methodologies.

Introduction to Compounds

This compound is a phloroglucinol (B13840) derivative isolated from St. John's Wort.[1] It is considered a major contributor to the antidepressant effects of the plant extract.[1][2][3] Its mechanism of action is complex and not fully elucidated, but it has been shown to inhibit the neuronal reuptake of a broad range of neurotransmitters, including serotonin (B10506), norepinephrine (B1679862), dopamine, gamma-aminobutyric acid (GABA), and L-glutamate.[1][2] This broad-spectrum inhibition is thought to be achieved by increasing intracellular sodium ion concentrations.[1][2]

Imipramine is a well-established tricyclic antidepressant (TCA) that has been used for decades in the treatment of major depressive disorder. Its primary mechanism of action involves the inhibition of serotonin and norepinephrine reuptake in the synaptic cleft, thereby increasing the availability of these neurotransmitters. It also has effects on other receptor systems, which contribute to its therapeutic profile and side effects.

Comparative Behavioral Data

The following tables summarize the quantitative data from preclinical studies comparing the effects of this compound (or this compound-containing extracts) and imipramine in key behavioral tests used to screen for antidepressant activity.

Table 1: Forced Swim Test (FST) - Immobility Time

The Forced Swim Test is a widely used behavioral despair model where a reduction in immobility time is indicative of antidepressant efficacy.

Compound/ExtractAnimal ModelDose RangeAdministration% Reduction in Immobility (Max Effect)Source
Imipramine Rat3-30 mg/kgi.p. (triple administration)50%[4]
Hypericum Extract (Ze 117) Rat5-40 mg/kgi.p. (triple administration)41%[4]
Hypericum Extract (LI 160) Rat5-40 mg/kgi.p. (triple administration)32%[4]

Note: The Hypericum extracts Ze 117 and LI 160 are standardized to their this compound content, which is considered a primary active constituent.

Table 2: Tail Suspension Test (TST) - Immobility Time
CompoundAnimal ModelDoseAdministrationEffect on ImmobilitySource
Imipramine Mouse30 mg/kgNot SpecifiedResponsive in high immobility scorers
Adthis compound Mouse16 mg/kgGavageSignificant decrease[5][6]

Note: Adthis compound is another phloroglucinol derivative from Hypericum perforatum with demonstrated antidepressant-like activity.[5][6][7]

Table 3: Open Field Test (OFT) - Locomotor Activity

The Open Field Test is used to assess general locomotor activity and anxiety-like behavior. A significant increase in locomotion could indicate a false positive in the FST or TST.

CompoundAnimal ModelDose RangeAdministrationEffect on Locomotor ActivitySource
Imipramine RatNot SpecifiedNot SpecifiedNo significant effect at therapeutic doses[8]
Adthis compound Mouse8 and 16 mg/kgGavageNo significant effect[5][6]

Note: The data for adthis compound suggests that its antidepressant-like effects in the FST and TST are not due to a general increase in motor activity.[5][6]

Experimental Protocols

Detailed methodologies for the key behavioral tests are provided below. These protocols are based on standard procedures described in the literature.

Forced Swim Test (FST) Protocol (Rat Model)
  • Apparatus: A transparent cylinder (40-50 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm, preventing the rat from touching the bottom or escaping.

  • Acclimation (Day 1): Rats are individually placed in the cylinder for a 15-minute pre-swim session. This initial exposure induces a baseline level of immobility for the subsequent test.

  • Drug Administration: Imipramine, this compound, or vehicle is administered at specified time points before the test session. A common regimen involves three intraperitoneal (i.p.) injections at 24, 5, and 1 hour before the test.

  • Test Session (Day 2): 24 hours after the pre-swim, the animals are again placed in the swim cylinder for a 5-minute test session.

  • Data Collection: The session is recorded, and the total duration of immobility (when the rat makes only the movements necessary to keep its head above water) is scored by a trained observer or using automated tracking software.

  • Analysis: The percentage reduction in immobility time for the drug-treated groups is calculated relative to the vehicle-treated control group.

Tail Suspension Test (TST) Protocol (Mouse Model)
  • Apparatus: A suspension box is used that allows the mouse to hang by its tail without being able to touch any surfaces.

  • Acclimation: Mice are brought to the testing room at least one hour before the experiment to acclimate.

  • Drug Administration: The test compound or vehicle is administered at a predetermined time before the test.

  • Suspension: A piece of adhesive tape is attached to the tail (approximately 1-2 cm from the tip), and the mouse is suspended from a hook or bar in the apparatus.

  • Data Collection: The total duration of the test is typically 6 minutes. The duration of immobility (hanging passively without any movement) is recorded, often during the last 4 minutes of the test.

  • Analysis: The effect of the treatment on immobility time is compared between the drug-treated and control groups.

Open Field Test (OFT) Protocol (Rodent Model)
  • Apparatus: A square arena (e.g., 50x50 cm for rats, 40x40 cm for mice) with walls high enough to prevent escape. The arena is often divided into a central and a peripheral zone.

  • Acclimation: Animals are habituated to the testing room before the session.

  • Drug Administration: The test substance or vehicle is administered prior to the test.

  • Test Session: Each animal is placed in the center of the open field and allowed to explore freely for a set period (e.g., 5-10 minutes).

  • Data Collection: An overhead camera records the session. Software is used to track parameters such as total distance traveled, time spent in the center versus the periphery, and the number of rearing events.

  • Analysis: Locomotor activity (total distance) and anxiety-like behavior (time in the center) are compared between treatment groups.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Behavioral Testing

G cluster_pre_test Pre-Test Phase cluster_treatment Treatment Phase cluster_analysis Data Analysis A Animal Acclimation (1 week) B Handling (Daily) A->B C Group Assignment (Randomized) B->C D Drug Administration (e.g., i.p., gavage) C->D E Forced Swim Test (FST) D->E F Tail Suspension Test (TST) D->F G Open Field Test (OFT) D->G H Video Scoring & Automated Tracking E->H F->H G->H I Statistical Analysis H->I J Results Interpretation I->J

Standard workflow for preclinical antidepressant screening.
Proposed Antidepressant Signaling Pathways

G cluster_imipramine Imipramine Pathway cluster_this compound This compound Pathway IMI Imipramine SERT_NET SERT/NET Transporters Serotonin (5-HT) Norepinephrine (NE) IMI->SERT_NET Inhibits Reuptake Synaptic_IMI Increased Synaptic 5-HT & NE SERT_NET->Synaptic_IMI Postsynaptic_IMI Postsynaptic Receptor Activation Synaptic_IMI->Postsynaptic_IMI Effect_IMI Antidepressant Effect Postsynaptic_IMI->Effect_IMI HYP This compound Sodium Increased Intracellular Na+ Concentration HYP->Sodium Elevates Transporters_HYP Broad Spectrum Transporters 5-HT NE DA GABA Glutamate Synaptic_HYP Broad Increase in Synaptic Neurotransmitters Transporters_HYP->Synaptic_HYP Sodium->Transporters_HYP Inhibits Reuptake (Non-competitively) Effect_HYP Antidepressant Effect Synaptic_HYP->Effect_HYP

Simplified mechanisms of Imipramine and this compound.

Conclusion

Both this compound and imipramine demonstrate significant antidepressant-like effects in preclinical behavioral models. Imipramine, a classic TCA, primarily acts by inhibiting the reuptake of serotonin and norepinephrine. This compound, a key component of St. John's Wort, exhibits a broader mechanism of action by non-competitively inhibiting the reuptake of multiple neurotransmitters.[1][2]

The available data from the Forced Swim Test suggests that while both substances reduce immobility, imipramine may have a slightly more potent effect in the specific study cited.[4] However, it is crucial to note that direct comparative data, especially for the Tail Suspension Test and Open Field Test, is limited. The antidepressant-like activity of this compound and related compounds does not appear to be confounded by hyperlocomotion. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and behavioral profiles of pure this compound and imipramine across a range of doses and behavioral paradigms.

References

Unlocking Nature's Pharmacy: A Comparative Guide to the Synergistic Effects of Hyperforin with Other Plant Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hyperforin, a key active constituent of St. John's Wort (Hypericum perforatum), has long been recognized for its therapeutic properties, particularly in the management of depression. Emerging research is now shedding light on its potential to work in synergy with other plant-derived compounds, opening new avenues for the development of more potent and multifaceted therapeutic strategies. This guide provides an objective comparison of the synergistic effects of this compound with other plant compounds, supported by available experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.

This compound and Hypericin (B1674126): A Synergistic Alliance Against Leukemia

A notable example of this compound's synergistic potential is its interaction with hypericin, another prominent compound found in St. John's Wort. Research has demonstrated that this combination exhibits enhanced cytotoxic effects against human leukemia cell lines, suggesting a promising application in oncology.

Quantitative Data Summary: Cytotoxicity in Leukemia Cell Lines

The synergistic effect of this compound and hypericin has been evaluated in leukemia cell lines K562 and U937. While the precise combination index (CI) values from the primary study are not publicly available, the research concluded that the two compounds "acted synergistically in their inhibitory effect on leukemic (K562, U937) cell growth"[1][2]. The table below presents the Growth Inhibition 50 (GI₅₀) values for this compound when used alone, as reported in the foundational study. Further research is needed to quantify the exact dose reduction and synergistic advantage of the combination.

CompoundCell LineGI₅₀ (µM) after 48h Incubation
This compoundK562 (Leukemia)14.9
This compoundU937 (Leukemia)19.9

Experimental Protocol: Assessing Cytotoxicity

The following is a generalized protocol based on the methodology described in the study by Hostanska et al. (2003) for assessing the cytotoxic effects of this compound and hypericin on leukemia cell lines.

1. Cell Culture:

  • Human leukemia cell lines K562 and U937 are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained in a humidified atmosphere at 37°C with 5% CO₂.

2. Cytotoxicity Assay (MTT Assay):

  • Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well.

  • After 24 hours, cells are treated with various concentrations of this compound, hypericin, or a combination of both. A vehicle control (e.g., DMSO) is also included.

  • The cells are incubated for 48 hours.

  • Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan (B1609692) crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The GI₅₀ values are calculated from dose-response curves.

3. Synergy Analysis:

  • The Combination Index (CI) is calculated using the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Signaling Pathway: Induction of Apoptosis

This compound, both alone and in combination with hypericin, exerts its cytotoxic effects primarily through the induction of apoptosis. This process involves the activation of a cascade of enzymes known as caspases. In leukemia cells, this compound has been shown to activate caspase-9 and caspase-3 in U937 cells, and caspase-8 and caspase-3 in K562 cells[1]. The synergistic action with hypericin likely enhances the efficiency of this apoptotic pathway.

cluster_synergy Synergistic Action This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induce Mitochondrial Stress Caspase8 Caspase-8 This compound->Caspase8 Activates (in K562 cells) Hypericin Hypericin Hypericin->Mitochondria Induce Mitochondrial Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 1. Synergistic induction of apoptosis by this compound and hypericin.

This compound and Quercetin (B1663063): A Synergistic Approach to Alleviating Depression

Another promising synergistic combination is that of this compound with quercetin, a flavonoid found in many plants. Studies in animal models have shown that a combination of a Hypericum perforatum extract (containing this compound) and quercetin produces a more significant antidepressant effect than either compound alone.

Quantitative Data Summary: Antidepressant Effects in Mice

The synergistic antidepressant effect was evaluated in mice using the tail suspension test and reserpine-induced hypothermia reversal test. The combination of 5 mg/kg quercetin and a 5 mg/kg Hypericum perforatum extract (containing this compound) was found to be more effective at shortening immobility time in the tail suspension test than either 10 mg/kg quercetin alone or 10 mg/kg of the extract alone.

Treatment GroupDose (mg/kg)Outcome
Quercetin10Less effective in shortening immobility time compared to the combination.
Hypericum perforatum Extract10Less effective in shortening immobility time compared to the combination.
Quercetin + H. perforatum Extract5 + 5Significantly stronger effect in shortening immobility time.

Experimental Protocol: Assessing Antidepressant-like Effects

The following protocols are based on standard behavioral tests used to screen for antidepressant activity in animal models.

1. Animals:

  • Male ICR mice are used for the experiments.

  • Animals are housed under standard laboratory conditions with free access to food and water.

2. Tail Suspension Test:

  • Mice are individually suspended by their tail using adhesive tape, approximately 1 cm from the tip.

  • The duration of immobility is recorded for a period of 6 minutes.

  • A decrease in immobility time is indicative of an antidepressant-like effect.

3. Reserpine-Induced Hypothermia Reversal Test:

  • Mice are administered reserpine (B192253) to induce hypothermia, a model of depressive-like symptoms.

  • After a set period, the test compounds (quercetin, H. perforatum extract, or the combination) are administered.

  • Rectal temperature is measured at regular intervals to assess the reversal of hypothermia.

Signaling Pathways: A Multi-Targeted Approach to Neurotransmitter Modulation

The synergistic antidepressant effect of this compound and quercetin likely stems from their complementary actions on multiple signaling pathways involved in mood regulation. This compound is known to inhibit the reuptake of several neurotransmitters (serotonin, norepinephrine, dopamine) and to activate the Brain-Derived Neurotrophic Factor (BDNF)/TrkB signaling pathway through the modulation of TRPC6 channels[3][4][5]. Quercetin, on the other hand, exhibits antidepressant-like effects by inhibiting NMDA receptors, reducing oxidative stress, and modulating the PI3K/AKT and monoaminergic systems[6][7][8][9]. The combination of these actions could lead to a more robust and comprehensive antidepressant effect.

cluster_this compound This compound's Actions cluster_quercetin Quercetin's Actions This compound This compound TRPC6 TRPC6 Channels This compound->TRPC6 Activates Neurotransmitter_Reuptake Neurotransmitter Reuptake Inhibition (5-HT, NE, DA) This compound->Neurotransmitter_Reuptake Quercetin Quercetin NMDA_Receptor NMDA Receptor Inhibition Quercetin->NMDA_Receptor Oxidative_Stress Reduced Oxidative Stress Quercetin->Oxidative_Stress PI3K_AKT PI3K/AKT Modulation Quercetin->PI3K_AKT BDNF_TrkB BDNF/TrkB Signaling TRPC6->BDNF_TrkB Promotes Antidepressant_Effect Synergistic Antidepressant Effect Neurotransmitter_Reuptake->Antidepressant_Effect BDNF_TrkB->Antidepressant_Effect NMDA_Receptor->Antidepressant_Effect Oxidative_Stress->Antidepressant_Effect PI3K_AKT->Antidepressant_Effect

Figure 2. Proposed synergistic antidepressant mechanisms of this compound and quercetin.

Future Directions and Conclusion

The synergistic interactions of this compound with other plant compounds represent a fertile ground for future research and drug development. The combinations presented in this guide highlight the potential for creating more effective therapies with potentially lower doses and reduced side effects.

For researchers and scientists, further investigation is warranted to:

  • Quantify the synergistic effects of this compound and hypericin using rigorous methodologies like isobologram analysis to determine precise Combination Index values.

  • Elucidate the detailed molecular mechanisms underlying the synergistic antidepressant effects of this compound and quercetin.

  • Explore other potential synergistic partners for this compound from the vast library of plant-derived bioactive molecules.

For drug development professionals, these findings provide a strong rationale for the development of combination therapies based on this compound. Such formulations could offer improved efficacy in treating complex diseases like cancer and depression.

This guide serves as a foundational resource, summarizing the current state of knowledge and providing the necessary experimental context to inspire and inform future research in this exciting field. The continued exploration of these natural synergies holds the promise of unlocking novel and powerful therapeutic solutions.

References

Safety Operating Guide

Navigating the Safe Disposal of Hyperforin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is a paramount responsibility. Hyperforin, a key active constituent of St. John's Wort (Hypericum perforatum), requires careful management due to its potential hazards. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring laboratory safety and environmental protection.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance. Depending on its form (e.g., pure substance, in solution), it can be toxic if swallowed, inhaled, or absorbed through the skin, and may cause eye, skin, or respiratory system irritation.[1] It is also recognized as hazardous to the aquatic environment.[2][3] Therefore, all personnel handling this compound must be thoroughly familiar with its Safety Data Sheet (SDS) and adhere to strict safety protocols.

Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves tested according to EN 374.[2]

  • Eye Protection: Safety goggles with side protection or a face shield.[2]

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: If working with dust or aerosols, a NIOSH-approved respirator or self-contained breathing apparatus is necessary.[1]

Step-by-Step Disposal Protocol

Under no circumstances should this compound waste be disposed of down the drain or in regular trash.[4] All materials contaminated with this compound, including unused product, solutions, and labware (e.g., gloves, pipette tips, containers), must be treated as hazardous chemical waste.[1][4]

  • Segregation: Collect all this compound waste separately from other chemical waste streams to prevent cross-contamination and unintended reactions.[4]

  • Containerization:

    • Solid Waste: Place uncontaminated this compound solids or materials contaminated with solid this compound into a designated, leak-proof hazardous waste container.[2][5] Whenever possible, it is recommended to leave the chemical in its original container.[4]

    • Liquid Waste: Use a dedicated, sealed, and compatible container for this compound solutions.[4] The container material must be compatible with the solvent used (e.g., methanol).[6]

  • Labeling: Clearly label the hazardous waste container with "Hazardous Waste," the chemical name "this compound," and all relevant hazard pictograms.[4][6] The label should also include the start date of waste accumulation.[6]

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[2] Follow any specific storage temperature requirements, such as those for the pure substance which is often stored at -20°C.[4]

  • Arranging for Disposal: Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[4] Disposal must be carried out in accordance with all applicable local, regional, and national regulations.[5][7]

Spill Management

In the event of a this compound spill, immediate action is critical to prevent exposure and environmental contamination.

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Don PPE: Wear the appropriate personal protective equipment as outlined above.[1]

  • Containment and Cleanup:

    • Solid Spills: Carefully sweep or scoop the material to avoid generating dust and place it into the designated hazardous waste container.[2][8]

    • Liquid Spills: Absorb the spill with an inert, non-combustible material such as sand, diatomite, or a universal binder.[4] Scoop the absorbed material into the hazardous waste container.[4]

  • Decontamination: Clean the affected surface area thoroughly. The SDS for similar compounds suggests scrubbing with alcohol may be appropriate for decontamination.[4] All cleaning materials must also be disposed of as hazardous waste.[4]

  • Reporting: Report the incident to your laboratory supervisor and EHS department, following your institution's protocols.[4]

Hazard Summary

While specific quantitative disposal limits are determined by local regulations, the following table summarizes the key hazards of this compound that inform its disposal requirements.

Hazard ClassificationDescriptionPrimary Sources
Acute Toxicity (Oral)Toxic or harmful if swallowed.[1][2][1][2]
Acute Toxicity (Dermal)Toxic in contact with skin.[1][1]
Acute Toxicity (Inhalation)Toxic if inhaled.[1][1]
Skin Corrosion/IrritationMay cause skin irritation.[1][2][1][2]
Serious Eye Damage/IrritationCauses serious eye damage or irritation.[1][2][1][2]
Aquatic HazardHazardous to the aquatic environment.[2][3][2][3]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

Hyperforin_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_stream Waste Segregation cluster_containment Containment & Labeling cluster_final_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe is_solid Solid or Liquid Waste? ppe->is_solid solid_container Place in Labeled Hazardous Solid Waste Container is_solid->solid_container Solid liquid_container Place in Labeled, Sealed Hazardous Liquid Waste Container is_solid->liquid_container Liquid storage Store in Designated Secure Area solid_container->storage liquid_container->storage ehs_contact Contact EHS for Pickup storage->ehs_contact end End: Proper Disposal ehs_contact->end

Caption: Workflow for the proper segregation and disposal of this compound waste.

By adhering to these procedures, laboratory professionals can mitigate the risks associated with this compound, ensuring a safe working environment and responsible environmental stewardship. Always consult your institution's specific guidelines and the most current Safety Data Sheet for this compound before handling or disposal.

References

Essential Safety and Operational Guide for Handling Hyperforin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for handling Hyperforin, including detailed personal protective equipment (PPE) requirements, procedural guidance, and disposal plans.

This compound is a key phytochemical constituent of Hypericum perforatum (St. John's wort) and is recognized for its antidepressant properties.[1][2][3] However, it is also classified with several hazards that necessitate careful handling to mitigate risks.[4][5]

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Acute Oral Toxicity : Harmful if swallowed.[4][5]

  • Skin Corrosion : Causes severe skin burns.[4][5]

  • Serious Eye Damage : Causes serious eye damage.[4][5]

  • Aquatic Hazard : Very toxic to aquatic life with long-lasting effects.[5][6]

Personal Protective Equipment (PPE)

The following personal protective equipment is essential to prevent exposure when handling this compound.

PPE CategoryItemSpecifications
Hand Protection Chemically resistant glovesMust be disposable, powder-free, and latex-free. Two pairs should be worn when compounding, administering, and disposing of this compound.[7][8]
Body Protection Protective gownShould be disposable, made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[7]
Eye and Face Protection Safety goggles and face shieldGoggles should be worn in conjunction with a face shield to provide full protection against splashes.[9] Eyeglasses alone are not sufficient.[8][9]
Respiratory Protection RespiratorAn N95 or higher-level respirator should be worn when unpacking this compound that is not in a plastic container to protect against spills or breaks during shipping.[8] A self-contained breathing apparatus may be necessary in case of fire.[10]
Foot Protection Safety shoes and shoe coversSafety shoes should be worn on the premises, and shoe covers should be worn in the handling area.[8][11]
Head and Hair Covering Head and hair coversRequired to protect against residue contamination.[8][9]

Experimental Protocols: Safe Handling and Storage

Precautions for Safe Handling:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[12]

  • Wash hands and any exposed skin thoroughly after handling.[5][12]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[5][7]

  • Keep away from heat, sparks, open flames, and hot surfaces.[12]

  • Use in a well-ventilated area.[4]

Storage Conditions: this compound is unstable in the presence of light and oxygen.[1] For long-term storage, it is recommended to store this compound at -20°C under nitrogen.[13][14] Some sources suggest storage at -70°C under nitrogen for maximum stability.[14]

First Aid Measures

Exposure RouteFirst Aid Protocol
Skin Contact Immediately wash the skin with plenty of soap and water for at least 15 minutes.[12] Remove all contaminated clothing and wash it before reuse.[5][12] Seek immediate medical attention as corrosive injuries can be difficult to heal if not treated promptly.[4]
Eye Contact Immediately flush eyes with plenty of flowing water for 10 to 15 minutes, holding the eyelids apart.[4] Remove contact lenses if present and easy to do so.[5] Consult an ophthalmologist and protect the uninjured eye.[4]
Ingestion Rinse the mouth immediately with water if the person is conscious.[4][12] Do NOT induce vomiting.[5][12] Call a physician or poison control center immediately as there is a danger of perforation of the esophagus and stomach.[4][12]
Inhalation Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[5][12] If not breathing, give artificial respiration. Seek immediate medical attention.[12]

Operational and Disposal Plans

All materials contaminated with this compound must be treated as hazardous waste and should not be disposed of down the drain or in regular trash.[6]

Step-by-Step Disposal Protocol:

  • Segregation : Collect all this compound waste separately from other chemical waste to prevent cross-contamination.[6]

  • Containerization : Place solid waste into a designated, leak-proof hazardous waste container.[6] For liquid waste, use a dedicated, sealed container, and consider adding an absorbent material.[6]

  • Labeling : Clearly label the hazardous waste container with "Hazardous Waste," "this compound," and the appropriate hazard pictograms.[6]

  • Storage : Store the sealed waste container in a designated secondary containment area, away from incompatible materials.[6]

  • Disposal : Dispose of the contents and container in accordance with all applicable local, state, and federal regulations at an appropriate treatment and disposal facility.[5]

Visual Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Weigh/Measure this compound in a Ventilated Hood B->C Proceed to Handling D Perform Experimental Procedure C->D E Decontaminate Work Surfaces D->E Procedure Complete F Segregate and Label Hazardous Waste E->F G Doff PPE Correctly F->G H Wash Hands Thoroughly G->H J In Case of Spill or Exposure K Follow First Aid Measures J->K L Notify Supervisor and EHS K->L

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hyperforin
Reactant of Route 2
Hyperforin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.